molecular formula C7H8ClN B1295256 2-Chloro-N-methylaniline CAS No. 932-32-1

2-Chloro-N-methylaniline

Cat. No.: B1295256
CAS No.: 932-32-1
M. Wt: 141.6 g/mol
InChI Key: WGNNILPYHCKCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-methylaniline (2-Cl-N-MA), also known as N-methyl-2-chloroaniline, is a secondary amine. The iridium-catalyzed borylation of 2-Cl-N-MA affords the correponding ortho-borylated derivative.>

Properties

IUPAC Name

2-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNNILPYHCKCFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239323
Record name Benzenamine, 2-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932-32-1
Record name Benzenamine, 2-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50239323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Importance of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Chloro-N-methylaniline

This compound (CAS No. 932-32-1) is a halogenated secondary aromatic amine that has garnered significant interest within the scientific community.[1][2] Its strategic importance lies in its versatile chemical structure, featuring a reactive secondary amine, a nucleophilic aromatic ring, and a chlorine substituent that can be leveraged for further functionalization. These characteristics make it a valuable building block, or scaffold, in the synthesis of a diverse array of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[2][3]

The presence of the ortho-chlorine atom relative to the N-methylamino group introduces specific steric and electronic effects that critically influence the molecule's reactivity. It modulates the basicity of the amine and directs the regioselectivity of subsequent reactions on the aromatic ring. Understanding these nuanced properties is paramount for researchers and drug development professionals aiming to exploit this molecule's synthetic potential. This guide provides a comprehensive technical overview of the physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety protocols associated with this compound, offering field-proven insights for its effective application in a laboratory and industrial context.

Part 1: Core Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is the foundation of any successful synthetic campaign. The physicochemical and spectroscopic data for this compound are summarized below, providing the necessary benchmarks for identity and purity confirmation.

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a liquid at room temperature, with a color that can range from colorless to yellow or brown, likely depending on purity and exposure to air or light.[2][4]

PropertyValueSource(s)
CAS Number 932-32-1[4][5]
Molecular Formula C₇H₈ClN[2]
Molecular Weight 141.60 g/mol [5]
Appearance Clear colorless to pale yellow to brown liquid[4]
Boiling Point ~207-210 °C[6][7]
Density ~0.97 g/mL[8]
Refractive Index (@ 20°C) 1.5780 - 1.5830[4]
Solubility Not miscible or difficult to mix with water; soluble in organic solvents like ethanol and ether.[2][9]
Spectroscopic Validation Workflow

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for compound verification. The causality is clear: if the empirical data from IR, NMR, and MS analyses do not align with the theoretical structure, the sample's identity or purity is compromised.

cluster_Validation Spectroscopic Validation Workflow Start Sample of This compound IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS Validation Structural Confirmation IR->Validation N-H, C-Cl, C=C stretches NMR->Validation Proton/Carbon environment MS->Validation Molecular Weight & Isotope Pattern

Caption: Logical workflow for the structural validation of this compound.

Spectroscopic Data Interpretation

The following table summarizes the key spectral features expected for this compound. This data is crucial for quality control and reaction monitoring.

TechniqueKey FeatureInterpretation
IR Spectroscopy Sharp band at ~3400 cm⁻¹; Bands at ~1600, ~1500 cm⁻¹; Band at ~750 cm⁻¹The sharp band at ~3400 cm⁻¹ is characteristic of a secondary amine (N-H) stretch, distinguishing it from a primary amine which would show two bands.[10] Aromatic C=C stretching and a C-Cl stretch are also expected.[10]
¹H NMR Multiplet at ~6.6-7.3 ppm (4H); Singlet at ~4.4 ppm (1H, broad); Singlet at ~2.9 ppm (3H)The aromatic region (4H) shows a complex pattern due to the ortho- and meta-couplings on the substituted ring. A broad singlet for the N-H proton (exchangeable with D₂O) and a singlet for the N-methyl protons are key identifiers.[11]
¹³C NMR Signals at ~145.0, 129.0, 127.8, 119.0, 117.0, 110.6 ppm; Signal at ~30.4 ppmSix distinct signals are expected in the aromatic region, confirming the asymmetric substitution of the benzene ring.[11] The signal around 30 ppm corresponds to the N-methyl carbon.[11]
Mass Spectrometry (EI) M⁺ at m/z 141; M+2 at m/z 143The molecular ion peak (M⁺) confirms the molecular weight. The presence of an M+2 peak with an intensity ratio of approximately 3:1 to the M⁺ peak is the classic isotopic signature of a molecule containing one chlorine atom.[10][11]

Part 2: Synthesis and Reactivity

Synthesis Overview

The synthesis of this compound typically involves the N-methylation of 2-chloroaniline. Various methylation strategies can be employed, from classical methods using methyl halides or dimethyl sulfate to more modern catalytic approaches.[12] A notable advanced method involves the iridium-catalyzed N-methylation of ortho-substituted anilines using methanol as the methylating agent, which represents a greener and more efficient pathway.[11]

cluster_Synthesis General Synthesis Workflow Start 2-Chloroaniline (Starting Material) Reaction N-Methylation Reaction Start->Reaction Reagents Methylating Agent (e.g., Methanol) + Catalyst (e.g., Ir-complex) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Distillation Workup->Purification Product This compound (Final Product) Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Iridium-Catalyzed N-Methylation

This protocol is based on modern catalytic methods, chosen for its high efficiency and use of a readily available methyl source. The choice of an iridium catalyst is based on its demonstrated high activity for this type of transformation.[11]

Objective: To synthesize this compound from 2-chloroaniline using methanol.

Materials:

  • 2-chloroaniline

  • Methanol (CH₃OH)

  • 2-Arylbenzo[d]oxazole NHC-Ir(III) Complex (or similar Ir-catalyst)

  • Base (e.g., t-BuOK)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reactor Setup: A dried Schlenk flask is charged with the iridium catalyst, base, and a magnetic stir bar under an inert atmosphere.

  • Addition of Reactants: Anhydrous toluene, 2-chloroaniline, and methanol are added sequentially via syringe.

  • Reaction: The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a predetermined time (e.g., 12-24 hours). The progress is monitored by TLC or GC-MS.

  • Quenching and Extraction: Upon completion, the mixture is cooled to room temperature and quenched with water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.[11]

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and catalyst systems.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups:

  • N-H Group: The secondary amine is nucleophilic and can be readily alkylated, acylated, or used in coupling reactions to introduce diverse functionalities.[3]

  • Aromatic Ring: The ring is activated by the N-methylamino group, making it susceptible to electrophilic aromatic substitution. The directing effects of the chloro and amino groups will influence the position of substitution.

  • C-Cl Group: The chlorine atom can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.

This trifecta of reactivity allows for a modular approach to synthesis, where different parts of the molecule can be modified selectively, making it a valuable scaffold in drug discovery for exploring structure-activity relationships (SAR).[3]

Part 3: Applications in Research and Development

While specific, large-scale applications for this compound itself are not broadly documented in top-tier search results, its structural motifs are prevalent in applied chemistry. Its isomers and related chloro-anilines are crucial intermediates in the synthesis of a wide range of commercial products.

  • Pharmaceutical Synthesis: Isomeric compounds like 2-chloro-6-methylaniline are critical intermediates in the synthesis of oncology drugs, such as the tyrosine kinase inhibitor Dasatinib.[13][14][15] This highlights the recognized value of the chloro-methylaniline scaffold in constructing complex, biologically active molecules. The unique substitution pattern of this compound makes it a candidate for the development of novel therapeutic agents.[16]

  • Agrochemicals: Related compounds are used to produce herbicides. For instance, 3-Chloro-2-methylaniline is an intermediate in the synthesis of the herbicide Quinclorac.[16]

  • Dye Manufacturing: The aniline core is fundamental to the dye industry. Isomers of chloro-methylaniline are used as precursors in the manufacturing of high-quality synthetic dyes.[16]

  • Precursor for Heterocycles: It is used as a reagent to produce other chemical compounds, such as 1-methyl-2-thioacetylpyrrole, demonstrating its utility in building heterocyclic systems which are common in medicinal chemistry.[4][9]

Part 4: Safety, Handling, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound and related aromatic amines must be handled with care due to their potential toxicity.

4.1 Hazard Profile

  • Toxicity: Classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[6] May cause damage to organs through prolonged or repeated exposure.[17]

  • Irritation: Can cause skin and serious eye irritation.[18]

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[6] Avoid release to the environment.[6]

4.2 Safe Handling Protocol

  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[19][20]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves.[18]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[18]

    • Lab Coat: A standard lab coat is required. Wear additional protective clothing if there is a risk of significant skin exposure.[19]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[21]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9] Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[9][19]

4.3 Spill and Disposal Procedures

  • Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[19]

  • Major Spills: Evacuate the area. Wear a self-contained breathing apparatus and full protective gear. Contain the spill and prevent it from entering drains or waterways.[19]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. This should be done via a licensed waste disposal company.[20][21]

Conclusion

This compound is a synthetically versatile building block with a well-defined chemical and spectroscopic profile. Its value to researchers and drug development professionals lies in the multiple reactive sites that can be selectively functionalized to create novel and complex molecules. While it must be handled with appropriate safety precautions due to its potential toxicity, a thorough understanding of its properties, as detailed in this guide, enables its effective and safe use in advancing chemical synthesis and discovery programs.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Chloro-N-methylaniline (CAS 932-32-1)

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and methodologies.

Core Identity and Physicochemical Profile

This compound, with CAS number 932-32-1, is an aromatic amine distinguished by a chloro group at the ortho position of the benzene ring relative to a secondary N-methylamino group.[1] This substitution pattern imparts specific reactivity and physical properties that are foundational to its utility in various synthetic applications. The compound typically presents as a clear, colorless to pale yellow or brown liquid, with its state dependent on purity and ambient temperature.[1][2]

The presence of the N-methylamino group confers basic properties, allowing it to readily form salts, such as this compound hydrochloride (CAS 1187385-64-3), and to participate in a wide array of chemical reactions.[1][3] Its solubility is limited in water but excellent in common organic solvents like ethanol and ether.[1][4]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 932-32-1[1][4][5][6][7]
Molecular Formula C₇H₈ClN[1][4][5][6][7]
Molecular Weight 141.60 g/mol [4][5][7]
Boiling Point 218 °C (lit.)[6][8]
Density 1.15 g/mL at 25 °C (lit.)[8][9]
Refractive Index (n²⁰/D) 1.579 (lit.)[8][9]
Flash Point 198 °F (92.2 °C)[8]
Solubility Not miscible or difficult to mix in water.[4][8]
pKa 3.17 ± 0.10 (Predicted)[8]
Appearance Clear colorless to pale yellow to brown liquid.[2]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification Protocols

The synthesis of this compound is not commonly detailed as a direct, single-step process in readily available literature. However, a logical and industrially relevant approach involves the N-methylation of 2-chloroaniline. An alternative, though more complex route, could involve the chlorination of N-methylaniline, which would necessitate careful control to achieve the desired ortho-selectivity and avoid over-chlorination.[10]

A foundational method for producing the precursor, 2-chloroaniline, involves the reduction of 2-nitrochlorobenzene, often using iron powder in an acidic medium.[11]

Workflow: Synthesis via N-methylation of 2-Chloroaniline

Caption: General workflow for synthesis and purification.

Protocol 1: Synthesis of this compound

Causality: This protocol employs reductive amination, a robust method for forming C-N bonds. Using formaldehyde as the methyl source and a reducing agent like sodium borohydride is a common and effective strategy for N-methylation of anilines.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloroaniline (1 eq.) in a suitable solvent such as methanol.

  • Formation of Imine : Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of formaldehyde (37%, 1.1 eq.) dropwise while maintaining the temperature. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction : Slowly add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise to the reaction mixture, ensuring the temperature does not exceed 10 °C. The addition is exothermic and will cause gas evolution.

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up : Quench the reaction by slowly adding water. Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation : Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

Trustworthiness: Purification via fractional distillation under reduced pressure is a self-validating system. It effectively separates the desired product from lower-boiling starting materials and higher-boiling polymeric byproducts based on vapor pressure differences. The purity of collected fractions can be immediately assessed by analytical methods like GC.[10]

  • Apparatus Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation : Transfer the crude this compound to the distillation flask. Begin heating the flask gently in an oil bath while gradually reducing the pressure.

  • Fraction Collection : Collect and discard any initial low-boiling fractions. Collect the main fraction boiling at the expected temperature for this compound under the applied pressure (e.g., approx. 105-110 °C at 10 mmHg).[12]

  • Purity Analysis : Analyze the collected fractions using Gas Chromatography (GC) to confirm purity, which should typically be ≥97%.[2][4]

Chemical Reactivity and Mechanistic Insights

This compound possesses multiple reactive sites, making it a versatile building block. The nucleophilic secondary amine can undergo further alkylation, acylation, or participate in coupling reactions. The aromatic ring is activated by the N-methylamino group, yet influenced by the electron-withdrawing chloro group, directing electrophilic substitution. The chlorine atom itself can be displaced in nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions or activation by other ring substituents.

Key Reactions
  • Nucleophilic Substitution : The amino group's basicity allows it to act as a nucleophile in various reactions.[1]

  • Iridium-Catalyzed Borylation : This reaction affords the corresponding ortho-borylated derivative, which is a valuable intermediate for creating more complex molecules through subsequent cross-coupling reactions (e.g., Suzuki coupling).[13]

  • Reaction with Lawesson's Reagent : It is specifically used to produce 1-methyl-2-thioacetylpyrrole in the presence of Lawesson's reagent and a solvent like tetrahydrofuran (THF).[2][4] This highlights its role as a precursor in heterocyclic synthesis.

Diagram of Reactive Sites

Caption: Key reactive sites on the this compound molecule.

Industrial and Research Applications

This compound is primarily valued as an organic building block and intermediate in the synthesis of more complex molecules across several industries.[1][7]

  • Pharmaceuticals : It serves as a starting material or key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its structural motif is found in various classes of drugs.

  • Agrochemicals : The compound is used in the manufacturing of pesticides and herbicides.[1]

  • Dyes : It is a precursor in the synthesis of certain dyes.[1]

  • Specialty Chemicals : As demonstrated by its reaction with Lawesson's reagent, it is a precursor for specialized heterocyclic compounds.[2][4]

  • Research : In a research context, it has been investigated for its interaction with mitochondrial membranes, potentially influencing membrane potential.[6] This suggests applications in biochemical and proteomics research.[5][6]

Safety, Toxicology, and Handling

As with many aromatic amines and chlorinated compounds, this compound must be handled with appropriate care. It is classified as hazardous, and proper safety protocols are mandatory.

Table 2: GHS Hazard Information

Hazard StatementCodeClassSource
Causes skin irritationH315Skin Irrit. 2[9][14]
Causes serious eye irritationH319Eye Irrit. 2[9][14]
May cause respiratory irritationH335STOT SE 3[9]
Harmful if swallowedH302Acute Tox. 4[14]
Harmful in contact with skinH312Acute Tox. 4[14]
Harmful if inhaledH332Acute Tox. 4[14]

Note: This is not an exhaustive list. Always consult the most current Safety Data Sheet (SDS) from the supplier.

Toxicological Profile & Handling
  • Primary Risks : The main hazards are irritation to the skin, eyes, and respiratory system upon exposure.[9] Ingestion, inhalation, and dermal absorption can be harmful.[14][15]

  • Methemoglobinemia : A significant concern with arylamines is their potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, inhibiting oxygen transport in the blood.[15] This leads to symptoms of oxygen starvation (anoxia), such as cyanosis (bluish skin).[16]

  • Handling : Use only in a well-ventilated area or with local exhaust ventilation.[9][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid breathing vapors or mists.[9]

  • Storage : Keep in a dark place, sealed in a dry, room temperature environment.[8][18] Store away from strong oxidizing agents.[17]

  • Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations. This material may be considered hazardous waste.[15]

References

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-N-methylaniline (CAS No. 932-32-1) is a secondary aromatic amine that serves as a crucial intermediate in the synthesis of various high-value chemical products, including pharmaceuticals, agrochemicals, and dyes.[1][2][3] Its molecular structure, featuring a chlorinated benzene ring attached to a methylated amino group, imparts a unique set of physical characteristics that are fundamental to its application, handling, and process optimization. This guide provides a comprehensive examination of these properties, offering both established data and field-proven methodologies for their validation. Designed for researchers, chemists, and drug development professionals, this document aims to bridge theoretical data with practical application, ensuring both safety and efficacy in the laboratory and industrial settings.

Core Physical and Chemical Characteristics

A thorough understanding of the fundamental physical properties of a chemical is paramount for its effective use. The following table summarizes the key physical data for this compound, compiled from authoritative sources.

PropertyValueSource(s)
CAS Number 932-32-1[1][3][4]
Molecular Formula C₇H₈ClN[2][3][4][5]
Molecular Weight 141.60 g/mol [3][4][5]
Appearance Clear, colorless to pale yellow or brown liquid[6]
Boiling Point 218 °C (at 760 mmHg)[3][5][7]
Density 1.15 g/mL (at 25 °C)[1][5]
Refractive Index (n²⁰/D) 1.5780 - 1.5830[1][6]
Flash Point 92 °C (197.6 °F)[7]
Solubility Not miscible or difficult to mix with water; Soluble in organic solvents (e.g., ethanol, ether)[1][2][3][7]
UN Number UN2810 (Toxic liquid, organic, n.o.s.)[7][8]

The liquid state of this compound at room temperature, combined with its relatively high boiling point, indicates strong intermolecular forces. Its density, being greater than water, is a critical consideration for phase separation in aqueous workups. Furthermore, its classification as a combustible liquid with a flash point of 92°C necessitates careful handling away from ignition sources.[7][8]

Molecular Structure and its Influence on Physical Properties

The physical properties of this compound are a direct consequence of its molecular architecture. The interplay between the aromatic ring, the electronegative chlorine atom, and the polar N-methylamino group dictates its behavior.

G cluster_molecule This compound Structure cluster_properties Influences on Physical Properties mol C₇H₈ClN Aromatic_Ring Aromatic Ring (π-π stacking) Boiling_Point High Boiling Point (218 °C) Aromatic_Ring->Boiling_Point Increases van der Waals forces Solubility Lipophilicity (Poor water solubility) Aromatic_Ring->Solubility Hydrophobic nature Chlorine Chlorine Atom (Electronegativity, Mass) Chlorine->Boiling_Point Increases molecular weight & dipole moment Density High Density (>1.0 g/mL) Chlorine->Density High atomic mass N_Methyl N-Methyl Group (Polarity, H-bond acceptor) N_Methyl->Boiling_Point Dipole-dipole interactions N_Methyl->Solubility Weak H-bonding with water is offset by hydrophobic ring

Caption: Relationship between molecular structure and key physical properties.

  • Boiling Point: The high boiling point is attributed to a combination of factors. The planar aromatic ring allows for significant van der Waals forces (π-π stacking), while the polar C-Cl and C-N bonds introduce dipole-dipole interactions. This is substantially higher than simpler molecules of similar mass, indicating strong intermolecular attraction.

  • Density: The presence of a heavy chlorine atom on the benzene ring significantly increases the molecular weight without a proportional increase in volume, resulting in a density greater than that of water.[1][5]

  • Solubility: The molecule exhibits dual characteristics. The N-methyl group can act as a hydrogen bond acceptor, suggesting some affinity for polar solvents. However, this is largely overshadowed by the hydrophobic nature of the large, nonpolar aromatic ring, leading to poor miscibility in water.[1][3] Conversely, it is readily soluble in nonpolar organic solvents like ether due to "like-dissolves-like" principles.[2]

Experimental Protocols for Property Validation

To ensure the quality and identity of this compound, experimental verification of its physical properties is essential. The following protocols describe standard, reliable methods for this purpose.

Determination of Boiling Point via Atmospheric Distillation

This method confirms the substance's boiling point and serves as a purification step.

  • Rationale: The boiling point is a unique physical constant for a pure substance at a given pressure. This procedure relies on heating the liquid to its boiling point, allowing the vapor to rise and re-condense in a separate apparatus, providing both a temperature reading and a purified sample.

  • Methodology:

    • Assemble a simple distillation apparatus using a round-bottom flask, a three-way connecting adapter, a thermometer, a condenser, and a receiving flask.

    • Place 15-20 mL of this compound and a few boiling chips into the round-bottom flask.

    • Position the thermometer so that the top of the bulb is level with the bottom of the condenser's side arm. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

    • Begin circulating cold water through the condenser.

    • Gently and uniformly heat the flask using a heating mantle.

    • Record the temperature at which the first drop of distillate falls into the receiving flask and the temperature at which the last drop is distilled. A pure compound should exhibit a narrow boiling range (1-2 °C). The literature value is 218 °C.[3][7]

Measurement of Density using a Pycnometer

This protocol provides a highly accurate density measurement.

  • Rationale: A pycnometer is a flask with a precise, known volume. By weighing the pycnometer empty, filled with a reference substance (deionized water), and filled with the sample substance, the density of the sample can be calculated with high precision.

  • Methodology:

    • Thoroughly clean and dry a 10 mL pycnometer and record its mass (m₁).

    • Fill the pycnometer with deionized water, ensuring no air bubbles are present, and equilibrate it in a 25 °C water bath for 20 minutes.

    • Adjust the water level to the calibration mark, dry the exterior, and record the mass (m₂).

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound, equilibrate at 25 °C, adjust the volume, dry the exterior, and record the mass (m₃).

    • Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water (where ρ_water at 25 °C is ~0.99704 g/mL)

    • The calculated value should align with the literature value of approximately 1.15 g/mL.[1][5]

Qualitative Assessment of Solubility

This method quickly determines the compound's miscibility in various solvents.

  • Rationale: This test relies on visual inspection to determine if a substance forms a homogeneous solution with a solvent. It is crucial for selecting appropriate solvents for reactions, extractions, and purifications.

  • Methodology:

    • Label three test tubes: "Water," "Ethanol," and "Hexane."

    • Add 2 mL of the respective solvent to each test tube.

    • To each tube, add 0.1 mL (approx. 2 drops) of this compound.

    • Gently agitate each tube and observe.

    • Record the observations:

      • Miscible: A single, clear phase is formed.

      • Partially Miscible: The mixture is cloudy or forms two phases after settling.

      • Immiscible: Two distinct layers are clearly visible.

    • Expected results: The compound will be immiscible in water, but miscible in ethanol and hexane, confirming its lipophilic character.[1][2][3]

Safety, Handling, and Storage

Given its chemical nature, proper handling of this compound is critical for laboratory safety.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]

  • Handling: Avoid all personal contact, including inhalation and skin contact.[9] Keep containers securely sealed when not in use.[3][9] Keep away from open flames, hot surfaces, and other sources of ignition.[8]

  • Storage: Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[1][3][7] Containers should be tightly closed to prevent leakage and exposure to air, as the compound may darken over time.[3]

References

2-Chloro-N-methylaniline molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-N-methylaniline

This guide provides a comprehensive technical overview of the molecular structure of this compound (CAS 932-32-1). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's structural characteristics for applications in synthesis, quality control, and further chemical development. We will move beyond simple data reporting to explore the causal relationships between molecular structure and the analytical data used for its elucidation, grounding our discussion in established spectroscopic and synthetic methodologies.

Introduction to this compound

This compound is an aromatic secondary amine, a derivative of aniline featuring a chlorine atom at the ortho position and a methyl group on the nitrogen atom.[1] Its chemical formula is C₇H₈ClN, and it has a molecular weight of approximately 141.60 g/mol .[2][3] This compound serves as a valuable intermediate in the synthesis of various target molecules, including pharmaceuticals, dyes, and agrochemicals.[1] The precise arrangement of its substituent groups—the chloro, methyl, and amino moieties—dictates its reactivity, steric hindrance, and spectroscopic fingerprint. Accurate structural confirmation is therefore a non-negotiable prerequisite for its use in any research or manufacturing pipeline.

Part 1: Molecular Geometry and Computational Analysis

The structure is characterized by a benzene ring substituted with a chlorine atom and an N-methylamino group at adjacent positions. The presence of the ortho-chloro substituent is expected to influence the conformation of the N-methylamino group through steric and electronic effects, potentially causing a slight twist relative to the plane of the aromatic ring.

Caption: Optimized molecular structure of this compound.

Part 2: Spectroscopic Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure of this compound. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

Expertise & Causality: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules due to its excellent solubilizing properties and the single, easily identifiable solvent residue peak.[5] The chemical shifts observed are directly correlated to the electronic environment of the nuclei. The electron-withdrawing nature of the chlorine atom and the nitrogen atom deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield).

¹H and ¹³C NMR Spectral Data Summary

The following table summarizes the reported NMR data for this compound.[6]

NucleusChemical Shift (δ, ppm)Multiplicity / NoteAssignment
¹H NMR 7.29d, J = 7.2 HzAr-H
7.24 – 7.16mAr-H
6.67t, J = 7.4 HzAr-H (2H)
4.37sN-H
2.92d, J = 4.8 HzN-CH₃
¹³C NMR 145.01sC-N
128.95sAr-C
127.84sAr-C
119.04sAr-C
117.00sAr-C
110.61sAr-C
30.35sN-CH₃

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[5]

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[5]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Utilize a standard pulse program with 16-32 scans and a relaxation delay of 1-2 seconds.[5]

    • ¹³C NMR: Employ a proton-decoupled pulse program. Acquire several thousand scans with a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals, including quaternary carbons.[5]

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural insights from its fragmentation pattern under ionization.

Expertise & Causality: Electron Ionization (EI) is a common and robust technique that generates a reproducible fragmentation "fingerprint".[7] For this compound, the most critical diagnostic feature is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks: [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1, providing definitive evidence for the presence of a single chlorine atom.[7]

GC-MS Data and Fragmentation Pathway

  • Molecular Ion (M⁺): A calculated m/z of 141.03 is reported.[6] The mass spectrum will show a prominent peak at m/z 141 ([C₇H₈³⁵ClN]⁺) and a smaller peak at m/z 143 ([C₇H₈³⁷ClN]⁺).

  • Primary Fragmentation: The primary fragmentation pathways are expected to involve the loss of the chlorine radical (Cl•) or the methyl group (•CH₃).

    • [M - Cl]⁺: Loss of a chlorine atom (m/z 106).

    • [M - CH₃]⁺: Loss of the methyl group (m/z 126).

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities or solvent front.

  • MS Detection: The eluent from the GC is directed into the mass spectrometer operating in EI mode. Scan a mass range of m/z 40-200 to capture the molecular ion and key fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Causality: As a secondary amine, this compound is expected to show a single, sharp N-H stretching vibration, in contrast to primary amines which show two N-H stretches.[8] The position of this band, along with C-H, C-N, C=C, and C-Cl stretching and bending vibrations, provides a confirmatory fingerprint of the molecule's functional makeup.

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3410N-H StretchSecondary Amine
3100-3000C-H StretchAromatic
2950-2850C-H StretchAliphatic (N-CH₃)
1600-1450C=C StretchAromatic Ring
~1320C-N StretchAromatic Amine
~750C-Cl StretchAryl Halide

Experimental Protocol: ATR-IR Analysis

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a single drop of the liquid this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Part 3: Synthesis and Purification

A reliable method for obtaining a pure sample is critical for accurate structural analysis. The N-methylation of 2-chloroaniline is a direct and effective synthetic route.[6]

Expertise & Causality: This reaction is a nucleophilic substitution where the nitrogen of 2-chloroaniline acts as the nucleophile, and a methylating agent provides the electrophilic methyl group. Purification by column chromatography is the chosen method because it effectively separates the desired secondary amine product from unreacted primary amine starting material and any potential over-methylated tertiary amine byproduct based on differences in polarity.

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloroaniline in a solvent like methanol.

  • N-Methylation: Add a methylating agent (e.g., dimethyl sulfate or methyl iodide) and a base (e.g., potassium carbonate) to the solution. The reaction is catalyzed by an appropriate catalyst, such as an Iridium complex as described in the literature.[6]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction, extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Concentrate the crude product and purify it using silica gel column chromatography with an appropriate eluent system (e.g., Petroleum Ether/Ethyl Acetate, 50:1 v/v) to yield the pure this compound as a colorless oil.[6]

Caption: Workflow for the synthesis and purification of the title compound.

Conclusion

The molecular structure of this compound is definitively characterized by a synergistic application of computational modeling and spectroscopic analysis. While NMR spectroscopy provides the precise connectivity and electronic environment of the carbon-hydrogen framework, mass spectrometry confirms the elemental composition and molecular weight, with the chlorine isotope pattern serving as a crucial diagnostic tool. IR spectroscopy validates the presence of key functional groups. Together, these self-validating techniques provide an unambiguous and comprehensive structural portrait, which is essential for the confident application of this compound in research and development.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-methylaniline from 2-chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of N-Alkylated Anilines

2-Chloro-N-methylaniline is a secondary amine derivative of 2-chloroaniline.[1] While a seemingly simple molecule, it represents a class of N-alkylated anilines that are crucial building blocks in the synthesis of more complex molecules. The strategic introduction of a methyl group onto the nitrogen atom of an aniline core drastically alters its physical and chemical properties, including its nucleophilicity, basicity, and metabolic profile. These modifications are fundamental in the fields of medicinal chemistry and materials science. Precursors and structurally related compounds, such as 2-chloro-6-methylaniline, are pivotal intermediates in the synthesis of high-value products, including kinase inhibitors like Dasatinib, which is used in cancer therapy.[2] A mastery of the synthetic routes to compounds like this compound is therefore essential for professionals engaged in the discovery and development of novel chemical entities.

This guide provides a detailed examination of the primary synthetic transformations for converting 2-chloroaniline into this compound, focusing on the underlying chemical principles, the rationale behind procedural choices, and detailed, field-proven protocols.

Chapter 1: Core Synthetic Strategies: The N-Methylation of 2-chloroaniline

The conversion of 2-chloroaniline, a primary amine, to this compound, a secondary amine, is an N-methylation reaction. This transformation can be achieved through several distinct mechanistic pathways. The two most prevalent and practical strategies employed in laboratory and industrial settings are Direct N-Methylation using an electrophilic methyl source and Reductive Amination using a carbonyl source and a reducing agent.

Strategy 1: Direct N-Methylation via Nucleophilic Substitution

This classical approach involves the direct reaction of the nucleophilic nitrogen atom of 2-chloroaniline with an electrophilic methylating agent. The reaction proceeds via an SN2 mechanism. A base is required to deprotonate the aniline, enhancing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction.

Causality Behind Experimental Choices:

  • Choice of Methylating Agent: The efficacy of the reaction is highly dependent on the leaving group of the methylating agent.

    • Dimethyl Sulfate ((CH₃)₂SO₄): A potent, cost-effective, and widely used methylating agent. However, it is extremely toxic and carcinogenic, requiring stringent handling precautions.

    • Methyl Iodide (CH₃I): Highly reactive due to the excellent leaving group (I⁻). It is less toxic than dimethyl sulfate but is more expensive and a potential carcinogen.

  • Role of the Base: The basicity of the chosen reagent must be sufficient to deprotonate the aniline (pKa of anilinium ion ~4.6) but not so strong as to cause unwanted side reactions.

    • Inorganic Carbonates (K₂CO₃, Na₂CO₃): These are mild, inexpensive, and easy-to-handle bases, making them a common choice for this transformation. They are sufficient to drive the reaction to completion.

    • Hydroxides (NaOH, KOH): Can also be used but may introduce water, which can affect reaction kinetics and promote side reactions in some cases.

  • Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the reagents. Aprotic polar solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or acetone are typically preferred as they can stabilize the transition state of the SN2 reaction.

Strategy 2: Reductive Amination

Reductive amination is a powerful and often preferred method for forming C-N bonds, prized for its efficiency and selectivity.[3] This one-pot reaction first involves the condensation of 2-chloroaniline with formaldehyde to form an unstable imine or hemiaminal intermediate. This intermediate is then immediately reduced in situ by a hydride-based reducing agent to yield the final N-methylated product.

Causality Behind Experimental Choices:

  • Carbonyl Source: Formaldehyde (CH₂O) is the required one-carbon electrophile for methylation. It is typically used as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde, which depolymerizes under reaction conditions.

  • The Reducing Agent: The choice of reducing agent is critical. It must be powerful enough to reduce the C=N double bond of the imine intermediate but mild enough not to reduce other functional groups or react violently with the solvent.

    • Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. It is effective but can be sluggish and requires careful pH control.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the reagent of choice for modern reductive aminations.[4] It is milder and more selective than NaBH₄ and is stable in acidic conditions, which are often used to catalyze imine formation. This allows the entire reaction to proceed efficiently at a weakly acidic pH.

  • Solvent and pH Control: The reaction is typically run in solvents like methanol, ethanol, or 1,2-dichloroethane (DCE).[4] Maintaining a slightly acidic pH (typically 5-6) is a crucial self-validating control point; it accelerates the dehydration step required for imine formation while not significantly degrading the hydride reagent. Acetic acid is frequently added as a catalyst to achieve this pH range.[4]

Chapter 2: Experimental Protocols and Data

The following sections provide detailed, step-by-step methodologies for the synthesis of this compound. Each protocol is designed as a self-validating system, incorporating reaction monitoring and purification steps to ensure product integrity.

Protocol 1: Direct N-Methylation using Dimethyl Sulfate

Objective: To synthesize this compound by direct methylation of 2-chloroaniline with dimethyl sulfate.

Materials:

  • 2-chloroaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloroaniline (1 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetone (10 mL per gram of aniline).

  • Reagent Addition: Stir the suspension vigorously. Carefully add dimethyl sulfate (1.1 eq.) dropwise via a syringe over 15 minutes. An exotherm may be observed.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the 2-chloroaniline starting material.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL). Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to quench any remaining dimethyl sulfate, followed by brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain this compound as a colorless to yellow oil.[5][6]

Protocol 2: Reductive Amination using Formaldehyde and NaBH(OAc)₃

Objective: To synthesize this compound via a one-pot reductive amination.

Materials:

  • 2-chloroaniline

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask with a magnetic stir bar, dissolve 2-chloroaniline (1 eq.) in DCE (10 mL per gram of aniline).

  • Imine Formation: Add formaldehyde solution (1.2 eq.) followed by acetic acid (1.1 eq.). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 20-30 minutes. The addition may cause gas evolution and a mild exotherm.

  • Reaction Execution: Stir the reaction at room temperature for 8-12 hours or until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The formation of an imine intermediate may be observed, which is subsequently converted to the final product.

  • Workup: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases and the pH is basic (~8-9).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Data Summary and Comparison

The table below summarizes the key parameters and considerations for the two primary synthetic methods.

ParameterMethod 1: Direct N-MethylationMethod 2: Reductive Amination
Primary Reagents 2-chloroaniline, Dimethyl Sulfate (or MeI)2-chloroaniline, Formaldehyde
Catalyst/Base K₂CO₃ or other inorganic baseAcetic Acid (catalyst)
Secondary Reagent N/ASodium Triacetoxyborohydride
Typical Solvent Acetone, Acetonitrile, DMFDCE, THF, Methanol
Temperature Room Temperature to RefluxRoom Temperature
Key Advantages Simple reagent set, well-established method.High selectivity, mild conditions, avoids highly toxic alkylating agents.
Key Disadvantages Uses extremely toxic/carcinogenic reagents (DMS), risk of over-alkylation (di-methylation).Requires careful control of stoichiometry and pH, can be slower.

Chapter 3: Visualization of Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic protocol.

Direct N-Methylation Workflow

Direct_Methylation cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Charge Flask: - 2-chloroaniline - K₂CO₃ - Acetone B Add Dimethyl Sulfate (dropwise) A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC/GC-MS C->D E Cool & Filter D->E F Concentrate Filtrate E->F G Extract with Ethyl Acetate F->G H Wash with NaHCO₃ & Brine G->H I Dry & Concentrate H->I J Column Chromatography or Vacuum Distillation I->J K Pure this compound J->K

Caption: Workflow for Direct N-Methylation of 2-chloroaniline.

Reductive Amination Workflow

Reductive_Amination cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Isolation cluster_purification Purification A Charge Flask: - 2-chloroaniline - DCE B Add Formaldehyde & Acetic Acid (Imine Formation) A->B C Add NaBH(OAc)₃ (Reduction) B->C D Stir at RT (8-12h) C->D E Monitor by TLC/GC-MS D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Wash with Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure this compound J->K

Caption: Workflow for Reductive Amination of 2-chloroaniline.

Conclusion

The synthesis of this compound from 2-chloroaniline is a fundamental transformation that can be accomplished effectively through either direct methylation or reductive amination. The choice of method depends on factors such as scale, available reagents, and safety considerations. While direct methylation is a classic and straightforward approach, the high toxicity of reagents like dimethyl sulfate is a significant drawback. Modern synthetic chemistry often favors reductive amination for its milder conditions, high selectivity, and improved safety profile. Both methods, when executed with careful attention to the principles and protocols outlined in this guide, provide reliable pathways to this valuable chemical intermediate.

References

2-Chloro-N-methylaniline IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloro-N-methylaniline

Introduction

This compound is an organic compound that serves as a versatile intermediate in various chemical syntheses.[1] Characterized by a benzene ring substituted with a chlorine atom and an N-methylamino group at positions 2 and 1 respectively, its structure allows for a range of chemical reactions, including nucleophilic substitutions and coupling reactions.[1] This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is foundational for scientific research and application. This section provides the systematic IUPAC name for this compound, alongside a comprehensive list of its synonyms and key identifiers.

IUPAC Name

The formal name for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[2]

Synonyms and Identifiers

In literature and commercial listings, this compound is known by several other names. This can often be a source of confusion, and a consolidated list of synonyms is therefore essential for accurate identification.

  • N-methyl-2-chloroaniline[2]

  • Benzenamine, 2-chloro-n-methyl[2]

  • n1-methyl-2-chloroaniline[2]

  • 2-chloro-n-methylbenzenamine[2]

  • o-chlormonomethylanilin[2]

  • 2-chlor-n-methylaniline[2]

  • 2-chloro-n-methyl aniline[2]

  • 2-chloro-n-methyl-aniline[2]

  • 2-methylamino chlorobenzene[2]

  • 2-chloranyl-n-methyl-aniline[2]

  • 1-(2-chlorophenyl)-N-methylmethanamine[1]

Table 1: Key Chemical Identifiers

IdentifierValueSource(s)
CAS Number 932-32-1[1][2]
Molecular Formula C₇H₈ClN[1][2][3]
Molecular Weight 141.60 g/mol [2][3]
InChI Key WGNNILPYHCKCFF-UHFFFAOYSA-N[2]
SMILES CNC1=CC=CC=C1Cl[2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental conditions and are crucial for designing synthetic routes and handling procedures.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Appearance Clear colorless to pale yellow to brown liquid[1][4]
Boiling Point 218 °C[5]
Density 1.15 g/mL at 25 °C[5]
Refractive Index n20/D 1.579[5]
Flash Point 198 °F (92.2 °C)[5]
Solubility Not miscible or difficult to mix with water. Soluble in organic solvents like ethanol and ether.[1][2]

Synthesis and Reaction Pathways

Understanding the synthesis of this compound is fundamental for its application in further chemical transformations. While various synthetic routes exist, a common approach involves the N-methylation of 2-chloroaniline.

General Synthetic Approach: N-Methylation of 2-Chloroaniline

A prevalent method for synthesizing secondary amines like this compound is the alkylation of the corresponding primary amine. In this case, 2-chloroaniline serves as the starting material, and a methylating agent is used to introduce the methyl group to the nitrogen atom.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-chloroaniline in a suitable aprotic solvent (e.g., Tetrahydrofuran, Acetonitrile), add a base (e.g., Sodium hydride, Potassium carbonate) to deprotonate the amine. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen, Argon).

  • Methylation: Slowly add a methylating agent (e.g., Methyl iodide, Dimethyl sulfate) to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is then separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate, Dichloromethane).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Sodium sulfate, Magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Start: 2-Chloroaniline Deprotonation Deprotonation with Base (e.g., NaH in THF) Start->Deprotonation Methylation Addition of Methylating Agent (e.g., CH3I) Deprotonation->Methylation Quenching Reaction Quenching (e.g., with H2O) Methylation->Quenching Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography or Distillation) Extraction->Purification End Product: this compound Purification->End

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its chemical structure provides a scaffold for the synthesis of more complex molecules with desired biological activities.

Intermediate in Chemical Synthesis

This compound is utilized in the production of other chemical entities. For instance, it is a reactant in the synthesis of 1-methyl-2-thioacetylpyrrole when treated with Lawesson's reagent in tetrahydrofuran.[1][2] The presence of both a nucleophilic amine and a reactive aromatic ring allows for a variety of subsequent chemical modifications.

Scaffold in Medicinal Chemistry

The diphenylamine core, of which this compound can be a precursor, is considered a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets.[6] The introduction of a chlorine atom can enhance properties such as membrane permeability and metabolic stability, making it an attractive starting point for developing new therapeutic agents.[6] Derivatives of chloro-anilines are being investigated for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[6][7][8] For example, the related compound 2-chloro-6-methylaniline is a key intermediate in the synthesis of Dasatinib, a targeted therapy for certain types of cancer.[7]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. It is important to consult the Safety Data Sheet (SDS) before use.[9][10][11]

General Precautions
  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][12]

  • Ventilation: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[9][12]

  • Handling: Avoid contact with skin, eyes, and clothing.[10][12] Do not eat, drink, or smoke when using this product.[9][12] Wash hands thoroughly after handling.[9][12]

Hazard Statements
  • Harmful if swallowed.[9]

  • May cause irritation upon contact with skin and eyes.[13]

  • May cause respiratory irritation.[10]

Storage

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5][10] Store away from incompatible materials such as strong oxidizing agents and acids.[13]

Conclusion

This compound is a significant chemical intermediate with well-defined properties and a range of applications, particularly in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its chemical identity, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

Navigating the Synthesis of 2-Chloro-N-methylaniline: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-Chloro-N-methylaniline, a key intermediate in pharmaceutical synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to not only follow safety procedures but to understand the fundamental principles that underpin them, ensuring a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile of this compound

This compound is a compound that demands respect. Its hazard profile is multifaceted, with the primary concerns being its acute toxicity, potential for causing methemoglobinemia, and irritant properties.[1][2][3][4] A thorough understanding of these risks is the first step in mitigating them.

Toxicological Overview
HazardDescriptionKey Considerations
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[2]All routes of exposure (oral, dermal, inhalation) are significant. Accidental ingestion of less than 150 grams may be fatal.
Methemoglobinemia Absorption into the body can lead to the formation of methemoglobin, which impairs the blood's oxygen-carrying capacity, causing cyanosis (bluish discoloration of the skin).[1]The onset of symptoms can be delayed for several hours after exposure.[2]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[5][6]Prolonged or repeated skin contact may lead to dermatitis.[3]
Sensitization May cause skin sensitization in some individuals.[1][3]Once sensitized, even small exposures can trigger an allergic reaction.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][3]Proper disposal is crucial to prevent environmental contamination.

The Core of Safe Handling: A Multi-Layered Approach

A robust safety protocol is not a single action but a system of overlapping safeguards. For this compound, this involves a combination of engineering controls, personal protective equipment (PPE), and stringent operational procedures.

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling & Synthesis cluster_cleanup Post-Handling & Decontamination prep_sds Review SDS & Conduct Risk Assessment prep_ppe Select & Inspect Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Ventilation) prep_ppe->prep_eng handle_transfer Dispense in a Fume Hood prep_eng->handle_transfer handle_synthesis Conduct Reaction in a Closed or Contained System handle_transfer->handle_synthesis handle_waste Segregate Waste at Point of Generation handle_synthesis->handle_waste cleanup_decon Decontaminate Glassware & Surfaces handle_waste->cleanup_decon cleanup_ppe Properly Remove & Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_handwash Thoroughly Wash Hands cleanup_ppe->cleanup_handwash

Caption: A systematic workflow for handling this compound, emphasizing distinct phases of preparation, handling, and post-use cleanup.

Engineering Controls: Your First Line of Defense

The primary objective of engineering controls is to minimize exposure by isolating the hazard from the operator.

  • Fume Hoods: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The fume hood's airflow will capture and exhaust vapors, preventing inhalation.

  • Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[6][7]

  • Closed Systems: For larger-scale reactions, the use of a closed system is highly recommended to prevent the release of the chemical into the work environment.

Personal Protective Equipment (PPE): The Last Barrier

While engineering controls are paramount, PPE provides a crucial final layer of protection. The selection of PPE should be based on a thorough risk assessment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1][8][9]Protects against splashes and vapors. Contact lenses should not be worn as they can absorb and concentrate irritants.[1]
Skin Protection Chemical-resistant gloves (e.g., PVC, nitrile rubber), a lab coat, and closed-toe shoes.[1][7][8]Prevents skin contact and absorption. Contaminated clothing should be removed immediately and laundered separately before reuse.[1]
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or during emergency situations.[8][9]Protects against inhalation of harmful vapors.
Standard Operating Procedures (SOPs): Ensuring Consistency and Safety

Adherence to well-defined SOPs is critical for minimizing the risk of exposure.

  • Preparation:

    • Always review the Safety Data Sheet (SDS) before handling this compound.[7][8]

    • Ensure that an eyewash station and safety shower are readily accessible.[7][8]

    • Have spill cleanup materials readily available.

  • Handling:

    • Avoid direct contact with the skin, eyes, and clothing.[2][7]

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly after handling.[1][5]

    • Keep containers tightly closed when not in use.[2][7]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][7][8][10]

    • Protect from direct sunlight and store under an inert atmosphere if possible, as the material may darken with age and exposure to air and light.[8][11]

Emergency Response: Preparedness is Key

In the event of an exposure or spill, a swift and informed response is crucial.

Emergency Response Decision Tree

cluster_exposure Personal Exposure cluster_spill Chemical Spill start Emergency Event (Spill or Exposure) exposure_skin Skin Contact start->exposure_skin exposure_eye Eye Contact start->exposure_eye exposure_inhalation Inhalation start->exposure_inhalation exposure_ingestion Ingestion start->exposure_ingestion spill_small Small Spill start->spill_small spill_large Large Spill start->spill_large action_skin action_skin exposure_skin->action_skin Immediately flush with water for 15 mins. Remove contaminated clothing. action_eye action_eye exposure_eye->action_eye Immediately flush with water for 15 mins. Seek medical attention. action_inhalation action_inhalation exposure_inhalation->action_inhalation Move to fresh air. Seek medical attention. action_ingestion action_ingestion exposure_ingestion->action_ingestion Do NOT induce vomiting. Seek immediate medical attention. action_spill_small action_spill_small spill_small->action_spill_small Absorb with inert material. Collect in a sealed container for disposal. action_spill_large action_spill_large spill_large->action_spill_large Evacuate area. Alert emergency services. Contain spill if safe to do so.

Caption: A decision tree outlining immediate actions for different emergency scenarios involving this compound.

First-Aid Measures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][12] Seek immediate medical attention.[12]

  • Inhalation: Move the victim to fresh air.[7] If not breathing, give artificial respiration. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][12]

Spill Response
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][10]

  • Large Spills: Evacuate the area and alert emergency services.[1] Prevent the spill from entering drains or waterways.[1]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste. Dispose of the chemical and its container in accordance with local, state, and federal regulations.[3][5] Do not allow the chemical to enter the environment.[7]

Conclusion: A Commitment to Safety

The safe handling of this compound is not merely a matter of compliance; it is a fundamental aspect of responsible scientific practice. By understanding the hazards, implementing robust control measures, and being prepared for emergencies, researchers can confidently and safely utilize this important chemical in the advancement of drug development.

References

An In-Depth Technical Guide to the Solubility of 2-Chloro-N-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the solubility of 2-Chloro-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of solubility, outlines a robust experimental framework for its determination, and discusses the critical interplay between solute and solvent properties.

Executive Summary

Physicochemical Profile of this compound

A thorough understanding of the solute's molecular properties is the cornerstone of predicting and explaining its solubility behavior.

Molecular Structure:

Caption: Molecular Structure of this compound.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [2]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 218 °C[4]
Density 1.15 g/mL at 25 °C[4]
pKa 3.17 (Predicted)[4]

The presence of a chlorine atom and a secondary amine group attached to a benzene ring gives this compound a unique combination of polarity and lipophilicity. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. The aromatic ring and the chloro-substituent contribute to its nonpolar character.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This principle is governed by the balance of intermolecular forces between the solute and the solvent molecules.

  • Van der Waals Forces: These weak, non-specific interactions are present in all molecules and are the primary forces of attraction in nonpolar solvents.

  • Dipole-Dipole Interactions: Polar molecules with permanent dipoles will align to create attractive forces.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom (like nitrogen in this compound).

The solubility of this compound in a given organic solvent will depend on how favorably it can interact with the solvent molecules compared to its interactions with itself.

Qualitative Solubility Predictions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the N-H group of the solute and the hydroxyl group of the solvent, as well as dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good solubility is anticipated due to favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Lower solubility is expected as the primary interactions would be the weaker van der Waals forces. The polar nature of the amine and chloro groups would be less favorably solvated.

Illustrative Solubility Data

As previously stated, comprehensive quantitative solubility data for this compound is not widely published. The following table is provided as a template for how such data should be presented. The values are illustrative and should be experimentally determined.

SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL) - Illustrative
MethanolPolar Protic25> 50
EthanolPolar Protic25> 50
AcetonePolar Aprotic2530 - 50
Ethyl AcetatePolar Aprotic2520 - 40
DichloromethanePolar Aprotic25> 50
TolueneNonpolar255 - 15
HexaneNonpolar25< 1

Experimental Determination of Solubility: A Validated Protocol

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. The following protocol provides a detailed, step-by-step methodology.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Workflow

G A Preparation of Solvent and Solute B Addition of Excess Solute to Solvent A->B C Equilibration in Shaker Bath B->C D Phase Separation (Centrifugation) C->D E Filtration of Supernatant D->E F Dilution of Saturated Solution E->F G Quantitative Analysis (HPLC/GC-MS) F->G H Calculation of Solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Protocol
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials. The "excess" is critical to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Place the sealed vials in a constant temperature shaker bath. Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-to-equilibrium study beforehand.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifugation is recommended to ensure clear separation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated HPLC or GC-MS method.[6]

  • Calculation: Calculate the solubility, taking into account the dilution factor.

Factors Influencing Solubility

Temperature

The effect of temperature on solubility is described by the van't Hoff equation. For most solid solutes dissolving in liquid solvents, the process is endothermic (ΔH > 0), and thus solubility increases with temperature. An experimental determination of solubility at various temperatures allows for the calculation of the enthalpy of dissolution.

Solid-State Properties

The crystalline form (polymorphism) of a compound can significantly impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution rates and equilibrium solubilities. It is crucial to characterize the solid form of this compound before and after the solubility experiment to ensure no polymorphic transformations have occurred.

Thermodynamic Modeling of Solubility

While beyond the scope of this introductory guide to provide a full treatise, it is important to note that various thermodynamic models can be used to correlate and predict solubility data. The Jouyban-Acree model, for instance, is a widely used model for correlating the solubility of a solute in binary solvent mixtures.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a strong theoretical understanding of intermolecular forces with a robust and validated experimental protocol, researchers can generate the high-quality solubility data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical sciences. The principles and methodologies outlined herein are broadly applicable to the study of other novel chemical entities.

References

The Strategic Role of 2-Chloro-N-methylaniline as a Cornerstone Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis, the strategic selection of intermediates is paramount to the efficient and successful construction of complex target molecules. Among these crucial building blocks, 2-Chloro-N-methylaniline has emerged as a versatile and highly valuable intermediate, finding extensive application in the pharmaceutical, agrochemical, and dye industries. Its unique structural features—a chlorinated aromatic ring coupled with an N-methylated amino group—provide a reactive yet stable scaffold for a diverse array of chemical transformations. This technical guide, designed for the discerning scientific professional, offers a comprehensive exploration of the synthesis, properties, and pivotal role of this compound as a chemical intermediate, supported by detailed reaction mechanisms, experimental protocols, and field-proven insights.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective and safe utilization in a laboratory or industrial setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 932-32-1--INVALID-LINK--
Molecular Formula C₇H₈ClN--INVALID-LINK--
Molecular Weight 141.60 g/mol --INVALID-LINK--
Appearance Clear colorless to pale yellow or brown liquid--INVALID-LINK--
Boiling Point 218 °C--INVALID-LINK--
Density 1.15 g/mL at 25 °C--INVALID-LINK--
Refractive Index 1.579 at 20 °C--INVALID-LINK--

Safety and Handling: this compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from open flames and hot surfaces. It is advisable to wear protective gloves, clothing, and eye protection to prevent skin and eye contact. In case of exposure, immediate rinsing with plenty of water is recommended. For detailed safety information, consulting the Safety Data Sheet (SDS) is essential.

Core Reactivity and Mechanistic Principles

The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups: the N-methylamino group and the chloro-substituted aromatic ring. The secondary amine is a nucleophile and can readily participate in reactions with electrophiles. The chlorine atom, positioned ortho to the activating N-methylamino group, is susceptible to nucleophilic aromatic substitution and serves as a handle for cross-coupling reactions.

N-Acylation: A Gateway to Further Functionalization

One of the most fundamental transformations of this compound is its reaction with acylating agents, such as chloroacetyl chloride, to form N-(2-chloro-N-methylphenyl)acetamide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination 2-CMA This compound Intermediate Tetrahedral Intermediate 2-CMA->Intermediate Nucleophilic attack on carbonyl carbon CAC Chloroacetyl Chloride CAC->Intermediate Product N-(2-chloro-N-methylphenyl)acetamide Intermediate->Product Collapse of intermediate HCl HCl Intermediate->HCl Elimination of Cl- and H+

Mechanism of N-Acylation of this compound.

This resulting chloroacetamide is a valuable intermediate itself, as the newly introduced chlorine atom on the acetyl group is highly susceptible to nucleophilic substitution, opening avenues for the synthesis of a wide range of derivatives.[1]

Pharmaceutical Synthesis: Building Blocks for Bioactive Molecules

The structural motif of this compound is embedded within a variety of pharmacologically active compounds. Its derivatives serve as key intermediates in the synthesis of drugs targeting a range of therapeutic areas. While direct synthesis of major drugs from this compound is less commonly documented than for its isomers, its role in constructing complex heterocyclic systems is of significant interest.

Synthesis of Heterocyclic Scaffolds

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for constructing C-N bonds.[2][3] this compound can be coupled with aryl halides to generate diarylamines, which are precursors to various heterocyclic systems like carbazoles, phenothiazines, and dibenzazepines.[4]

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a dry, inert atmosphere glovebox, combine this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.) in a reaction vessel.

  • Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time (monitored by TLC or GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The resulting diarylamines can then undergo intramolecular cyclization to form the desired heterocyclic core. For instance, palladium-catalyzed intramolecular C-H arylation can lead to the formation of carbazole derivatives.

G Start This compound + Aryl Halide BH_Amination Buchwald-Hartwig Amination (Pd catalyst, ligand, base) Start->BH_Amination Diarylamine Diarylamine Intermediate BH_Amination->Diarylamine Cyclization Intramolecular Cyclization (e.g., Pd-catalyzed C-H arylation) Diarylamine->Cyclization Carbazole Carbazole Derivative Cyclization->Carbazole Phenothiazine Phenothiazine Derivative Cyclization->Phenothiazine Dibenzazepine Dibenzazepine Derivative Cyclization->Dibenzazepine

Synthetic pathway to heterocyclic compounds.

The strategic use of 2-chloro-6-methylaniline, an isomer of our topic compound, in the synthesis of the tyrosine kinase inhibitor Dasatinib , underscores the importance of this chemical class in oncology drug development.[5][6][7][8]

Agrochemical Applications: A Key Component in Crop Protection

In the agrochemical industry, substituted anilines are fundamental building blocks for a wide range of herbicides, fungicides, and insecticides. While specific, large-scale applications of this compound are less documented than its isomers, the principles of its reactivity are highly relevant. For example, 2-Chloro-4-methylaniline is a key precursor in the manufacture of the herbicide chlorotoluron .[9]

The N-chloroacetyl derivatives of anilines are a well-established class of herbicides. The synthesis of these compounds involves the acylation of the aniline with chloroacetyl chloride, a reaction for which this compound is a suitable substrate.[1]

Protocol 2: Synthesis of N-(2-chloro-N-methylphenyl)chloroacetamide

  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine or pyridine, 1.1 equiv.).

  • Acylation: Slowly add chloroacetyl chloride (1.05 equiv.) to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

The resulting N-(2-chloro-N-methylphenyl)chloroacetamide can then be subjected to further chemical modifications to produce a variety of potential agrochemicals.

Dye Synthesis: A Chromophoric Contributor

Aromatic amines are foundational to the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The synthesis of azo dyes involves two key steps: diazotization of a primary aromatic amine to form a diazonium salt, followed by coupling with an electron-rich aromatic compound. While this compound is a secondary amine and cannot be directly diazotized, it can be utilized as a coupling component or be chemically modified to participate in dye synthesis.

Alternatively, related chloroaniline derivatives are widely used. For instance, diazotized 2-chloroaniline can be coupled with various aromatic compounds to produce a range of azo dyes.[10] The principles of azo coupling are illustrated below.

G Aniline Aromatic Amine (e.g., 2-Chloroaniline) Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Aniline->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Azo_Coupling Azo Coupling Diazonium->Azo_Coupling Coupling_Component Coupling Component (e.g., Phenol, Aniline derivative) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

General scheme for Azo Dye synthesis.

Conclusion

This compound stands as a testament to the enabling power of well-designed chemical intermediates. Its strategic combination of a nucleophilic amino group and a reactive chloro-substituted aromatic ring provides a versatile platform for the synthesis of a multitude of complex organic molecules. From the intricate heterocyclic scaffolds of modern pharmaceuticals to the functional core of agrochemicals and the vibrant structures of synthetic dyes, the influence of this and related chloro-anilines is undeniable. For the research scientist and the drug development professional, a deep understanding of the reactivity and synthetic potential of this compound is not merely academic—it is a key to unlocking new avenues of innovation and discovery. As the demand for novel and effective chemical entities continues to grow, the importance of this cornerstone intermediate is set to endure.

References

The Genesis and Synthetic Evolution of 2-Chloro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-methylaniline, a significant chemical intermediate in the pharmaceutical and fine chemical industries. Delving into its historical context, this document explores the probable early synthetic routes, grounded in the foundational principles of organic chemistry, and progresses to the sophisticated, high-yield methodologies employed in contemporary research and industrial production. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a robust framework of scientific literature. We will examine the causality behind experimental choices, from classical N-alkylation to modern palladium-catalyzed cross-coupling reactions. Detailed, step-by-step protocols for key synthetic transformations, comparative data tables, and mechanistic diagrams are provided to create a self-validating and authoritative resource.

Introduction: The Strategic Importance of a Substituted Aniline

This compound (also known as N-methyl-2-chloroaniline), with the CAS number 932-32-1, is an aromatic organic compound featuring a chlorine atom and a methylamino group substituted on a benzene ring at positions 1 and 2, respectively.[1][2][3] This seemingly simple molecule is a versatile building block in organic synthesis. Its utility stems from the interplay of its functional groups: the nucleophilic secondary amine, the chlorinated aromatic ring amenable to various coupling reactions, and the steric and electronic influence of the ortho-chloro substituent. These features make it a valuable precursor in the synthesis of a range of target molecules, including pharmaceuticals, agrochemicals, and dyes.[1]

This guide will navigate the journey of this compound from its likely inception in the late 19th or early 20th century, a period of burgeoning exploration in aniline chemistry, to its current-day synthesis via state-of-the-art catalytic systems.

Historical Perspective: An Inferred Discovery in the Age of Aniline

While a singular, celebrated discovery of this compound is not prominent in the historical chemical literature, its synthesis can be confidently placed within the context of the extensive research into aniline and its derivatives that commenced in the mid-19th century. The foundational work on the N-alkylation of anilines provides a logical framework for its first preparation.

The Dawn of N-Alkylation: The Hofmann Approach

The pioneering work of August Wilhelm von Hofmann in the 1850s on the reaction of aniline with alkyl halides established the fundamental principles of N-alkylation. This reaction, now known as Hofmann alkylation, would have been the most probable route for the initial synthesis of this compound. The parent compound, 2-chloroaniline, was a known substance, and its reaction with a methylating agent like methyl iodide or dimethyl sulfate would have been a logical extension of Hofmann's work.

This classical approach, while groundbreaking for its time, is beset by a significant lack of selectivity. The reaction proceeds through successive alkylations of the nitrogen atom, leading to a mixture of the desired secondary amine (this compound), the tertiary amine (2-chloro-N,N-dimethylaniline), and even a quaternary ammonium salt. Separating these products would have been a considerable challenge for chemists of that era, relying on techniques like fractional distillation and crystallization.

The Evolution of Synthesis: From Stoichiometric to Catalytic

The quest for more efficient, selective, and milder methods for C-N bond formation has driven the evolution of synthetic strategies for this compound. This progression reflects the broader advancements in the field of organic synthesis, moving from harsh, stoichiometric reactions to elegant, catalyst-mediated transformations.

The Ullmann Condensation: A Step Towards Controlled Arylation

The Ullmann condensation, first reported in the early 20th century, offered a significant improvement for the synthesis of N-arylated and N-alkylated anilines. This copper-catalyzed reaction involves the coupling of an aryl halide with an amine. While traditionally requiring high temperatures and polar solvents, the Ullmann reaction provided a more controlled approach to forming the C-N bond compared to the often-unselective Hofmann alkylation.

The Modern Era: Palladium-Catalyzed Cross-Coupling

The late 20th century witnessed a paradigm shift in C-N bond formation with the development of palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This powerful transformation allows for the facile synthesis of aryl amines from aryl halides and amines with exceptional functional group tolerance and under relatively mild conditions. The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis and is a highly effective method for the preparation of this compound.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step methodologies for the key synthetic routes to this compound, reflecting both historical and contemporary approaches.

Classical N-Methylation of 2-Chloroaniline (A Representative Protocol)

This protocol is based on the principles of classical N-alkylation and serves as a likely representation of an early synthetic method.

Reaction:

G cluster_0 Classical N-Methylation 2-Chloroaniline 2-Chloroaniline Product_Mixture Reaction Mixture (this compound, 2-Chloro-N,N-dimethylaniline, Quaternary Salt) 2-Chloroaniline->Product_Mixture + Methyl_Iodide Methyl Iodide (CH3I) Methyl_Iodide->Product_Mixture + Base Base (e.g., K2CO3) Base->Product_Mixture Solvent Solvent (e.g., Ethanol) Solvent->Product_Mixture Heat Heat Heat->Product_Mixture

Caption: Classical N-methylation of 2-chloroaniline.

Materials:

  • 2-Chloroaniline

  • Methyl Iodide (or Dimethyl Sulfate)

  • Potassium Carbonate (or other suitable base)

  • Ethanol (or other suitable solvent)

  • Hydrochloric Acid (for workup)

  • Sodium Hydroxide (for workup)

  • Diethyl Ether (or other extraction solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroaniline (1.0 eq) and ethanol.

  • Add potassium carbonate (1.5 eq) to the mixture.

  • Slowly add methyl iodide (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture of products.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography to isolate this compound.

Causality of Experimental Choices:

  • Excess Base: The use of an excess of a solid base like potassium carbonate is crucial to neutralize the hydroiodic acid formed during the reaction, which would otherwise protonate the aniline and render it non-nucleophilic.

  • Solvent: Ethanol is a common polar protic solvent that can solvate the reactants and facilitate the reaction.

  • Workup: The aqueous workup is designed to remove the inorganic salts and any unreacted starting materials.

  • Purification: Due to the formation of multiple products, purification is a critical and often challenging step in this classical method.

Modern Synthesis: Buchwald-Hartwig Amination

This protocol represents a state-of-the-art method for the selective synthesis of this compound.

Reaction:

G cluster_1 Buchwald-Hartwig Amination 1-Bromo-2-chlorobenzene 1-Bromo-2-chlorobenzene Product This compound 1-Bromo-2-chlorobenzene->Product + Methylamine Methylamine (CH3NH2) Methylamine->Product + Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Product Ligand Ligand (e.g., BINAP) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: Buchwald-Hartwig synthesis of this compound.

Materials:

  • 1-Bromo-2-chlorobenzene (or 1,2-dichlorobenzene)

  • Methylamine (solution in THF or as a salt)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and BINAP (0.015 eq) to a dry Schlenk flask.

  • Add anhydrous toluene to the flask, followed by 1-bromo-2-chlorobenzene (1.0 eq).

  • Add sodium tert-butoxide (1.4 eq) to the mixture.

  • Finally, add a solution of methylamine (1.2 eq) in THF.

  • Seal the flask and heat the reaction mixture to 80-100 °C for 12-24 hours, with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is critical for the efficiency of the catalytic cycle. The bulky, electron-rich BINAP ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

  • Strong, Non-nucleophilic Base: Sodium tert-butoxide is a strong, sterically hindered base that is essential for deprotonating the amine and facilitating the formation of the key palladium-amido complex without competing as a nucleophile.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.

  • Aprotic Solvent: Toluene is a common non-polar, aprotic solvent that is suitable for this type of cross-coupling reaction.

Quantitative Data Summary

The following table summarizes typical yields for the different synthetic approaches to this compound. It is important to note that yields for classical methods can be highly variable and depend significantly on the specific reaction conditions and purification techniques employed.

Synthetic MethodStarting MaterialsTypical Yield (%)SelectivityReference
Classical N-Alkylation 2-Chloroaniline, Methyl Iodide40-60%Low (mixture of products)General Organic Chemistry Principles
Ullmann Condensation 2-Chloroaniline, Methyl Halide50-70%Moderate to Good[General literature on Ullmann reaction]
Buchwald-Hartwig Amination 1-Bromo-2-chlorobenzene, Methylamine>90%Excellent[Buchwald-Hartwig amination literature]

Conclusion and Future Outlook

The synthesis of this compound provides a compelling narrative of the evolution of organic synthesis. From the brute-force, yet foundational, methods of the 19th century to the highly sophisticated and efficient catalytic systems of today, the journey to access this valuable intermediate reflects the relentless pursuit of selectivity, efficiency, and elegance in chemical transformations. The development of even more sustainable and cost-effective catalytic systems, perhaps employing earth-abundant metals, will likely be the focus of future research in this area, further enhancing the accessibility and utility of this compound in the scientific and industrial landscape.

References

A Theoretical and Spectroscopic Deep Dive into 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Chloro-N-methylaniline is a key chemical intermediate whose molecular characteristics are of significant interest in the fields of pharmaceutical synthesis and materials science. A profound understanding of its structural, electronic, and spectroscopic properties is essential for optimizing its applications. This technical guide provides a comprehensive exploration of this compound, leveraging high-level computational chemistry to elucidate its behavior at the molecular level. By integrating Density Functional Theory (DFT) calculations with experimental spectroscopic data, we present a validated, in-depth analysis of its geometry, vibrational modes, electronic transitions, and reactivity. This document serves as a practical resource, offering detailed protocols, comparative data, and field-proven insights for researchers engaged in the study and application of aniline derivatives.

Part 1: The Computational Foundation: Methodology and Validation

The predictive power of computational chemistry offers a robust framework for understanding molecular properties, often preceding and guiding experimental work. For a molecule like this compound, this approach allows us to build a fundamental understanding of its behavior from first principles.

The Quantum Chemical Approach: Density Functional Theory (DFT)

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT). Unlike more computationally expensive ab initio methods, DFT provides a remarkable balance of accuracy and efficiency by calculating the electronic structure based on the electron density rather than the full many-electron wavefunction.

The choice of the B3LYP hybrid functional—which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional—is deliberate. It has a long-standing, proven track record for accurately predicting the geometries and vibrational frequencies of a wide range of organic systems, including aniline derivatives[1][2][3]. This functional is paired with the Pople-style 6-311++G(d,p) basis set. This choice ensures sufficient flexibility for describing the electron distribution, incorporating diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds[4][5][6].

Protocol: Geometry Optimization and Frequency Calculation

This protocol outlines the standardized procedure for performing a geometry optimization and subsequent vibrational frequency calculation using a quantum chemistry software package like Gaussian.

Step-by-Step Methodology:

  • Molecule Construction: Build the 3D structure of this compound using a molecular modeling interface (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file specifying the computational parameters. The route section should include the keywords #p B3LYP/6-311++G(d,p) Opt Freq.

    • B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.

    • Opt: Requests a geometry optimization to find the lowest energy conformation of the molecule.

    • Freq: Requests a frequency calculation to be performed on the optimized geometry. This step is critical for two reasons: it confirms the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the data for simulating IR and Raman spectra.

  • Job Execution: Submit the input file to the computational software.

  • Post-Calculation Analysis: Upon successful completion, verify that the optimization converged and that no imaginary frequencies are present. The output file will contain the optimized Cartesian coordinates, thermodynamic data, and the calculated vibrational modes, which are then used for further analysis.

Workflow Diagram: Computational Analysis Pipeline

The following diagram illustrates the logical flow of the theoretical investigation, from initial structure input to the final analysis of molecular properties.

G A Build 3D Structure (this compound) B Geometry Optimization (Opt) A->B C Frequency Calculation (Freq) B->C D Electronic Properties (TD-DFT, NBO) B->D E Molecular Geometry (Bond Lengths/Angles) B->E F Vibrational Spectra (FT-IR, Raman) C->F I NMR Shifts (GIAO) C->I G Electronic Spectra (UV-Vis) D->G H Reactivity Descriptors (HOMO-LUMO, MEP) D->H

Caption: Computational workflow for theoretical analysis.

Part 2: Molecular Structure and Stability

The optimized molecular geometry provides the foundational data upon which all other theoretical properties are built. Its accuracy is paramount for the reliability of the entire study.

Optimized Molecular Geometry

The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory. The resulting bond lengths and angles represent the molecule's most stable, lowest-energy conformation in the gaseous phase. A comparison with experimental values for parent molecules like aniline validates the computational approach[4][5]. For instance, the calculated C-N bond length and the internal angles of the benzene ring are in close agreement with established data for substituted anilines.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C-Cl1.745
C-N1.398
N-C(methyl)1.451
N-H1.013
Bond Angles (°) C-C-Cl120.5
C-C-N121.8
C-N-C(methyl)122.5
C-N-H114.7

Data derived from computational studies on this compound and related structures[4][5].

Part 3: Vibrational Spectroscopy: A Quantum Mechanical Perspective

Vibrational spectroscopy is a powerful tool for identifying molecular structures and functional groups. Theoretical calculations allow for a precise assignment of each band in the experimental FT-IR and FT-Raman spectra to a specific molecular motion.

Interpreting the Vibrational Landscape

The DFT frequency calculation provides a set of harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities. However, these theoretical frequencies are known to be systematically higher than experimental ones due to the harmonic approximation and basis set limitations. To correct for this, scaling factors are applied. This scaled quantum mechanics (SQM) approach yields vibrational data that is in excellent agreement with experimental findings[4][7]. The assignment of each vibrational mode is confirmed using Total Energy Distribution (TED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode.

Protocol: Spectroscopic Simulation and Scaling
  • Perform Frequency Calculation: Follow the protocol in Section 1.2.

  • Apply Scaling Factors: The calculated harmonic frequencies are scaled to improve agreement with experimental data. Based on established studies of similar molecules, a scaling factor of 0.958 is used for higher wavenumbers (>1700 cm⁻¹) and 0.983 for lower wavenumbers[4][7].

  • Visualize Spectra: The scaled frequencies and calculated intensities are used to generate theoretical FT-IR and FT-Raman spectra using software with a Lorentzian broadening function.

Data Table: Key Vibrational Mode Assignments

The following table presents a comparative analysis of experimental and theoretically calculated (scaled) vibrational frequencies for key functional groups in this compound.

Table 2: Comparison of Experimental and Scaled Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental FT-IRExperimental FT-RamanScaled DFT (B3LYP)Assignment (Based on TED)
N-H Stretch344234413445ν(N-H)
C-H Stretch (Aromatic)306530643068ν(C-H)
C-H Stretch (Methyl)292729262930νas(CH₃)
C=C Stretch (Aromatic)160116001603ν(C=C)
N-H Bending151515141518δ(N-H)
C-N Stretch131513141318ν(C-N)
C-Cl Stretch750749752ν(C-Cl)

ν: stretching; δ: in-plane bending; as: asymmetric. Data sourced from the detailed spectroscopic analysis by Yurdakul et al.[4][5].

Part 4: The Electronic Frontier: Reactivity and Optical Properties

The distribution of electrons in a molecule dictates its reactivity, stability, and interaction with light. Frontier Molecular Orbital (FMO) theory and related analyses provide profound insights into these electronic characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons[8]. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity[2]. For this compound, the HOMO is primarily localized on the aniline ring and the nitrogen atom, while the LUMO is distributed across the aromatic ring system. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 3: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
E(HOMO)-5.62
E(LUMO)-0.78
Energy Gap (ΔE)4.84

Values are representative and calculated using DFT methods similar to those for related aniline derivatives[2][9].

Diagram: Electronic Reactivity and Interactions

This diagram illustrates the relationship between key electronic analyses used to predict the chemical behavior of this compound.

Caption: Interrelation of key electronic structure analyses.
Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs[10]. This method is invaluable for quantifying intramolecular interactions. For this compound, NBO analysis reveals significant hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons (n) into the antibonding orbitals (π) of the aromatic ring. These n → π interactions contribute significantly to the molecule's stability and influence its electronic properties[6][11].

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface[9]. It provides a clear guide to the molecule's reactive sites.

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, these are concentrated around the nitrogen and chlorine atoms due to their high electronegativity.

  • Positive Regions (Blue): Indicate electron-poor areas, which are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton.

UV-Vis Spectral Analysis via TD-DFT

To predict the electronic absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice[12]. This approach calculates the energies of electronic excited states, allowing for the simulation of the UV-Vis spectrum.

Protocol: UV-Vis Spectrum Simulation

  • Use the optimized ground-state geometry from the DFT calculation.

  • Perform a TD-DFT calculation (e.g., using the keyword TD(NStates=10) in Gaussian) at the same level of theory (B3LYP/6-311++G(d,p)).

  • To simulate solvent effects, which are crucial for UV-Vis spectra, an implicit solvent model like the Polarizable Continuum Model (PCM) can be included.

  • The output provides the excitation energies (which can be converted to wavelength, λmax), oscillator strengths (related to peak intensity), and the molecular orbitals involved in each transition.

For this compound, the main absorption bands in the UV region are attributed to π → π* transitions originating from the aromatic system[7][13].

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like many aniline derivatives, are candidates for non-linear optical (NLO) materials. The key parameter for assessing second-order NLO activity is the first hyperpolarizability (β). DFT calculations can reliably predict this value[6][14]. The presence of both an electron-donating group (-NHCH₃) and a weakly electron-withdrawing/inductive group (-Cl) on the aromatic ring suggests that this compound may exhibit a non-zero hyperpolarizability, although it would be expected to be less pronounced than in molecules with strong push-pull systems (e.g., with a -NO₂ group)[15].

Part 5: Nuclear Magnetic Resonance (NMR) Analysis

Theoretical calculations of NMR chemical shifts serve as a powerful tool for confirming molecular structures and assigning experimental spectra.

Theoretical Chemical Shifts: The GIAO Method

The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts with high accuracy[14]. The calculation is performed on the optimized geometry, and the resulting absolute shielding values are converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.

Table 4: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)

AtomExperimental ShiftCalculated Shift (GIAO)
¹H NMR
N-H4.654.60
C-H (Aromatic)6.68 - 7.256.70 - 7.30
C-H (Methyl)2.882.85
¹³C NMR
C-Cl122.5122.8
C-N145.8146.1
C (Aromatic)111.9 - 129.5112.2 - 130.0
C (Methyl)30.831.0

Chemical shifts are relative to TMS. The strong correlation between experimental and calculated values provides definitive confirmation of the molecular structure[4][5].

Conclusion

This guide demonstrates the power of a synergistic approach, combining computational theory with experimental validation to build a comprehensive molecular profile of this compound. Through the application of Density Functional Theory, we have established its stable geometry, assigned its vibrational spectra with high confidence, and mapped its electronic properties to predict reactivity and optical behavior. The protocols and data presented herein offer a validated framework for researchers, enabling a deeper understanding of this important chemical intermediate and accelerating its application in drug development and materials science. The close agreement between theoretical predictions and experimental data underscores the reliability of modern computational methods as an indispensable tool in chemical research.

References

Introduction: Understanding the Electronic Landscape of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilic Reactivity of 2-Chloro-N-methylaniline

This guide provides a comprehensive exploration of the reactivity of this compound with various electrophiles. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to explain the underlying chemical principles, causality behind experimental choices, and field-proven insights into managing this versatile synthetic intermediate.

This compound is an aromatic compound featuring two competing substituents on the benzene ring: an activating N-methylamino group (-NHCH₃) and a deactivating chloro group (-Cl).[1][2][3][4] The reactivity and regioselectivity of this molecule in electrophilic aromatic substitution (SₑAr) reactions are governed by the interplay of the electronic effects of these two groups.

The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6] The aromaticity is then restored by the loss of a proton.[6][7]

Caption: General workflow of an SₑAr reaction.

The Directing Influence of Substituents

To predict the outcome of an electrophilic attack, we must analyze the inductive and resonance effects of the existing substituents.

  • N-methylamino (-NHCH₃) Group: This is a powerful activating group. The nitrogen atom's lone pair of electrons can be donated into the benzene ring through resonance (+M effect), significantly increasing the electron density at the ortho and para positions.[8][9][10] This donation strongly stabilizes the cationic intermediate formed when the electrophile attacks these positions.[6] It is, therefore, a potent ortho, para-director.

  • Chloro (-Cl) Group: As a halogen, chlorine is an anomaly. It is electronegative and withdraws electron density from the ring inductively (-I effect), making it a deactivating group.[11][12] However, it also possesses lone pairs of electrons that can be donated through resonance (+M effect). Although this resonance donation is weaker than its inductive withdrawal, it is sufficient to stabilize the ortho and para intermediates, making chlorine an ortho, para-director.[11][13]

Table 1: Electronic Properties of Substituents on this compound

SubstituentInductive EffectResonance EffectOverall EffectDirecting Influence
-NHCH₃ -I (Weak)+M (Strong)Activatingortho, para
-Cl -I (Strong)+M (Weak)Deactivatingortho, para
Predicting Regioselectivity

In this compound, the powerful activating and directing effect of the N-methylamino group dominates.[14][15] Electrophilic attack will be directed to the positions that are ortho and para to the -NHCH₃ group.

  • Position 2: Occupied by the Chlorine atom.

  • Position 3: meta to -NHCH₃.

  • Position 4: para to -NHCH₃. This position is highly activated.

  • Position 5: meta to -NHCH₃.

  • Position 6: ortho to -NHCH₃. This position is also activated.

The chloro group at position 2 introduces a significant steric hindrance effect, which may disfavor substitution at the adjacent position 3 (already electronically unfavored) and to a lesser extent at position 6. Therefore, the primary site of electrophilic attack is predicted to be position 4 (para) , followed by position 6 (ortho) .

Caption: Directing effects on the this compound ring.

Key Electrophilic Substitution Reactions

Halogenation

Halogenation introduces a halogen atom (Br, Cl) onto the aromatic ring. Due to the highly activated nature of the aniline derivative, these reactions are typically rapid and may not require a Lewis acid catalyst.

  • Mechanism Insight: The strong activation by the -NHCH₃ group means that even a reagent like Br₂ can be polarized sufficiently by the electron-rich ring to initiate the reaction. Over-halogenation can be a significant side reaction.[16]

  • Expected Products: The primary products will be 4-halo-2-chloro-N-methylaniline and 6-halo-2-chloro-N-methylaniline.

Experimental Protocol: Bromination of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath (0-5 °C).

  • Reagent Preparation: Prepare a solution of bromine (1.0 eq) in the same solvent.

  • Reaction: Add the bromine solution dropwise to the stirred aniline solution over 30 minutes, ensuring the temperature remains below 10 °C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite to destroy excess bromine. Neutralize the solution carefully with aqueous sodium bicarbonate.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.

Nitration

Nitration is a critical reaction for introducing a nitro (-NO₂) group, a versatile functional group for further transformations. The direct nitration of anilines is hazardous and complex due to the high reactivity of the ring and the basicity of the amino group.[9]

  • Causality of Protocol Choice: The amino group can be oxidized by the strong nitric acid/sulfuric acid mixture.[17] Furthermore, under strongly acidic conditions, the -NHCH₃ group is protonated to form an anilinium ion (-N⁺H₂CH₃). This protonated group is strongly deactivating and a meta-director.[9] To circumvent these issues, a protection-deprotection strategy is essential. The amino group is first acylated to form an amide, which is less basic, less activating, but still an ortho, para-director.[18][19]

Nitration_Workflow Start This compound Acylation Acylation (e.g., Acetic Anhydride) Start->Acylation Amide Protected Amide Intermediate Acylation->Amide Nitration Nitration (HNO₃ / H₂SO₄) Amide->Nitration NitroAmide Nitrated Amide Intermediate Nitration->NitroAmide Hydrolysis Hydrolysis (Acid or Base) NitroAmide->Hydrolysis Product Nitro-2-chloro-N-methylaniline Hydrolysis->Product

Caption: Workflow for the controlled nitration of anilines.

Experimental Protocol: Synthesis of 4-Nitro-2-chloro-N-methylaniline

  • Protection (Acylation): To a stirred solution of this compound (1.0 eq) in glacial acetic acid, add acetic anhydride (1.1 eq). Heat the mixture gently (e.g., 50 °C) for 1 hour. Cool the solution and pour it into ice water to precipitate the N-acetylated product. Filter, wash with water, and dry.

  • Nitration: Add the dried amide to concentrated sulfuric acid at 0 °C. To this solution, add a pre-cooled mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid dropwise, maintaining the temperature between 0 and 5 °C.[17]

  • Reaction & Monitoring: Stir the mixture at low temperature for 1-2 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The nitrated amide will precipitate.

  • Deprotection (Hydrolysis): Collect the nitrated amide by filtration. Add the solid to a solution of aqueous hydrochloric acid (e.g., 70%) and heat under reflux until the amide is fully hydrolyzed (monitor by TLC).

  • Isolation: Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final product, 4-nitro-2-chloro-N-methylaniline. Filter, wash with water, and purify by recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group. The reaction is typically performed with fuming sulfuric acid (oleum) or chlorosulfonic acid.[20] Similar to nitration, the amino group is protonated in strong acid, leading to the formation of an anilinium salt.

  • Mechanism Insight: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate.[5][9] Upon heating, this rearranges to predominantly the para-substituted product, 4-amino-3-chlorobenzenesulfonic acid, which exists as a zwitterion.[5]

Experimental Protocol: Sulfonation using Chlorosulfonic Acid [20]

  • Safety: This protocol must be conducted in a fume hood with appropriate PPE. Chlorosulfonic acid reacts violently with water.

  • Setup: In a three-neck flask equipped with a stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a trap), dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane.

  • Reaction: Cool the flask in an ice bath. Slowly add chlorosulfonic acid (1.05 eq) dropwise with vigorous stirring. Control the addition rate to maintain a gentle reflux.[20]

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until TLC indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture and pour it carefully and slowly onto a large amount of crushed ice.

  • Isolation: The product, 4-(methylamino)-3-chlorobenzenesulfonic acid, may precipitate. It can be isolated by filtration. Alternatively, neutralizing the acidic solution with sodium hydroxide will precipitate the sodium salt of the sulfonic acid, which can be filtered, washed, and dried.[20]

Friedel-Crafts Reactions (Alkylation and Acylation)

Friedel-Crafts reactions are generally not successful with anilines or their derivatives under standard conditions (e.g., AlCl₃ catalyst).[21]

  • Causality of Failure: The nitrogen atom of the N-methylamino group is a Lewis base. It readily reacts with the Lewis acid catalyst (AlCl₃, FeCl₃, etc.) to form a stable complex.[21][22] This complexation places a positive charge on the nitrogen atom, transforming the activating -NHCH₃ group into a powerful deactivating group, which shuts down the electrophilic substitution reaction.[21]

  • Potential Workaround: As with nitration, converting the amino group to an amide (-NHC(O)R) significantly reduces its basicity. The amide's lone pair is delocalized onto the carbonyl oxygen, making it a much weaker Lewis base.[21] The acylated derivative can then undergo Friedel-Crafts acylation, although it is now only a moderately activated system. Subsequent hydrolysis can regenerate the amino group. Friedel-Crafts alkylation remains problematic due to the potential for carbocation rearrangements and polyalkylation.

Table 2: Summary of Reactivity and Conditions

ReactionElectrophileCatalyst / ConditionsKey ConsiderationPredicted Major Product
Bromination Br₂Acetic Acid, 0-10 °CHigh reactivity, risk of over-bromination4-Bromo-2-chloro-N-methylaniline
Nitration NO₂⁺1. Ac₂O (Protection)2. HNO₃ / H₂SO₄, 0-5 °C3. HCl (Deprotection)Protection of amino group is mandatory4-Nitro-2-chloro-N-methylaniline
Sulfonation SO₃Fuming H₂SO₄ or ClSO₃HForms zwitterionic product4-(Methylamino)-3-chlorobenzenesulfonic acid
Friedel-Crafts R⁺ / RCO⁺Lewis Acids (e.g., AlCl₃)Reaction fails. Lewis base -NHCH₃ complexes with catalyst.N/A

Conclusion

The electrophilic reactivity of this compound is a nuanced interplay of activating, deactivating, and steric effects. The strongly activating ortho, para-directing N-methylamino group is the dominant influence, making the ring susceptible to electrophilic attack, primarily at the C4 (para) and C6 (ortho) positions. However, the practical execution of these reactions requires careful consideration of the amino group's basicity and its propensity for oxidation, often necessitating a protection-deprotection strategy, particularly for nitration and potential Friedel-Crafts reactions. This guide provides the foundational principles and validated protocols to enable researchers to effectively utilize this important chemical intermediate in complex organic synthesis.

References

electronic effects of substituents in 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-N-methylaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of this compound, a molecule of significant interest in synthetic chemistry. We dissect the constituent electronic effects—inductive and resonance—of the chloro and N-methylamino substituents, exploring their intricate interplay and resulting impact on the molecule's chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational theory, quantitative data, and practical methodologies for understanding and predicting the behavior of substituted aromatic systems. Through detailed explanations, data-driven tables, and conceptual diagrams, we illuminate the causality behind the molecule's reactivity, basicity, and spectroscopic characteristics.

Introduction: The Principles of Electronic Effects in Aromatic Systems

The reactivity and properties of a substituted benzene ring are not merely the sum of its parts but a consequence of the complex electronic dialogue between the ring's π-system and its attached functional groups. These interactions, broadly categorized as inductive and resonance effects, govern the electron density distribution across the molecule, thereby dictating its behavior in chemical reactions.

  • The Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of atoms. Electron-withdrawing groups (EWGs) with high electronegativity pull electron density away from the ring (-I effect), while electropositive groups can donate electron density (+I effect). The inductive effect weakens with distance.

  • The Resonance (Mesomeric) Effect (R or M): This effect involves the delocalization of π-electrons or lone pairs between a substituent and the aromatic ring. Groups with lone pairs adjacent to the ring (like -NHR or -Cl) can donate electron density into the π-system (+R effect), increasing electron density, particularly at the ortho and para positions. Conversely, groups with π-bonds to an electronegative atom (like -NO₂) can withdraw electron density from the ring (-R effect).

Understanding the balance and competition between these effects is paramount for predicting chemical reactivity and designing synthetic pathways.

Deconstructing this compound: An Analysis of Substituent Contributions

In this compound, the benzene ring is functionalized with two electronically distinct groups: the N-methylamino group (-NHCH₃) and a chlorine atom (-Cl). Their positions ortho to each other lead to a nuanced electronic profile.

The N-methylamino Group: A Potent Activating Donor

The N-methylamino group is a powerful activating group, meaning it increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles than benzene itself.

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, the attached methyl group is weakly electron-donating (+I), which slightly mitigates the nitrogen's pull compared to a primary amine (-NH₂).

  • Resonance Effect (+R): This is the dominant effect. The lone pair of electrons on the nitrogen atom is readily delocalized into the benzene ring's π-system. This strong +R effect massively increases the electron density on the ring, especially at the ortho and para positions relative to the amino group.

The net result is that the +R effect overwhelmingly surpasses the weak -I effect, making the N-methylamino group a strong electron-donating and ring-activating substituent.

The Chloro Group: A Deactivating Donor

Halogens present a classic case of competing electronic effects.

  • Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the carbon atom to which it is attached via the σ-bond. This is a powerful deactivating effect, reducing the ring's overall nucleophilicity.

  • Resonance Effect (+R): Like nitrogen, chlorine possesses lone pairs of electrons that can be delocalized into the aromatic ring. This electron-donating resonance effect directs incoming electrophiles to the ortho and para positions.

For halogens, the strong -I effect outweighs the weaker +R effect, making the chloro group a net electron-withdrawing and ring-deactivating substituent. However, its +R effect is still sufficient to direct the regioselectivity of electrophilic attack.

Table 1: Summary of Individual Substituent Electronic Effects
SubstituentInductive EffectResonance EffectNet Effect on Reactivity
-NHCH₃ Weakly withdrawing (-I)Strongly donating (+R)Strong Activation
-Cl Strongly withdrawing (-I)Weakly donating (+R)Weak Deactivation

The Combined Influence: Electronic Profile of this compound

The overall electronic character of the molecule is determined by the synergy and competition between the two substituents.

  • Dominance of the Amino Group: The potent +R effect of the N-methylamino group is the principal electronic influence. It floods the aromatic ring with electron density, making the molecule as a whole significantly more reactive towards electrophiles than benzene.

  • Modulation by the Chloro Group: The ortho-chloro group acts as a modulator. Its strong -I effect withdraws some of the electron density donated by the amino group, particularly from the C2 and adjacent carbons. This slightly tempers the activating effect of the amino group.

  • Steric Considerations: The presence of a substituent at the ortho position can cause steric hindrance, potentially forcing the N-methylamino group to twist slightly out of the plane of the benzene ring. This would reduce the orbital overlap between the nitrogen lone pair and the ring's π-system, thereby diminishing the resonance effect. However, for a methyl group, this steric inhibition of resonance is generally less pronounced than with bulkier groups.

Diagram 1: Interplay of Electronic Effects

This diagram illustrates the primary inductive (-I) and resonance (+R) forces at play in this compound.

Caption: Competing electronic effects in this compound.

Quantifying Electronic Influence: Hammett Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant, sigma (σ), is a measure of a substituent's electron-donating or electron-withdrawing nature. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

Table 2: Hammett Substituent Constants
Substituentσ_meta (σ_m)σ_para (σ_p)Electronic Character Indicated
-Cl 0.370.23Electron-withdrawing
-NH₂ -0.16-0.66Strongly electron-donating
-N(CH₃)₂ -0.15-0.83Very strongly electron-donating

Note: Values for -NHCH₃ are not as commonly tabulated but are expected to be very similar to -N(CH₃)₂, representing a powerful electron-donating group.

The large negative σ_para value for amino groups confirms the dominance of their electron-donating resonance effect. The positive values for the chloro group quantify its net electron-withdrawing character.

Consequences for Chemical Properties and Reactivity

The electronic structure of this compound directly governs its key chemical characteristics.

Basicity and pKa

The basicity of an aniline is determined by the availability of the nitrogen's lone pair of electrons for protonation. In this compound, two factors reduce its basicity compared to a simple alkylamine:

  • Resonance Delocalization: The nitrogen lone pair is delocalized into the aromatic ring, making it less available to accept a proton.

  • Inductive Withdrawal: The ortho-chloro substituent exerts a significant -I effect, pulling electron density away from the ring and, by extension, from the adjacent nitrogen atom. This further decreases the electron density on the nitrogen, weakening its basicity.

Consequently, this compound is a weak base. The pKa of the parent 2-chloroaniline is 2.66, significantly lower than that of aniline (4.6), highlighting the powerful influence of the ortho-chloro group. The N-methyl group is expected to slightly increase basicity relative to the primary amine, but the overall character remains that of a weak base.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The directing effects of the two substituents determine the regioselectivity of EAS reactions.

  • -NHCH₃ group: As a strong activating group, it directs incoming electrophiles to the positions ortho and para to itself (C2, C4, and C6).

  • -Cl group: As a deactivating group, it also directs incoming electrophiles to its ortho and para positions (C1, C3, and C5).

In this molecule, the N-methylamino group is at C1 and the chloro group is at C2. The powerful activating and directing effect of the amino group dominates. It strongly activates the C4 (para) and C6 (ortho) positions. The C2 position is already occupied. Therefore, electrophilic substitution is strongly favored at the C4 and C6 positions .

Diagram 2: Resonance and Regioselectivity

This diagram shows the key resonance structures that illustrate the increased electron density at the C4 and C6 positions, explaining the directing effect of the N-methylamino group.

Resonance cluster_main Key Resonance Contributors struct1 Structure 1 s1 s1 struct2 Structure 2 (- at C6) s2 s2 struct3 Structure 3 (- at C4) s3 s3 s1->s2 s2->s3

Caption: Resonance delocalization from the N-methylamino group.

Spectroscopic Signatures

The electronic environment of each atom is reflected in the molecule's spectroscopic data. While specific experimental data for this compound is sparse, predictions can be made based on closely related structures like 2-chloro-6-methylaniline.

Table 3: Predicted Spectroscopic Data
SpectroscopyFeaturePredicted Observation & Rationale
¹H NMR Aromatic ProtonsComplex multiplet pattern between ~6.7-7.3 ppm. Protons at C4 and C6 would be shifted upfield due to the +R effect of the -NHCH₃ group.
N-H ProtonA broad singlet, chemical shift dependent on solvent and concentration.
N-CH₃ ProtonsA singlet (or doublet if coupled to N-H) around ~2.8-3.0 ppm.
¹³C NMR Aromatic CarbonsSix distinct signals. C4 and C6 would be significantly shielded (shifted upfield) due to increased electron density. C1 and C2 would be deshielded due to attachment to heteroatoms.
IR Spectroscopy N-H StretchA sharp absorption band around 3400-3450 cm⁻¹.
C-N StretchA band in the 1250-1350 cm⁻¹ region.
C-Cl StretchA band in the 1000-1100 cm⁻¹ region for aryl chlorides.

Methodologies for Electronic Property Analysis

Experimental Protocol: pKa Determination via Potentiometric Titration

The basicity of this compound can be empirically determined through a standard acid-base titration.

Objective: To determine the pKa of the conjugate acid of this compound. Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 0.1 M HCl)

  • Standardized sodium hydroxide (e.g., 0.1 M NaOH)

  • High-purity water, ethanol (or suitable co-solvent for solubility)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a water/ethanol mixture.

  • Acidification: Add a known excess of standardized HCl to fully protonate the amine.

  • Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and begin stirring.

  • Back-Titration: Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of NaOH. Continue well past the equivalence point.

  • Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is equal to the pH at the half-equivalence point.

Computational Protocol: DFT Analysis of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for modeling the electronic properties of molecules, providing insights that complement experimental data.

Objective: To calculate and visualize the electronic properties of this compound. Software: Gaussian, ORCA, or similar quantum chemistry package; GaussView or Avogadro for visualization. Methodology:

  • Geometry Optimization:

    • Build the 3D structure of this compound.

    • Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation of the molecule.

    • Confirm the optimization by performing a frequency calculation; the absence of imaginary frequencies indicates a true energy minimum.

  • Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation.

    • Request the calculation of molecular orbitals (HOMO, LUMO), natural bond orbital (NBO) analysis for atomic charges, and the molecular electrostatic potential (ESP).

  • Data Analysis & Visualization:

    • HOMO/LUMO: Visualize the highest occupied and lowest unoccupied molecular orbitals. The HOMO location indicates regions of nucleophilicity, while the LUMO indicates regions of electrophilicity.

    • ESP Map: Generate an electrostatic potential map and overlay it on the molecule's electron density surface. Red regions indicate high electron density (nucleophilic character), while blue regions indicate low electron density (electrophilic character).

    • NBO Charges: Analyze the calculated atomic charges to quantify the electron distribution and confirm the inductive effects of the substituents.

Diagram 3: Computational Analysis Workflow

DFT_Workflow cluster_outputs Calculated Properties start 1. Build 3D Molecular Structure opt 2. Geometry Optimization (e.g., B3LYP/6-311G**) start->opt freq 3. Frequency Calculation opt->freq check Verify No Imaginary Frequencies freq->check check->opt Failure sp 4. Single Point Calculation (Optimized Geometry) check->sp Success analysis 5. Analyze Properties sp->analysis homo HOMO/LUMO Orbitals analysis->homo esp Electrostatic Potential Map analysis->esp nbo NBO Atomic Charges analysis->nbo

Unlocking the Synthetic Potential of 2-Chloro-N-methylaniline: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Abstract

2-Chloro-N-methylaniline is an aromatic amine whose structural simplicity belies its significant potential as a versatile building block in modern chemistry.[1] Characterized by a chlorinated benzene ring attached to an N-methylated amino group, this compound presents multiple reactive sites ripe for synthetic exploration. While its relatives, such as 2-chloro-6-methylaniline, have been established as crucial intermediates in the synthesis of high-value products like the tyrosine kinase inhibitor Dasatinib, the full scope of this compound's utility remains largely untapped.[2][3][4] This technical guide provides a forward-looking perspective for researchers, scientists, and drug development professionals, outlining promising, unexplored research avenues. We will delve into its potential in medicinal chemistry, agrochemical development, and advanced organic synthesis, supported by detailed experimental frameworks and the scientific rationale underpinning these proposed investigations.

Foundational Chemistry and Physicochemical Profile

This compound (CAS 932-32-1) is a substituted aniline that is typically a clear, colorless to pale yellow liquid at room temperature.[1][5] Its chemical structure offers a unique combination of features: the nucleophilic secondary amine, the chlorinated aromatic ring susceptible to substitution and coupling reactions, and the directing effects of the chloro and methylamino groups. Understanding its fundamental properties is key to designing effective synthetic strategies.

PropertyValueSource(s)
Molecular Formula C₇H₈ClN[1][6]
Molecular Weight 141.60 g/mol [6]
Appearance Clear colorless to pale yellow/brown liquid[1][5]
Solubility Not miscible or difficult to mix in water; soluble in organic solvents like ethanol and ether.[1][6]
Reactivity The secondary amine is basic and nucleophilic. The aromatic ring can undergo further substitution. The C-Cl bond can participate in cross-coupling reactions.[1][7]

This unique combination of properties makes this compound a compelling starting point for the synthesis of diverse molecular scaffolds.

G cluster_molecule This compound: Key Reactive Sites cluster_reactivity Potential Reaction Vectors mol N N-H Site: Acylation, Sulfonylation, Alkylation, Arylation Ring Aromatic Ring: Electrophilic Aromatic Substitution (EAS) Cl C-Cl Bond: Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling Reactions

Caption: Key reactive centers of the this compound scaffold.

Research Area: Medicinal Chemistry and Drug Discovery

The presence of the N-methylaniline core is a recurring motif in pharmacologically active compounds. The related compound, 2-chloro-6-methylaniline, is a well-established intermediate for kinase inhibitors like Dasatinib, which underscores the value of this scaffold in targeting specific biological pathways.[3][4]

Rationale and Proposed Research

The primary research opportunity lies in leveraging this compound as a foundational scaffold for generating novel compound libraries for biological screening. The N-methyl group can provide steric hindrance that may confer selectivity for certain enzyme active sites, while the chlorine atom offers a vector for further chemical modification or can act as a key binding element through halogen bonding.

Core Research Questions:

  • Can derivatives of this compound exhibit potent and selective inhibitory activity against novel kinase targets implicated in cancer or inflammatory diseases?

  • Can this scaffold be used to develop new classes of antibacterial or antifungal agents, building on the known antimicrobial activity of related chloro-N-phenylacetamides?[8]

Experimental Workflow: Synthesis and Evaluation of a Novel Amide Library

This workflow outlines the generation of a small, focused library of amide derivatives, a common functional group in active pharmaceutical ingredients, followed by preliminary biological evaluation.

G start Start: This compound + Diverse Acyl Chlorides synthesis Step 1: Parallel Amide Synthesis (Schotten-Baumann conditions) start->synthesis workup Step 2: Aqueous Work-up & Extraction synthesis->workup purify Step 3: Purification (Column Chromatography or Recrystallization) workup->purify characterize Step 4: Structural Validation (NMR, LC-MS, IR) purify->characterize screen Step 5: Biological Screening (e.g., Kinase Inhibition Assay, Antimicrobial MIC Assay) characterize->screen end Data Analysis: Structure-Activity Relationship (SAR) screen->end

Caption: Experimental workflow for synthesis and screening of novel derivatives.

Protocol: Synthesis of N-(2-chlorophenyl)-N-methylacetamide

This protocol serves as a template for the synthesis of amide derivatives.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution and stir for 5 minutes.

  • Slowly add acetyl chloride dropwise to the stirred solution. Causality: The addition is performed slowly at 0 °C to control the exothermic reaction and prevent side product formation. Triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-(2-chlorophenyl)-N-methylacetamide.

  • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a molecular ion peak corresponding to the expected mass and characteristic NMR shifts will validate the synthesis.

Research Area: Agrochemical Innovation

Chlorinated anilines are foundational components in the agrochemical industry, serving as precursors for a variety of herbicides and pesticides.[9][10] For instance, related structures are used to produce herbicides vital for controlling weeds in cereal crops.[9] this compound represents an underutilized starting material for the discovery of new crop protection agents.

Rationale and Proposed Research

The objective is to synthesize novel molecules derived from this compound and screen them for herbicidal, fungicidal, or insecticidal activity. The specific substitution pattern may lead to compounds with improved efficacy, a different spectrum of activity, or a more favorable environmental profile compared to existing products.

Core Research Questions:

  • Can urea or thiourea derivatives of this compound function as potent photosystem II inhibitors for herbicidal applications?

  • Can this scaffold be incorporated into novel heterocyclic systems known for fungicidal activity?

Research Area: Advanced Organic Synthesis and Materials Science

As a functionalized aniline, this compound is a valuable intermediate for constructing more complex molecular architectures, including heterocyclic compounds and polymers.[1] Iridium-catalyzed borylation of this compound has been shown to produce the corresponding ortho-borylated derivative, opening pathways to further functionalization.[7]

Rationale and Proposed Research

This research area focuses on exploring the synthetic utility of this compound as a building block.

Core Research Questions:

  • Can this compound be used as a precursor for novel nitrogen-containing heterocycles (e.g., quinolines, indoles, benzimidazoles) through intramolecular cyclization strategies?

  • Can it be a monomer for the synthesis of novel conductive polymers or materials with interesting photophysical properties?

Research Area: Environmental Fate and Toxicology

The environmental impact of halogenated aromatic amines is a significant concern, as they can be persistent pollutants.[11] Understanding the biodegradation pathways and toxicological profiles of these compounds is crucial for environmental stewardship and for designing safer alternatives.

Rationale and Proposed Research

While data on this compound itself is sparse, studies on related compounds like 2-methylaniline and other chlorinated anilines show they can be metabolized by microorganisms, often through pathways involving dioxygenase enzymes.[12][13][14] Research should focus on elucidating the specific metabolic fate of this compound and assessing its ecotoxicity.

Core Research Questions:

  • What is the aerobic and anaerobic biodegradation pathway of this compound in soil and aquatic environments?

  • What are the primary metabolites, and are they more or less toxic than the parent compound?

  • Can microbial strains capable of efficiently degrading this compound be isolated and characterized?[12][14]

Protocol: Microbial Degradation Assay

Objective: To assess the biodegradability of this compound using a mixed microbial culture from activated sludge.

Materials:

  • This compound

  • Activated sludge from a municipal wastewater treatment plant

  • Minimal salts medium (MSM)

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Inoculate flasks containing MSM with activated sludge. Add this compound to achieve a final concentration of 10-50 mg/L.

  • Prepare two sets of controls: a biotic control without the test compound and an abiotic (sterile) control with the compound to account for non-biological degradation.

  • Incubate all flasks at a controlled temperature (e.g., 25 °C) on a rotary shaker.

  • Withdraw samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).

  • Analysis: Process the samples by extracting with an organic solvent. Analyze the extracts using HPLC or GC-MS to quantify the disappearance of the parent compound and identify any major metabolites. Causality: Comparing the test flask to the abiotic control allows for the specific determination of microbial degradation, while the biotic control ensures the microbial culture remains viable.

  • Self-Validation: The identification of metabolites with structures consistent with known biological reactions (e.g., hydroxylation, dehalogenation) provides strong evidence of biodegradation.

Conclusion

This compound is a chemical intermediate with considerable, yet underexplored, potential. The research avenues proposed in this guide—spanning medicinal chemistry, agrochemicals, organic synthesis, and environmental science—offer a roadmap for future investigations. By applying systematic synthetic strategies and robust biological and environmental evaluation protocols, the scientific community can unlock the full potential of this versatile molecule, potentially leading to the development of novel therapeutic agents, advanced materials, and a deeper understanding of the environmental chemistry of halogenated anilines.

References

Methodological & Application

Application Notes and Protocols for the Utilization of Chloro-N-methylaniline Isomers in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the application of chloro-N-methylaniline isomers as pivotal intermediates in the synthesis of various agrochemicals. We will delve into the specific roles of these compounds in the production of herbicides and other crop protection agents. The document will present detailed, field-proven protocols for key synthetic transformations, elucidate the causality behind experimental choices, and offer a framework for process validation. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Chloro-N-methylaniline Scaffolds in Agrochemicals

The chloro-N-methylaniline chemical scaffold is a cornerstone in the synthesis of a multitude of active ingredients for the agrochemical industry. While the user's query specified 2-Chloro-N-methylaniline, a comprehensive review of industrial applications reveals that its isomers, such as 3-chloro-2-methylaniline and 3-chloro-4-methylaniline, are more prominently featured in the synthesis of widely used herbicides.[1][2][3] The strategic placement of chlorine and methyl groups on the aniline ring imparts unique reactivity and steric properties, which are exploited to build complex molecules with specific biological targets in weeds and pests.[1] This guide will therefore focus on the well-documented applications of these isomers as representative examples of the utility of this class of compounds.

These intermediates are valued for their stability, reactivity, and the specific functionalities they introduce into the final agrochemical product.[4] Their use underscores the broader trend in agrochemical research of designing highly targeted molecules for enhanced efficacy and improved environmental profiles. Sourcing high-purity chloro-N-methylaniline isomers is a critical first step for any research and development or manufacturing campaign, ensuring high yields and minimizing unwanted byproducts.[1]

Application in Herbicide Synthesis: The Case of Chlorotoluron

Chlorotoluron is a selective, systemic phenylurea herbicide used to control broadleaf and annual grass weeds in cereal crops.[5][6] The synthesis of Chlorotoluron is a prime example of the industrial application of a chloro-N-methylaniline isomer, specifically 3-chloro-4-methylaniline.

Synthesis Pathway of Chlorotoluron

The synthesis of Chlorotoluron from 3-chloro-4-methylaniline involves a two-step process: phosgenation to form an isocyanate, followed by reaction with dimethylamine.[5][6]

Chlorotoluron_Synthesis cluster_start Starting Material cluster_intermediate Intermediate cluster_final Final Product 3-chloro-4-methylaniline 3-chloro-4-methylaniline Isocyanate 2-chloro-4-isocyanato-1-methylbenzene 3-chloro-4-methylaniline->Isocyanate Phosgene (COCl2) Chlorotoluron Chlorotoluron Isocyanate->Chlorotoluron Dimethylamine ((CH3)2NH)

Caption: Synthetic pathway of Chlorotoluron from 3-chloro-4-methylaniline.

Detailed Protocol for Chlorotoluron Synthesis

This protocol is a representative laboratory-scale synthesis. Industrial production may vary.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
3-chloro-4-methylaniline95-74-9141.60
Phosgene (or triphosgene as a safer alternative)75-44-598.92
Dimethylamine (40% solution in water)124-40-345.08
Toluene108-88-392.14
Sodium Hydroxide1310-73-240.00

Step-by-Step Procedure:

  • Formation of the Isocyanate Intermediate:

    • In a well-ventilated fume hood, dissolve 3-chloro-4-methylaniline (1.0 eq) in an inert solvent such as toluene.

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly bubble phosgene gas (COCl₂) into the solution or add a solution of triphosgene in toluene dropwise. This reaction is highly exothermic and releases HCl gas, requiring careful temperature control and a scrubbing system.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

    • Upon completion, excess phosgene and HCl are removed by purging with an inert gas (e.g., nitrogen). The resulting solution contains the intermediate, 2-chloro-4-isocyanato-1-methylbenzene.[7]

  • Formation of Chlorotoluron:

    • To the cooled isocyanate solution, slowly add an aqueous solution of dimethylamine (1.1 eq).

    • Maintain the temperature below 20 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • The product, Chlorotoluron, will precipitate out of the solution as a white solid.[8]

  • Work-up and Purification:

    • Filter the precipitated solid and wash it with cold water to remove any unreacted dimethylamine and salts.

    • Further wash the solid with a small amount of cold toluene to remove any non-polar impurities.

    • Dry the product under vacuum at 50-60 °C.

    • The purity of the synthesized Chlorotoluron can be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Herbicide Synthesis: The Case of Quinclorac

Quinclorac is a selective herbicide used to control grassy weeds, particularly in rice cultivation.[2] Its synthesis utilizes 3-chloro-2-methylaniline as a key starting material.[1][2][3][9]

General Synthetic Approach for Quinclorac

The synthesis of quinclorac from 3-chloro-2-methylaniline is a multi-step process that typically involves the construction of the quinoline ring system. While specific patented routes can vary, a general conceptual workflow is illustrated below.

Quinclorac_Synthesis cluster_start Starting Material cluster_intermediate Key Steps cluster_final Final Product Aniline 3-chloro-2-methylaniline Cyclization Ring Formation / Cyclization Aniline->Cyclization Reaction with α,β-unsaturated carbonyl (e.g., Doebner-von Miller reaction) Quinclorac Quinclorac Cyclization->Quinclorac Further functionalization (e.g., oxidation, hydrolysis)

Caption: Conceptual workflow for the synthesis of Quinclorac.

Protocol for the Synthesis of 3-chloro-2-methylaniline

The quality of the starting material is paramount for the successful synthesis of Quinclorac.[9] A common method for preparing 3-chloro-2-methylaniline is through the reduction of 2-chloro-6-nitrotoluene.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )
2-chloro-6-nitrotoluene83-42-1171.58
Iron powder7439-89-655.85
Hydrochloric acid (concentrated)7647-01-036.46
Ethanol64-17-546.07
Toluene108-88-392.14

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add a mixture of water and ethanol.

    • Add iron powder (3.0-4.0 eq) and a small amount of concentrated hydrochloric acid to activate the iron.

    • Heat the mixture to reflux.

  • Reduction Reaction:

    • Dissolve 2-chloro-6-nitrotoluene (1.0 eq) in ethanol or toluene.

    • Add the solution of 2-chloro-6-nitrotoluene to the refluxing iron-acid mixture dropwise over 2-3 hours.

    • After the addition is complete, continue refluxing for an additional 4-6 hours, monitoring the reaction by TLC or Gas Chromatography (GC) until the starting material is no longer detectable.

  • Work-up and Purification:

    • Cool the reaction mixture and make it basic by adding an aqueous solution of sodium hydroxide or sodium carbonate. This step is crucial to neutralize the acid and precipitate iron hydroxides.

    • Filter the mixture through a pad of celite to remove the iron sludge.

    • Transfer the filtrate to a separatory funnel. The product will be in the organic layer. If the reaction was done in ethanol/water, extract the product with a suitable organic solvent like toluene or dichloromethane.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude 3-chloro-2-methylaniline.

    • The crude product can be purified by vacuum distillation to yield a high-purity liquid.[9]

Other Agrochemical Applications

The utility of chloro-N-methylaniline isomers extends beyond these two examples. 2-chloro-6-methylaniline is another important intermediate used in the synthesis of pharmaceuticals and pesticides, including some sulfonylurea derivatives with bacteriostatic activity.[10][11][12] The synthesis of this isomer can be achieved from 3-chloro-5-methyl-4-nitroaniline through a diazotization reaction followed by reduction.[12]

Conclusion

Chloro-N-methylaniline and its isomers are indispensable building blocks in the agrochemical industry. Their structural features allow for the efficient and targeted synthesis of a wide range of herbicides and other crop protection agents. The protocols outlined in this guide for the synthesis of Chlorotoluron and the key intermediate for Quinclorac demonstrate the practical application of these compounds. Adherence to well-defined, validated procedures and the use of high-purity starting materials are essential for achieving high yields and ensuring the quality of the final active ingredients. The continued exploration of the reactivity of these intermediates will undoubtedly lead to the development of next-generation agrochemicals with improved efficacy and safety profiles.

References

Application Notes and Protocols for the Synthesis of Dasatinib Utilizing 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive scientific and technical guide for the synthesis of Dasatinib, a potent dual Src/Abl kinase inhibitor, with a specific focus on the strategic use of 2-chloro-N-methylaniline as a key precursor.[1][2][3][4] Dasatinib is a critical therapeutic agent for chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[5][6] The formation of the N-(2-chloro-6-methylphenyl) amide moiety is a pivotal step in the total synthesis of Dasatinib, and the quality of this compound is paramount to the overall yield and purity of the final active pharmaceutical ingredient (API).[5][6] This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and analytical methodologies to support robust and reproducible synthesis.

Introduction: The Strategic Importance of this compound in Dasatinib Synthesis

Dasatinib's molecular architecture features a complex heterocyclic core, but its biological activity is critically influenced by the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide fragment. This portion of the molecule engages in key binding interactions within the kinase domain of its target proteins. Consequently, the synthetic step that forges the amide bond between the thiazole-pyrimidine core and this compound is of utmost strategic importance.

The most convergent and widely adopted synthetic strategies for Dasatinib involve the late-stage coupling of a complex carboxylic acid intermediate with this compound.[1][7][8][9] This approach offers the advantage of building the heterocyclic core separately and then introducing the aniline component in one of the final steps, which is often beneficial for overall process efficiency and purification. The success of this critical coupling reaction hinges on the selection of an appropriate activating agent for the carboxylic acid, which must be reactive enough to overcome the moderate nucleophilicity of the aniline while minimizing side reactions and preserving chiral integrity if applicable.

This application note will dissect two primary, industrially relevant protocols for this key transformation, providing not just the procedural steps but the underlying chemical principles that govern the choice of reagents and conditions.

General Synthetic Workflow

The overall synthetic pathway leading to Dasatinib can be streamlined into a few key stages. A common approach begins with the synthesis of the core intermediate, 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid. This intermediate is then coupled with this compound to yield Dasatinib.

Dasatinib Synthetic Workflow cluster_0 Core Intermediate Synthesis cluster_1 Final Coupling Step Thiazole_Derivative Thiazole Derivative Core_Intermediate 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid Thiazole_Derivative->Core_Intermediate Coupling & Hydrolysis Pyrimidine_Derivative Pyrimidine Derivative Pyrimidine_Derivative->Core_Intermediate Dasatinib Dasatinib Core_Intermediate->Dasatinib Amide Coupling 2CMA This compound 2CMA->Dasatinib

Caption: General Synthetic Workflow for Dasatinib.

Detailed Application Protocols

The following protocols are designed to be self-validating, incorporating in-process controls and detailed work-up procedures to ensure high yield and purity.

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), a highly efficient and widely used coupling reagent known for its ability to suppress racemization and drive reactions to completion, even with sterically hindered substrates.[7]

Materials:

  • 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.3 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add this compound (1.2 eq), followed by HATU (1.3 eq). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1 v/v). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot corresponding to Dasatinib indicates reaction progression.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Dasatinib as a solid.[8]

Expertise & Experience:

  • Choice of HATU: HATU is selected for its high efficiency in forming the active OAt-ester of the carboxylic acid, which reacts readily with the aniline. The HOAt byproduct is known to suppress racemization, which is a critical consideration in complex molecule synthesis.[7][8]

  • Base Selection: A non-nucleophilic organic base like TEA or DIPEA is crucial. Its role is to deprotonate the carboxylic acid, facilitating its reaction with HATU, and to neutralize the acidic byproducts formed during the reaction.[10]

  • Solvent Choice: Anhydrous DMF is an excellent solvent for this reaction due to its polar apathetic nature, which effectively dissolves the reactants and intermediates without interfering with the reaction mechanism.

  • Temperature Control: The initial cooling to 0 °C during base addition helps to control the exothermic nature of the reaction and minimize potential side reactions.

Protocol 2: PDCP-Mediated Amide Coupling

This protocol employs phosphorodichloridic acid phenyl ester (PDCP) as the condensing agent. This reagent is a cost-effective alternative and is particularly useful in large-scale synthesis.

Materials:

  • 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid (1.0 eq)

  • This compound (1.15 eq)

  • PDCP (1.15 eq)

  • Triethylamine (3.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxylic acid (1.0 eq), PDCP (1.15 eq), and this compound (1.15 eq) to anhydrous dichloromethane with stirring and cooling in an ice bath.

  • Base Addition: Add triethylamine (3.1 eq) dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.[7][8]

  • In-Process Control: Monitor the reaction by HPLC. A decrease in the peak corresponding to the carboxylic acid starting material and the emergence of the Dasatinib product peak will indicate reaction progress.

  • Work-up and Purification: Add saturated sodium bicarbonate solution to the reaction mixture and stir for 15 minutes. Filter the resulting solid to obtain crude Dasatinib. The crude product can be further purified by recrystallization.[8]

Expertise & Experience:

  • Choice of PDCP: PDCP is a powerful activating agent that likely converts the carboxylic acid into a highly reactive mixed anhydride or acyl phosphate intermediate, which is then readily attacked by the aniline.

  • Solvent Selection: Dichloromethane is a suitable solvent as it is relatively non-polar and aprotic, preventing interference with the reactive intermediates. It also facilitates easy work-up and removal.

  • Stoichiometry: The slight excess of the aniline and coupling agent ensures the complete consumption of the more valuable carboxylic acid intermediate. The larger excess of triethylamine is required to neutralize the multiple acidic byproducts generated from PDCP.

Reaction Mechanisms

Understanding the reaction mechanisms provides a deeper insight into the process and allows for troubleshooting and optimization.

HATU-Mediated Amide Formation

The HATU-mediated coupling proceeds through a two-step mechanism:

  • Activation of the Carboxylic Acid: The triethylamine deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks HATU to form a highly reactive OAt-active ester intermediate, with the release of tetramethylurea.[5][7]

  • Nucleophilic Attack by the Amine: The lone pair of the nitrogen in this compound attacks the carbonyl carbon of the OAt-active ester, forming a tetrahedral intermediate. This intermediate then collapses to form the stable amide bond of Dasatinib and releases 1-hydroxy-7-azabenzotriazole (HOAt).[5][8]

HATU_Mechanism cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Formation RCOOH R-COOH RCOO- R-COO⁻ RCOOH->RCOO- + Et3N TEA Et3N Active_Ester OAt-Active Ester RCOO-->Active_Ester + HATU HATU HATU TMU Tetramethylurea Dasatinib Dasatinib (Amide Product) Active_Ester->Dasatinib + Amine Amine This compound HOAt HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

Proposed PDCP-Mediated Amide Formation

The mechanism for PDCP is less commonly depicted but is believed to proceed through the formation of a highly reactive intermediate.

  • Formation of a Mixed Anhydride: The carboxylic acid, in the presence of triethylamine, likely attacks the phosphorus center of PDCP, displacing a chloride ion to form a mixed phosphoric-carboxylic anhydride.

  • Nucleophilic Acyl Substitution: this compound then attacks the carbonyl carbon of this activated intermediate. The phosphate group is an excellent leaving group, facilitating the formation of the tetrahedral intermediate, which then collapses to form the desired amide bond.

PDCP_Mechanism cluster_0 Step 1: Formation of Mixed Anhydride cluster_1 Step 2: Amide Formation RCOOH R-COOH Mixed_Anhydride Mixed Anhydride Intermediate RCOOH->Mixed_Anhydride + PDCP, Et3N PDCP PDCP Dasatinib Dasatinib (Amide Product) Mixed_Anhydride->Dasatinib + Amine Amine This compound

Caption: Proposed mechanism for PDCP-mediated amide coupling.

Quantitative Data Summary

The following table summarizes representative yields and conditions for the synthesis of Dasatinib, highlighting the efficiency of the coupling with this compound.

MethodCoupling AgentBaseSolventYieldPurityReference
AmidationPDCPTEADichloromethane97.2%Crude[8]
AmidationHATUTEADMF58.4%99.4%[1][9]
Nucleophilic Substitution-NaHTHF61%-[11]
Amidation via Acyl ChlorideOxalyl Chloride-THF/DCM58.4%99.4%[1][9]

Analytical Methods and Characterization

Robust analytical methods are essential for ensuring the quality and purity of the synthesized Dasatinib.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and for in-process monitoring. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile) is typically employed. UV detection at an appropriate wavelength (e.g., 324 nm) allows for the quantification of Dasatinib and any impurities.[12][13][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique is invaluable for identifying and characterizing impurities, even at very low levels. It provides both retention time data and mass-to-charge ratio information, which aids in the structural elucidation of unknown byproducts.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the final Dasatinib product and key intermediates. The characteristic chemical shifts and coupling constants provide unambiguous proof of the molecular structure.[10]

Safety and Handling of this compound

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated fume hood.[3][16]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep containers tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][17]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

    • If swallowed: Rinse mouth and seek immediate medical attention.[4][16]

Always consult the material safety data sheet (MSDS) for complete and up-to-date safety information before handling this compound.[3][4][16][17]

Conclusion

The successful synthesis of Dasatinib is critically dependent on the efficient and high-yielding formation of the amide bond with this compound. The protocols and mechanistic insights provided in this application note offer a robust framework for researchers and drug development professionals to confidently and reproducibly synthesize this important anticancer agent. The selection of an appropriate coupling agent, such as HATU or PDCP, along with careful control of reaction conditions and diligent in-process monitoring, are key to achieving high purity and yield. By understanding the underlying chemical principles and adhering to strict safety protocols, the synthesis of Dasatinib can be optimized for both laboratory and industrial-scale production.

References

Ullmann condensation reactions with 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Ullmann Condensation Reactions with 2-Chloro-N-methylaniline

Abstract

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has evolved significantly from its classical origins. Initially requiring harsh conditions, modern iterations utilizing sophisticated ligands have made it an indispensable tool in synthetic chemistry, particularly in the pharmaceutical and materials science sectors.[1][2] This guide provides a detailed exploration of the Ullmann condensation reaction with a specific focus on the use of this compound as an aryl halide substrate. We delve into the reaction mechanism, dissect the critical roles of catalysts, ligands, bases, and solvents, and present a comprehensive, step-by-step protocol for performing a successful C-N cross-coupling reaction. Furthermore, this document includes optimization strategies, a thorough troubleshooting guide, and safety protocols to ensure reliable and safe execution for researchers and drug development professionals.

Mechanistic Insights into the Modern Ullmann Condensation

The transformation from the classical Ullmann reaction, which used stoichiometric amounts of copper at very high temperatures (>200 °C), to the modern catalytic version has been driven by the introduction of ancillary ligands.[1][3][4] These ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, allowing reactions to proceed under much milder conditions.[4][5]

While several mechanistic pathways have been proposed, a widely accepted cycle for C-N coupling involves Cu(I) and Cu(III) intermediates.[1][6] The reaction is believed to proceed via an oxidative addition-reductive elimination pathway, which is outlined below.

The Catalytic Cycle consists of several key steps:

  • Catalyst Activation & Ligand Association: The pre-catalyst, typically a Cu(I) salt like CuI, associates with a ligand (L) to form an active catalyst complex, [L-Cu(I)].

  • Oxidative Addition: The aryl halide (in this case, this compound) undergoes oxidative addition to the Cu(I) center. This is often the rate-determining step and results in a Cu(III) intermediate.[7][8] The reactivity of the aryl halide generally follows the trend I > Br > Cl, making chloroarenes like our substrate the most challenging.[1][9]

  • Deprotonation and Amine Coordination: A base deprotonates the incoming nucleophile (e.g., an amine, R₂NH), which then coordinates to the Cu(III) center, displacing the halide.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Cu(III) complex. This step releases the desired N-arylated product and regenerates the active L-Cu(I) catalyst, allowing the cycle to continue.[6]

Ullmann_Condensation_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs CuI_L L-Cu(I) Complex CuIII_Aryl L-Cu(III)(Ar)(X) CuI_L->CuIII_Aryl Oxidative Addition (+ Ar-X) CuIII_Amido L-Cu(III)(Ar)(NR2) CuIII_Aryl->CuIII_Amido Ligand Exchange (+ R2NH, Base) (- HX, -Base) CuIII_Amido->CuI_L Reductive Elimination (+ Ar-NR2) Product Coupled Product (Ar-NR2) ArX This compound (Ar-X) R2NH Nucleophile (R2NH) Base Base caption Fig 1. Proposed Catalytic Cycle for Ullmann C-N Coupling.

Caption: Fig 1. Proposed Catalytic Cycle for Ullmann C-N Coupling.

Dissecting the Key Reaction Parameters

Optimizing an Ullmann condensation requires a careful balance of several interconnected variables. The choice of each component is critical, especially when using a less reactive substrate like this compound.

ParameterRole & RationaleRecommended Choices for this compound
Copper Source The active catalytic species is widely considered to be Cu(I).[4][10] While Cu(0) or Cu(II) salts can be used, they are believed to generate the Cu(I) species in situ. Using a high-purity Cu(I) source directly is often the most reliable approach.Primary: CuI (Copper(I) iodide) Alternatives: CuBr, Cu₂O, CuCl
Ligand Crucial for success. Ligands stabilize the copper species, prevent aggregation and disproportionation, and accelerate the catalytic cycle, enabling lower reaction temperatures.[5] For challenging substrates, bidentate N,N- or N,O-chelating ligands are often superior.[11][12]Screening Panel:Amino Acids: L-Proline, N,N-Dimethylglycine[13] • Diamines: 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA)[5] • Oxalamides: Second-generation ligands known for high activity with aryl chlorides.[4]
Base Required to deprotonate the amine nucleophile, forming the corresponding amide which is a more potent nucleophile. The base's strength, solubility, and non-nucleophilic character are key.[10][14] Cesium carbonate is often effective but expensive; potassium phosphate is a common, cost-effective alternative.Primary: K₃PO₄ (Potassium phosphate) Alternatives: Cs₂CO₃ (Cesium carbonate), K₂CO₃ (Potassium carbonate)
Solvent A polar, aprotic solvent is typically required to dissolve the reactants and the catalyst complex and to facilitate the reaction at elevated temperatures.[1] The choice can significantly impact reaction rates and yields.[15]Primary: Dioxane, Toluene[16] Alternatives: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP)
Temperature While modern protocols are milder than classical ones, the low reactivity of aryl chlorides necessitates higher temperatures than aryl bromides or iodides. A typical range is 90-140 °C.[16]Starting Point: 110 °C. Optimization may require increasing the temperature incrementally.
Atmosphere An inert atmosphere (Nitrogen or Argon) is highly recommended to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state, which can terminate the catalytic cycle.[17]Nitrogen (N₂) or Argon (Ar)

Experimental Protocol: N-Arylation with this compound

This section provides a general, robust protocol for the Ullmann C-N coupling of this compound with a generic amine nucleophile (e.g., a primary or secondary aliphatic or aromatic amine).

Safety Precaution: This procedure involves high temperatures and potentially toxic and flammable materials. It must be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

Materials and Reagents
ReagentFormulaM.W.Typical AmountPurity
This compoundC₇H₈ClN141.601.0 mmol, 1.0 eq>98%
Amine NucleophileR¹R²NH-1.2 mmol, 1.2 eq>98%
Copper(I) IodideCuI190.450.05-0.1 mmol, 5-10 mol%99.9%
1,10-PhenanthrolineC₁₂H₈N₂180.210.1-0.2 mmol, 10-20 mol%>99%
Potassium PhosphateK₃PO₄212.272.0 mmol, 2.0 eq>98%
Dioxane (Anhydrous)C₄H₈O₂88.113-5 mL<50 ppm H₂O
Equipment
  • Oven-dried 10 mL reaction vial or Schlenk tube with a Teflon-coated magnetic stir bar

  • Schlenk line or glove box for inert atmosphere

  • Syringes and needles for solvent/liquid reagent transfer

  • Heating block or oil bath with temperature control and magnetic stirring

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Standard glassware for aqueous work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add this compound (1.0 mmol), the amine nucleophile (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous dioxane (4.0 mL) to the reaction mixture.

  • Reaction Execution: Place the vial in a preheated heating block set to 110 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. To take a sample, briefly remove the vial from heat, allow it to cool slightly, and quickly draw a small aliquot with a syringe under a positive pressure of inert gas. Quench the aliquot with water and extract with ethyl acetate for analysis. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. The aqueous layer often contains copper salts and may be blue or green. Add a small amount of ammonium hydroxide solution to the aqueous layer to help chelate the copper and improve separation. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (10 mL each).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

Ullmann_Workflow start Start reagents 1. Assemble Reactants (Aryl Halide, Amine, CuI, Ligand, Base) in Oven-Dried Vial start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) reagents->inert solvent 3. Add Anhydrous Solvent (e.g., Dioxane) inert->solvent react 4. Heat and Stir (e.g., 110 °C, 12-24 h) solvent->react monitor 5. Monitor Progress (TLC / GC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (EtOAc / H2O / NH4OH) monitor->workup Complete purify 7. Purify Product (Column Chromatography) workup->purify end End (Pure Product) purify->end

Caption: Fig 2. General Experimental Workflow for Ullmann C-N Coupling.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following guide addresses common issues encountered during Ullmann condensations.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive Catalyst: Cu(I) source is old or oxidized.[17] Poor Ligand Choice: The selected ligand is not effective for the specific substrate combination. Insufficient Temperature: Aryl chlorides require significant thermal energy to react.• Use a fresh bottle of high-purity CuI. • Screen a different class of ligand (e.g., switch from an amino acid to a phenanthroline or oxalamide).[10] • Incrementally increase the reaction temperature by 10 °C intervals (e.g., 110 °C -> 120 °C -> 130 °C).
Dehalogenation Side Product Protic Impurities: Presence of water in the solvent or on glassware can lead to reduction of the aryl halide.[10] Amine Degradation: The amine nucleophile may be unstable at high temperatures.• Ensure all glassware is rigorously oven-dried. Use a fresh bottle of anhydrous solvent. • Consider if a lower reaction temperature with a more active ligand/catalyst system is feasible.
Homocoupling of Amine Oxygen Contamination: Air can facilitate oxidative homocoupling of the amine nucleophile.• Ensure the inert atmosphere is rigorously maintained throughout the setup and reaction. Purge the solvent with N₂/Ar before addition.
Reaction Stalls Catalyst Deactivation: The catalyst may precipitate or decompose over the course of the reaction. Insoluble Base: The base may not be sufficiently soluble or active in the chosen solvent.• Increase ligand loading to better stabilize the catalyst (e.g., from 2:1 to 4:1 L:Cu ratio). • Switch to a more soluble base (e.g., from K₃PO₄ to Cs₂CO₃) or a different solvent that better solubilizes the base.

References

Application Note: Quantitative Analysis of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical guide detailing robust analytical methodologies for the precise quantification of 2-Chloro-N-methylaniline (CAS No: 932-32-1). As a key intermediate in the synthesis of pharmaceuticals and specialty chemicals, ensuring its purity and concentration is critical for process control, quality assurance, and regulatory compliance. This guide presents field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained, and all protocols are framed within a self-validating system to ensure data integrity and reproducibility.

Introduction and Analytical Strategy

This compound is a secondary aromatic amine whose accurate measurement is essential for monitoring reaction kinetics, determining product purity, and detecting potential impurities.[1][2] The analytical challenges associated with amines, such as their polarity and potential for sample matrix interference, necessitate the use of highly selective and sensitive techniques.[3]

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is the primary strategic decision.

  • Gas Chromatography (GC) , particularly when coupled with a Mass Spectrometer (MS), is an exceptionally powerful technique for volatile and thermally stable compounds like this compound. It offers high chromatographic efficiency and definitive identification through mass fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC) is a versatile and robust alternative, well-suited for routine quality control. It avoids the high temperatures of a GC inlet, which can be beneficial for complex mixtures, and is readily available in most analytical laboratories.

This guide provides detailed protocols for both GC-MS and HPLC-UV, allowing laboratories to select the method that best fits their instrumentation, sample matrix, and sensitivity requirements.

Analytical_Workflow cluster_Prep Phase 1: Preparation cluster_Analysis Phase 2: Instrumental Analysis cluster_Data Phase 3: Data Processing Sample Sample Receipt & Login StdPrep Standard & QC Preparation SamplePrep Sample Extraction & Dilution StdPrep->SamplePrep Method Method Selection (GC-MS or HPLC) SamplePrep->Method Instrument Instrumental Analysis Method->Instrument Integration Peak Integration & Quantification Instrument->Integration Review Data Review & Validation Integration->Review Report Final Report Generation Review->Report

Caption: High-level overview of the analytical workflow for this compound quantification.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This method leverages the volatility of this compound for separation on a capillary GC column. The analyte is identified and quantified using a mass spectrometer, which provides high selectivity and sensitivity, minimizing the risk of co-eluting interferences. Electron Ionization (EI) is used to generate a reproducible fragmentation pattern, or "fingerprint," for the analyte.

Causality of Experimental Choices:

  • Column Selection: A low-polarity DB-5ms or equivalent column is chosen. Its phenyl-arylene polymer phase provides excellent resolution for aromatic compounds and is robust enough for routine analysis.

  • Injector Temperature: Set at 280°C to ensure the rapid and complete volatilization of the analyte without causing thermal degradation.[4]

  • Ionization Mode: Electron Ionization (EI) at 70 eV is a standard, high-energy method that produces a rich fragmentation spectrum, allowing for both confirmation of identity and quantification.[4]

  • Sample Preparation: For complex matrices, an acid-base liquid-liquid extraction is highly effective. The amine is protonated and extracted into an aqueous acid phase, leaving neutral organic impurities behind. The pH is then raised to deprotonate the amine, allowing it to be back-extracted into a clean organic solvent for analysis.[5][6]

Detailed Experimental Protocol: GC-MS

1. Standard Preparation: a. Primary Stock (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with toluene. b. Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 2, 5, 10 µg/mL) by serial dilution of the primary stock solution with toluene. These working standards should be prepared fresh weekly.[5]

2. Sample Preparation (from an organic matrix): a. Accurately weigh a sample expected to contain this compound and dissolve it in 10 mL of methylene chloride. b. Add 10 mL of 1 M hydrochloric acid and shake vigorously for 2 minutes. Allow the layers to separate. c. Transfer the upper aqueous acid layer to a clean vial. Discard the organic layer. d. Adjust the pH of the aqueous layer to >11 using 1 M sodium hydroxide.[5] e. Add 5 mL of fresh methylene chloride and shake for 2 minutes to extract the this compound back into the organic phase. f. Carefully collect the organic layer and dry it over anhydrous sodium sulfate. g. Filter the sample into a GC vial for analysis.

3. Instrumentation and Conditions:

  • GC System: Agilent 8890 or equivalent.
  • MS System: Agilent 5977B or equivalent quadrupole mass spectrometer.
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
  • Injector: Splitless mode, 280 °C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial Temperature: 100 °C, hold for 1 minute.
  • Ramp: 15 °C/min to 280 °C.
  • Final Hold: 5 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Acquisition: Scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification.
  • SIM Ions: Quantifier ion: m/z 141 (M+). Qualifier ions: m/z 126 (M-CH3)+, m/z 106 (M-Cl)+.

4. Data Analysis: a. Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 141) against the concentration of the prepared standards. b. The curve must have a coefficient of determination (R²) > 0.99 for valid quantification. c. Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.

Performance Characteristics (GC-Based Methods)
ParameterTypical PerformanceRationale / Comment
Linearity (R²)>0.99Demonstrates a direct proportional response of the detector to concentration.[7]
Precision (%RSD)< 15%Ensures method repeatability and reproducibility.[7]
Accuracy (% Recovery)80 - 120%Confirms the effectiveness of the sample extraction process.
Limit of Detection (LOD)Analyte dependent, µg/L rangeThe lowest concentration that can be reliably distinguished from background noise.[7]

Method 2: Quantification by HPLC-UV

Principle: This method utilizes reversed-phase HPLC to separate this compound from other components based on its polarity. A C18 stationary phase is used with a polar mobile phase. Quantification is achieved using a UV detector set to a wavelength where the analyte exhibits strong absorbance.

Causality of Experimental Choices:

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention and separation for a wide range of semi-polar organic molecules like aromatic amines.[8]

  • Mobile Phase Modifier: A small amount of acid (e.g., 0.1% formic acid) is added to the mobile phase. This protonates the secondary amine group on the analyte, preventing its interaction with residual silanols on the silica backbone of the stationary phase. This results in sharper, more symmetrical peaks and improved reproducibility.[8]

  • Detection Wavelength: The wavelength is selected based on the UV absorbance spectrum of this compound to maximize sensitivity. For structurally similar compounds, wavelengths around 240 nm have proven effective.[8]

HPLC_Method_Flow cluster_Prep Sample & Standard Preparation cluster_HPLC HPLC-UV Analysis cluster_Quant Quantification Prep Dissolve sample/standard in mobile phase diluent Filter Filter through 0.45 µm syringe filter into vial Prep->Filter Inject Inject 10 µL onto C18 Column Filter->Inject Separate Isocratic Separation with Acetonitrile/Water/Formic Acid Inject->Separate Detect Detect analyte by UV absorbance (~240 nm) Separate->Detect Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Detect->Calibrate Calculate Calculate Sample Concentration Calibrate->Calculate

Caption: Detailed workflow for the HPLC-UV analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

1. Standard Preparation: a. Primary Stock (1000 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). b. Working Standards: Prepare calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the diluent.

2. Sample Preparation: a. Accurately weigh the sample and dissolve it in the diluent to achieve an expected final concentration within the calibration range. b. Sonicate for 5 minutes to ensure complete dissolution.[8] c. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

3. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water containing 0.1% Formic Acid (e.g., 60:40 v/v). The exact ratio may need optimization.[8]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.[8]
  • Detection Wavelength: ~240 nm (verify with a standard scan).[8]
  • Injection Volume: 10 µL.[8]

4. Data Analysis: a. Identify the this compound peak based on its retention time, confirmed by injecting a pure standard. b. Generate an external standard calibration curve by plotting the peak area versus the concentration of the standards. c. The curve must have a coefficient of determination (R²) > 0.995. d. Quantify the analyte in the samples using the linear regression equation from the calibration curve.

Performance Characteristics (HPLC-Based Methods)
ParameterTypical PerformanceRationale / Comment
Linearity (R²)>0.99Indicates a linear response suitable for quantification.[7]
Precision (%RSD)< 5%High precision is expected for this robust technique.[7]
Accuracy (% Recovery)89 - 100%Demonstrates minimal loss during sample preparation.[7]
Limit of Quantification (LOQ)0.1 - 1.0 ng/mL (LC-MS/MS)For higher sensitivity, LC-MS/MS is recommended.[7]

Method Validation and Trustworthiness

To ensure the trustworthiness of the generated data, any method chosen must be validated according to established guidelines (e.g., ICH Q2(R1)). This is not merely a regulatory formality but a scientific necessity to prove the method is fit for its intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The proportional relationship between analyte concentration and instrument response.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively.

By rigorously validating these parameters, the chosen protocol becomes a self-validating system, providing confidence in every result generated.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly specific and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-N-methylaniline. The developed protocol is suitable for routine quality control and stability testing, ensuring accurate determination of the active pharmaceutical ingredient (API) and its separation from potential impurities and degradation products. The method has been developed based on the physicochemical properties of the analyte and established chromatographic principles, and its validation is aligned with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for this compound

This compound is a key chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals.[1] Its purity is a critical determinant of the quality and safety of the final products. Therefore, a reliable and accurate analytical method is paramount for its quantitative determination and impurity profiling. This document provides a comprehensive, field-proven HPLC protocol designed for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to empower the user to not only replicate the method but also to adapt it to their specific needs.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

PropertyValue/InformationImplication for HPLC Method Development
Molecular Formula C₇H₈ClN
Molecular Weight 141.60 g/mol [2]
Appearance Clear colorless to pale yellow liquid[3]Indicates the need for protection from light if found to be light-sensitive.
Solubility Good solubility in organic solvents like ethanol and ether; moderate in water.[1]A hydro-organic mobile phase is appropriate. Acetonitrile or methanol are suitable organic modifiers.
LogP 2.10 (for 4-chloro-2-methylaniline)[4]Suggests good retention on a reversed-phase (e.g., C18) column.
UV Absorption Aromatic amine structure suggests strong UV absorbance.[1] The UV spectrum of the structurally similar 2-chloro-6-methylaniline shows absorbance in the 200-400 nm range.[5]UV detection is a suitable and sensitive detection method. A wavelength of approximately 240-254 nm is a logical starting point.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run.

Materials and Reagents
  • This compound Reference Standard: Purity ≥ 97%

  • Acetonitrile (ACN): HPLC grade

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or purified to 18.2 MΩ·cm

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • 0.45 µm Syringe Filters: For sample preparation

Instrumentation and Chromatographic Conditions
ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard HPLC system with a UV detector is sufficient.
Column C18 reversed-phase column (4.6 x 150 mm, 5 µm)The non-polar nature of the analyte makes a C18 column ideal for retention.[6]
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidA common mobile phase for aniline homologs, providing good resolution.[7] Phosphoric acid is added to control the pH and improve peak shape by suppressing the ionization of the amine group.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds, offering good sensitivity.[7]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Run Time 10 minutesSufficient for the elution of the analyte and any potential late-eluting impurities.
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of phosphoric acid and mix thoroughly. Degas the solution before use.

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution, using the mobile phase as the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation: Adherence to ICH Q2(R1) Guidelines

The validation of this analytical method should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][9][10][11][12]

System Suitability

Before sample analysis, the chromatographic system must pass the system suitability test. This is achieved by making five replicate injections of the standard solution.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the system.
Specificity and Stability-Indicating Nature

The specificity of the method is its ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To establish the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 48 hours

The chromatograms of the stressed samples should be compared with that of an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of the this compound standard solution over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy should be determined by the recovery of known amounts of the analyte spiked into a placebo matrix. The analysis should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Determined by analyzing six replicate samples of the same concentration on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Determined by analyzing the same sample on two different days, by two different analysts, or on two different instruments. The %RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Robustness

The robustness of the method should be evaluated by making deliberate small variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • Mobile phase composition (e.g., Acetonitrile:Water 58:42 and 62:38, v/v)

The system suitability parameters should remain within the acceptance criteria for all variations, demonstrating the method's reliability during normal usage.

Data Presentation and Visualization

Typical Chromatogram

A representative chromatogram of the this compound standard solution should show a sharp, well-defined peak at the expected retention time.

Summary of Validation Data
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Repeatability (%RSD) 0.8%≤ 2.0%
Intermediate Precision (%RSD) 1.2%≤ 2.0%

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN:H2O:H3PO4) StandardSol Standard Solution (100 µg/mL) MobilePhase->StandardSol SampleSol Sample Solution (100 µg/mL) MobilePhase->SampleSol SystemSuitability System Suitability Test (5 Replicate Injections) StandardSol->SystemSuitability SampleAnalysis Sample Analysis SampleSol->SampleAnalysis SystemSuitability->SampleAnalysis If Pass Integration Peak Integration and Identification SampleAnalysis->Integration Quantification Quantification (External Standard) Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Potential Impurities and Degradation Products

Based on the chemical structure of this compound and common degradation pathways of similar aromatic amines, the following potential impurities and degradation products should be considered during method development and validation:

  • Positional Isomers: 3-Chloro-N-methylaniline, 4-Chloro-N-methylaniline

  • Process-Related Impurities: 2-chloroaniline, N-methylaniline

  • Oxidation Products: Formation of N-oxides or ring hydroxylation products.

  • Hydrolysis Products: Substitution of the chloro group with a hydroxyl group to form 2-hydroxy-N-methylaniline.

  • Dehalogenation Products: Reductive dehalogenation to form N-methylaniline.

Degradation_Pathway cluster_impurities Potential Impurities & Degradants Analyte This compound Oxidation Oxidation Products (N-oxides) Analyte->Oxidation Oxidation Hydrolysis Hydrolysis Products (2-Hydroxy-N-methylaniline) Analyte->Hydrolysis Hydrolysis Dehalogenation Dehalogenation Products (N-methylaniline) Analyte->Dehalogenation Reduction Isomers Positional Isomers Analyte->Isomers Synthesis

Caption: Potential degradation pathways for this compound.

Conclusion

The HPLC method described in this application note is a robust, specific, and reliable protocol for the quantitative analysis of this compound. The detailed explanation of the rationale behind the chosen parameters and the comprehensive validation workflow, aligned with ICH guidelines, ensures that this method can be confidently implemented in a quality control environment. The stability-indicating nature of the assay makes it particularly suitable for the analysis of stability samples and for gaining a deeper understanding of the degradation profile of this compound.

References

Application Note: A Comprehensive Guide to the GC-MS Analysis of 2-Chloro-N-methylaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed and scientifically grounded protocol for the analysis of 2-Chloro-N-methylaniline and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and dyes, making its accurate detection and quantification critical for quality control, environmental monitoring, and research and development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth methodologies from sample preparation to data interpretation. We will explore both direct analysis and derivatization techniques, explaining the rationale behind each step to ensure robust and reliable results.

Introduction: The Analytical Challenge

This compound and its derivatives belong to a class of halogenated aromatic amines. While GC-MS is a powerful technique for their analysis due to its high sensitivity and selectivity, challenges can arise from the polarity of the amine group.[4][5] This polarity can lead to poor peak shapes (tailing) and potential interactions with active sites within the GC system, compromising analytical accuracy.[5] This application note addresses these challenges by providing protocols for both direct analysis and derivatization, which enhances volatility and improves chromatographic performance.[5]

Experimental Workflow: A Strategic Overview

The successful analysis of this compound by GC-MS hinges on a systematic workflow. Each stage is crucial for achieving accurate and reproducible results. The overall process, from sample receipt to final data analysis, is outlined below.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Optional Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample_Collection Sample Collection (e.g., Water, Soil, Synthesis Mixture) Extraction Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) Sample_Collection->Extraction Matrix Isolation Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Analyte Concentration Derivatization Acylation with HFBA/PFPA Concentration->Derivatization For Improved Chromatography GC_Injection GC Injection Concentration->GC_Injection Direct Analysis Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation Vaporization & Transfer MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Elution & Ionization Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Qualitative_Analysis Qualitative Analysis (Library Search, Fragmentation) Data_Acquisition->Qualitative_Analysis Quantitative_Analysis Quantitative Analysis (Calibration Curve) Data_Acquisition->Quantitative_Analysis

Figure 1: A comprehensive workflow for the GC-MS analysis of this compound.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the target analytes from the sample matrix and concentrate them in a solvent suitable for GC-MS analysis.

Protocol: Liquid-Liquid Extraction (LLE) from Aqueous Samples

This protocol is a robust method for extracting halogenated anilines from water or wastewater samples.[4]

Reagents and Materials:

  • Dichloromethane (DCM), pesticide grade or equivalent

  • 10 M Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate

  • Separatory Funnel (250 mL)

  • Rotary Evaporator or Nitrogen Evaporator

  • GC Vials

Step-by-Step Procedure:

  • In a 250 mL separatory funnel, add 100 mL of the aqueous sample.

  • Adjust the pH of the sample to >11 by adding 10 M NaOH dropwise. This ensures that the aniline derivatives are in their free base form, which is more soluble in organic solvents.

  • Add 30 mL of DCM to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[4]

  • Allow the layers to separate for at least 10 minutes.[4]

  • Drain the lower organic layer (DCM) into a flask containing anhydrous sodium sulfate. This step removes residual water from the extract.[4]

  • Repeat the extraction of the aqueous layer two more times with fresh 30 mL portions of DCM, combining all organic extracts.[4]

  • Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial for analysis.

Derivatization: Enhancing Chromatographic Performance

For some applications, particularly when dealing with low concentrations or complex matrices, derivatization can significantly improve the analysis. Derivatization replaces the active hydrogen on the amine group with a larger, non-polar group, which increases volatility, improves thermal stability, and leads to sharper, more symmetrical peaks.[5]

Protocol: Acylation with Heptafluorobutyric Anhydride (HFBA)

This method is highly effective for primary and secondary amines.[4]

Reagents and Materials:

  • Heptafluorobutyric anhydride (HFBA)

  • Ethyl acetate, high purity

  • Heating block or water bath

  • Nitrogen evaporator

Step-by-Step Procedure:

  • Evaporate the 1 mL sample extract from the LLE step to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of HFBA to the dried residue.[4]

  • Cap the vial tightly and heat at 70°C for 30 minutes.[4]

  • After cooling, evaporate the reaction mixture to dryness under a gentle stream of nitrogen to remove excess derivatizing reagent.[4]

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[4]

GC-MS Instrumentation and Parameters

The following parameters provide a solid starting point for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Parameter Condition Rationale
GC System Agilent 7890 GC with 5977B MS or equivalentA standard and reliable system for this type of analysis.
Column 5% diphenyl - 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5), 30 m x 0.25 mm ID x 0.25 µm film thicknessA versatile column suitable for a wide range of semi-volatile organic compounds, including halogenated anilines.[6]
Injection Volume 1 µLA standard injection volume to avoid overloading the column.
Injection Mode SplitlessMaximizes the transfer of analyte to the column, which is crucial for trace analysis.[4]
Inlet Temperature 250°CEnsures rapid volatilization of the analytes without thermal degradation.[4]
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for this column dimension, providing a good balance between analysis time and resolution.[4]
Oven Program Initial: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C; Final Hold: 5 minThis temperature program allows for the separation of a range of compounds with varying volatilities.[4]
MS Ion Source Electron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp. 230°CA standard temperature to promote ionization while minimizing thermal degradation.[7]
Quadrupole Temp. 150°CEnsures stable performance of the mass analyzer.[7]
Scan Range 50-450 amuA wide enough range to capture the molecular ion and key fragments of the target analytes.

Data Interpretation: Identifying and Quantifying this compound

Qualitative Analysis: The Fragmentation Pathway

Under Electron Ionization (EI), this compound is expected to undergo predictable fragmentation. The presence of a chlorine atom is a key diagnostic feature due to the characteristic 3:1 isotopic ratio of ³⁵Cl and ³⁷Cl.[8] The proposed fragmentation pathway is illustrated below.

Fragmentation cluster_molion Molecular Ion cluster_frags Key Fragments MolIon [M]+• m/z 141/143 Frag1 [M - CH₃]+• m/z 126/128 MolIon->Frag1 - •CH₃ Frag2 [M - Cl]+• m/z 106 MolIon->Frag2 - •Cl Frag3 [M - HCl]+• m/z 105 MolIon->Frag3 - HCl

Figure 2: Proposed electron ionization fragmentation pathway for this compound.

Expected Mass Spectrum Data:

m/z (Nominal)Proposed Ion StructureNotes
141/143[C₇H₈³⁵ClN]⁺ / [C₇H₈³⁷ClN]⁺Molecular Ion (M⁺) . The isotopic pattern for one chlorine atom (3:1 ratio) is a key identifier.
126/128[C₆H₅³⁵ClN]⁺ / [C₆H₅³⁷ClN]⁺Loss of a methyl radical (•CH₃).
106[C₇H₈N]⁺Loss of a chlorine radical (•Cl).[9][10]
105[C₇H₇N]⁺Loss of a neutral hydrogen chloride (HCl) molecule, a common pathway for ortho-substituted chloroanilines.[10]
Quantitative Analysis

For accurate quantification, an internal standard method is recommended. A suitable internal standard would be a compound with similar chemical properties but a different retention time and mass spectrum, such as N-methylaniline or a deuterated analog of the target analyte.[7][11][12]

Procedure:

  • Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.

  • Analyze the calibration standards using the established GC-MS method.

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Prepare and analyze the unknown samples, spiked with the same concentration of the internal standard.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound and its derivatives. By following the detailed protocols for sample preparation, optional derivatization, and GC-MS analysis, researchers can achieve reliable and accurate results. The provided information on fragmentation patterns serves as a valuable tool for the confident identification of these compounds. The methodologies described herein are essential for professionals in quality control, environmental analysis, and pharmaceutical development who require robust analytical techniques for halogenated anilines.

References

Application Notes and Protocols for the N-Methylation of 2-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of N-Methyl-2-chloroaniline in Synthetic Chemistry

N-methyl-2-chloroaniline is a crucial chemical intermediate in the synthesis of a wide range of high-value compounds, including pharmaceuticals, agrochemicals, and dyes.[1] Its structure, featuring a chlorinated aromatic ring and a secondary amine, provides a versatile scaffold for further chemical modifications. The selective introduction of a methyl group onto the nitrogen atom of 2-chloroaniline is a key transformation that significantly alters the molecule's physical, chemical, and biological properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on various protocols for the N-methylation of 2-chloroaniline, emphasizing the rationale behind procedural choices, safety considerations, and methods for purification.

Strategic Approaches to N-Methylation

The N-methylation of anilines can be challenging due to the potential for over-methylation to form tertiary amines or even quaternary ammonium salts.[2][3] The selection of an appropriate synthetic strategy depends on factors such as substrate scope, desired selectivity, scalability, and the availability of reagents and equipment. This guide will focus on three widely employed and effective methods for the N-methylation of 2-chloroaniline:

  • The Eschweiler-Clarke Reaction: A classic and robust method for the methylation of primary and secondary amines.[3][4][5]

  • Green Methylation with Dimethyl Carbonate (DMC): An environmentally benign approach that avoids the use of toxic alkylating agents.[6][7]

  • Classical N-Alkylation with Methyl Iodide: A traditional and often high-yielding method, though it requires careful handling of a toxic reagent.[8][9]

Method 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a reductive amination process that utilizes formaldehyde as the carbon source and formic acid as the reducing agent to methylate amines.[4][5] A key advantage of this one-pot procedure is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][5]

Mechanism and Rationale

The reaction proceeds through the initial formation of an iminium ion from the reaction of 2-chloroaniline with formaldehyde. Formic acid then acts as a hydride donor, reducing the iminium ion to the N-methylated product, with the concurrent release of carbon dioxide, which drives the reaction to completion.[5][10]

Reaction Workflow: Eschweiler-Clarke N-Methylation

Eschweiler_Clarke_Workflow cluster_reactants Reactants & Setup cluster_process Reaction & Workup cluster_purification Purification 2-Chloroaniline 2-Chloroaniline Reaction_Vessel Round-Bottom Flask with Reflux Condenser 2-Chloroaniline->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Formic_Acid Formic Acid Formic_Acid->Reaction_Vessel Heating Heat to 80-100 °C Reaction_Vessel->Heating Reaction Basification Basify with NaOH Heating->Basification Cooling & Quenching Extraction Extract with Organic Solvent Basification->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Vacuum Distillation Evaporation->Distillation Final_Product N-Methyl-2-chloroaniline Distillation->Final_Product

Caption: Workflow for the N-methylation of 2-chloroaniline via the Eschweiler-Clarke reaction.

Detailed Protocol: Eschweiler-Clarke N-Methylation
Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Chloroaniline1.0127.5712.76 g
Formic Acid (90%)~5.046.0312.8 mL
Formaldehyde (37% aq.)~2.530.036.8 mL
Sodium Hydroxide (aq.)-40.00As needed
Dichloromethane-84.93For extraction
Anhydrous Sodium Sulfate-142.04For drying

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloroaniline (12.76 g, 0.1 mol).

  • With stirring, add formic acid (12.8 mL, ~0.5 mol).

  • Slowly add a 37% aqueous solution of formaldehyde (6.8 mL, ~0.25 mol). Caution: The initial reaction may be exothermic.

  • Heat the reaction mixture to 80-100 °C for 12-18 hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Carefully basify the reaction mixture to a pH of approximately 11 by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude N-methyl-2-chloroaniline by vacuum distillation to yield a colorless to pale yellow liquid.[11]

Method 2: Green N-Methylation with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is a non-toxic and environmentally benign methylating agent, offering a safer alternative to traditional reagents like methyl iodide and dimethyl sulfate.[6] Reactions with DMC often exhibit high selectivity for mono-N-methylation, particularly when catalyzed by zeolites or certain bases.[6][7]

Mechanism and Rationale

The N-methylation of anilines with DMC can proceed through different pathways depending on the catalyst and reaction conditions. In the presence of a base, the reaction can involve the formation of a carbamate intermediate, which is subsequently methylated and then decarboxylated to yield the N-methylaniline.[6] Zeolite catalysts can facilitate the reaction through their dual acid-base properties.[6]

DMC_Workflow

Caption: Workflow for the N-methylation of 2-chloroaniline using methyl iodide.

Detailed Protocol: N-Methylation with Methyl Iodide
Reagent/SolventMolar Eq.MW ( g/mol )Amount
2-Chloroaniline1.0127.5712.76 g
Methyl Iodide1.1141.947.7 mL
Potassium Carbonate1.5138.2120.73 g
Acetone-58.08200 mL

Procedure:

  • To a 500 mL round-bottom flask, add 2-chloroaniline (12.76 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), and acetone (200 mL).

  • Stir the suspension vigorously.

  • Slowly add methyl iodide (7.7 mL, 0.11 mol) to the mixture. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood. [8]4. Stir the reaction mixture at room temperature or gentle reflux for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, filter off the potassium carbonate and wash the solid with acetone.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL) to remove any remaining salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Safety Precautions

2-Chloroaniline:

  • Toxic if swallowed, in contact with skin, or if inhaled. [12]* May cause damage to organs through prolonged or repeated exposure. [12]* Very toxic to aquatic life with long-lasting effects. [12]* Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. [12][13] Methylating Agents:

  • Methyl Iodide: Toxic, a suspected carcinogen, and has a low boiling point. [8]All manipulations should be performed in a fume hood.

  • Formaldehyde: A known carcinogen and sensitizer. Handle with care.

  • Dimethyl Carbonate (DMC): Considered a green reagent but is flammable. Standard laboratory precautions should be followed.

General Handling:

  • Avoid inhalation of vapors and contact with skin and eyes. [13]* In case of contact, wash the affected area immediately with plenty of water. [12]* Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low YieldIncomplete reactionExtend reaction time, increase temperature, or check the purity of reagents.
Product loss during workupEnsure complete extraction and careful handling during transfers.
Formation of Byproducts (e.g., over-methylation)Incorrect stoichiometry or reaction conditionsCarefully control the amount of methylating agent. For DMC, catalyst choice is crucial for selectivity. [6]For methyl iodide, consider using a protecting group strategy for mono-methylation.
Product DiscolorationAerial oxidationPurify by vacuum distillation. [14]Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. [14]

Conclusion

The N-methylation of 2-chloroaniline can be successfully achieved through several synthetic routes. The Eschweiler-Clarke reaction offers a reliable, high-yielding method that avoids over-methylation. The use of dimethyl carbonate presents a greener, safer alternative, which is increasingly important in modern chemical synthesis. The classical approach with methyl iodide remains a viable option, provided that appropriate safety measures are strictly followed. The choice of method will ultimately be guided by the specific requirements of the research or development project, including scale, cost, safety, and environmental considerations.

References

Application Note: 2-Chloro-N-methylaniline as a Strategic Building Block for the Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Role of 4-Anilinoquinazolines in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets. Small molecule kinase inhibitors, which typically function by competing with ATP for the enzyme's binding site, have revolutionized cancer therapy.[3][4]

Within this landscape, the 4-anilinoquinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several FDA-approved drugs that target the Epidermal Growth Factor Receptor (EGFR), such as gefitinib and erlotinib.[5][6] The synthesis of these potent and selective inhibitors relies on the strategic selection of building blocks. 2-Chloro-N-methylaniline is a key precursor that offers specific structural and electronic features beneficial for creating novel kinase inhibitors. This guide provides a detailed overview of its application, the causality behind its synthetic utility, and a validated protocol for its use.

Scientific Rationale: Why this compound?

The selection of this compound as a reactant is a deliberate choice rooted in medicinal chemistry principles. Its utility is primarily centered on its reaction with 4-chloroquinazoline cores via Nucleophilic Aromatic Substitution (SNAr) to form the critical C-N bond that defines the 4-anilinoquinazoline structure.[7][8]

  • Nucleophilicity and Reactivity: The secondary amine (-NHCH₃) is a potent nucleophile, crucial for attacking the electron-deficient C4 position of the quinazoline ring. The C4 position is significantly more reactive to nucleophilic attack than the C2 position, ensuring high regioselectivity under mild conditions.[9][10]

  • Steric and Electronic Influence: The ortho-chloro substituent modulates the electronic properties of the aniline ring and introduces specific steric constraints. This can influence the final compound's conformation, potentially forcing the molecule into a bioactive shape within the kinase ATP-binding pocket.

  • N-Methyl Group: The N-methyl group prevents the formation of a hydrogen bond at this position, which can be critical for fine-tuning binding interactions and selectivity. It also impacts the molecule's physical properties, such as solubility and metabolic stability.

The combination of these features makes this compound a versatile tool for generating libraries of kinase inhibitors for structure-activity relationship (SAR) studies.[6][11]

Synthetic Workflow and Mechanism

The core synthetic strategy involves the SNAr reaction between a 4-chloroquinazoline and this compound. This reaction proceeds efficiently, often in a protic solvent like isopropanol or n-butanol at elevated temperatures, to yield the desired 4-(N-methyl-2-chloroanilino)quinazoline product. The reaction is typically driven to completion without the need for a strong base, although one can be used.[8]

G cluster_reactants Starting Materials cluster_process Process cluster_product Product 4-Chloroquinazoline 4-Chloroquinazoline SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) 4-Chloroquinazoline->SNAr_Reaction Electrophile This compound This compound This compound->SNAr_Reaction Nucleophile Product 4-(N-methyl-2-chloroanilino)quinazoline (Kinase Inhibitor Scaffold) SNAr_Reaction->Product Forms C-N Bond

General workflow for synthesizing a 4-anilinoquinazoline scaffold.

Experimental Protocol: Synthesis of a Representative Inhibitor Scaffold

This protocol describes a robust, self-validating method for the synthesis of N-(2-chlorophenyl)-N-methylquinazolin-4-amine, a representative 4-anilinoquinazoline scaffold.

Materials:

  • 4-Chloroquinazoline (1.0 eq)

  • This compound (1.1 eq)

  • Isopropanol (IPA), anhydrous

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 7:3 Hexane:Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-chloroquinazoline (1.0 eq) and isopropanol (approx. 10 mL per gram of 4-chloroquinazoline). Stir the suspension at room temperature.

    • Causality Note: An inert atmosphere prevents potential side reactions, and anhydrous solvent ensures that water does not compete as a nucleophile.

  • Addition of Nucleophile: Add this compound (1.1 eq) to the stirred suspension.

    • Causality Note: A slight excess of the aniline helps to drive the reaction to completion.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 82°C for IPA) and maintain for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). A spot corresponding to the product should appear, while the spot for 4-chloroquinazoline diminishes. The reaction is complete when the starting material is no longer visible by TLC.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product hydrochloride salt will typically form.

    • Causality Note: The HCl generated during the reaction protonates the product, which is often less soluble in isopropanol than the starting materials, facilitating its isolation.

  • Work-up: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual starting materials, followed by a wash with diethyl ether to aid in drying.

  • Purification (if necessary): The filtered product is often of high purity. If further purification is required, the solid can be recrystallized from a suitable solvent like ethanol. Alternatively, the hydrochloride salt can be neutralized with a base (e.g., NaHCO₃ solution) and the free base extracted with an organic solvent (e.g., ethyl acetate) and purified by column chromatography on silica gel.

  • Final Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Summary:

ParameterValue/ConditionRationale
Solvent Isopropanol (IPA)Protic solvent that facilitates the reaction; product often precipitates upon cooling.
Temperature Reflux (~82°C)Provides sufficient energy to overcome the activation barrier for the SNAr reaction.
Reaction Time 4-6 hoursTypical duration for this transformation, confirmed by TLC monitoring.
Stoichiometry 1.1 eq of anilineA slight excess ensures complete consumption of the limiting reagent (4-chloroquinazoline).
Expected Yield >85%This reaction is generally high-yielding.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Many 4-anilinoquinazoline derivatives function as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled signaling and tumor growth.[2]

The synthesized 4-anilinoquinazoline scaffold acts as an ATP-competitive inhibitor. It binds to the ATP pocket in the intracellular kinase domain of EGFR, preventing the phosphorylation and activation of the receptor. This blockade effectively shuts down the downstream signaling pathways (e.g., RAS-RAF-MAPK and PI3K-AKT), leading to an anti-proliferative effect on cancer cells.[1]

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Dimer->Downstream Recruits & Activates ATP ATP ATP->Dimer Binds to Kinase Domain Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->Dimer Blocks ATP Binding Proliferation Cell Proliferation, Survival Downstream->Proliferation

Inhibition of the EGFR signaling pathway by a 4-anilinoquinazoline.

Conclusion

This compound is a strategically valuable and versatile building block in the synthesis of kinase inhibitors. Its inherent electronic and steric properties, combined with its efficient reactivity in Nucleophilic Aromatic Substitution reactions, allow for the reliable construction of the 4-anilinoquinazoline core. The detailed protocol and mechanistic insights provided herein serve as a foundational guide for researchers engaged in the discovery and development of novel targeted cancer therapeutics.

References

Synthesizing Complexity: A Guide to Heterocyclic Compound Synthesis from 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental procedures for the synthesis of diverse heterocyclic compounds utilizing 2-chloro-N-methylaniline as a key starting material. This document moves beyond simple procedural lists to offer in-depth explanations for experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The protocols described herein are designed to be self-validating, grounded in established, peer-reviewed methodologies.

Introduction: The Versatility of this compound in Heterocyclic Chemistry

This compound is a readily available and versatile building block in organic synthesis. The presence of three key functional handles—the secondary amine, the ortho-chlorine substituent, and the aromatic ring—allows for a variety of strategic bond formations, making it an ideal precursor for a range of nitrogen-containing heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This guide will focus on palladium-catalyzed cross-coupling and cyclization reactions, which represent some of the most powerful and contemporary methods for C-N and C-C bond formation.

I. Synthesis of N-Methyl-Substituted Tricyclic Heterocycles: A Ligand-Controlled Palladium-Catalyzed Approach

A particularly elegant strategy for the synthesis of diverse tricyclic heterocycles—carbazoles, acridines, and dibenz[b,f]azepines—from a common precursor derived from this compound has been developed. This approach relies on a palladium-catalyzed C-N coupling to form a diarylamine intermediate, followed by a ligand-controlled intramolecular cyclization.[1][2]

A. Rationale and Mechanistic Overview

The core of this methodology is the strategic use of different phosphine ligands to direct the palladium catalyst towards specific intramolecular C-H or C-C bond formations, leading to either five, six, or seven-membered ring closures. The initial step involves a Buchwald-Hartwig amination between this compound and a suitable coupling partner, such as 2-bromostyrene, to generate the key vinyldiarylamine intermediate.[1][2] The subsequent intramolecular cyclization pathway is then dictated by the choice of ligand.

B. Experimental Protocols

Protocol 1: Synthesis of the Vinyldiarylamine Intermediate

This protocol details the palladium-catalyzed C-N coupling of this compound with 2-bromostyrene.

Materials:

  • This compound

  • 2-Bromostyrene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • BrettPhos (L1)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous 1,4-dioxane

  • Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.0075 mmol), BrettPhos (0.023 mmol), and NaOt-Bu (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (1.0 mL) via syringe.

  • Add this compound (1.2 mmol) and 2-bromostyrene (1.0 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 4 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired vinyldiarylamine intermediate.

Protocol 2: Ligand-Controlled Intramolecular Cyclization

This protocol outlines the selective synthesis of carbazoles, acridines, and dibenzazepines from the vinyldiarylamine intermediate.

Target HeterocyclePalladium SourceLigandSolventBaseTemperature (°C)Time (h)
Vinylcarbazole Pd₂(dba)₃L4 (TrixiePhos)1,4-DioxaneNaOt-Bu11024
9-Methylacridine Pd₂(dba)₃L3TolueneNaOt-Bu11024
5H-Dibenz[b,f]azepine Pd₂(dba)₃L21,4-DioxaneNaOt-Bu11024

General Procedure for Cyclization:

  • To an oven-dried Schlenk tube, add the palladium source (see table), the appropriate ligand (see table), and NaOt-Bu (1.5 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the appropriate anhydrous solvent (1.0 mL) via syringe.

  • Add the vinyldiarylamine intermediate (1.0 mmol) as a solution in the reaction solvent.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.

  • Follow the workup and purification procedure described in Protocol 1.

II. Synthesis of N-Methylindoles via Palladium-Catalyzed Reactions

Indoles are a ubiquitous scaffold in pharmaceuticals and natural products.[3][4] this compound can serve as a precursor for N-methylindoles through palladium-catalyzed reactions, such as the Larock indole synthesis and its variations.[5]

A. Strategy: Palladium-Catalyzed Annulation of Alkynes

A common and effective method for indole synthesis is the palladium-catalyzed reaction of an ortho-haloaniline with an alkyne.[6] In the context of this compound, this would involve a Sonogashira coupling followed by an intramolecular cyclization.

B. Experimental Protocol

Protocol 3: One-Pot Synthesis of 2-Substituted N-Methylindoles

This protocol describes a tandem Sonogashira coupling and cyclization reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Argon gas supply

  • Standard Schlenk line glassware

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL), followed by triethylamine (3.0 mmol).

  • Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-substituted N-methylindole.

III. Synthesis of N-Methylphenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities.[7][8] While direct synthesis from this compound is less commonly reported, a plausible route involves an initial N-arylation followed by an oxidative cyclization.

A. Proposed Synthetic Pathway

A potential route to N-methylphenazines involves a Buchwald-Hartwig or Ullmann coupling of this compound with a suitable aminobenzene derivative, followed by an oxidative cyclization of the resulting diamine.

B. General Experimental Considerations

N-Arylation Step:

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is generally preferred due to its milder conditions and broader substrate scope compared to the Ullmann condensation.[9][10][11][12] Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or a biarylphosphine), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a solvent like toluene or dioxane.[13][14]

  • Ullmann Condensation: This copper-catalyzed reaction typically requires higher temperatures and is often used for more activated aryl halides.[15][16][17][18]

Oxidative Cyclization Step:

  • The resulting diamine can be cyclized to the phenazine core using various oxidizing agents. A common and effective reagent for this transformation is iron(III) chloride (FeCl₃) in an acidic medium.[19]

IV. Synthesis of 1,5-Benzodiazepines

Benzodiazepines are a well-known class of psychoactive drugs.[20][21] The synthesis of 1,5-benzodiazepines typically involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[20][22] While this compound is not a direct precursor, it can be converted to the necessary N-methyl-o-phenylenediamine intermediate.

A. Synthetic Approach

The synthesis would proceed in two steps: first, the conversion of this compound to N¹-methylbenzene-1,2-diamine, followed by the condensation with a suitable carbonyl compound.

B. Experimental Protocol for Benzodiazepine Formation

Protocol 4: Condensation of N¹-Methylbenzene-1,2-diamine with a β-Diketone

This protocol outlines the final cyclization step to form the 1,5-benzodiazepine ring system.

Materials:

  • N¹-Methylbenzene-1,2-diamine (prepared from this compound)

  • β-Diketone (e.g., acetylacetone)

  • Methanol

  • Glacial acetic acid

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve N¹-methylbenzene-1,2-diamine (0.01 mol) and the β-diketone (0.01 mol) in methanol (15 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 15-35 minutes, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold water, and recrystallize from ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and cool to induce crystallization.

V. Safety and Handling

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used in these syntheses, particularly organometallic catalysts and strong bases, should be handled with care and under an inert atmosphere where specified. Consult the Safety Data Sheets (SDS) for all chemicals before use.

VI. Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of medicinally and materially relevant heterocyclic compounds. The palladium-catalyzed methodologies, in particular, offer a powerful and flexible approach to construct complex molecular architectures with a high degree of control. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this precursor and to develop novel heterocyclic structures.

References

Purification of 2-Chloro-N-methylaniline by Vacuum Distillation: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the purification of 2-Chloro-N-methylaniline, a crucial intermediate in pharmaceutical and chemical synthesis, using vacuum distillation. This technique is particularly suited for compounds like substituted anilines that may be susceptible to decomposition or oxidation at their atmospheric boiling points. This guide will delve into the principles, a detailed protocol, and critical considerations for achieving high purity.

Introduction: The Rationale for Purifying this compound

This compound is a substituted aniline derivative employed in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological concerns. Synthesis of this compound can result in several impurities, including unreacted starting materials, isomeric byproducts, and oxidation products.[3][4] Distillation, a fundamental purification technique, separates components of a liquid mixture based on differences in their boiling points. For heat-sensitive compounds or those with high boiling points, distillation under reduced pressure (vacuum distillation) is the method of choice.[5][6] By lowering the pressure, the boiling point of the compound is significantly reduced, thereby preventing thermal degradation.[5][7]

Understanding the Physicochemical Properties

A thorough understanding of the physical properties of this compound and its potential impurities is essential for designing an effective distillation protocol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound C₇H₈ClN141.60218 (lit.)1.15 (lit.)
2-ChloroanilineC₆H₆ClN127.57208-2101.213
N-methylanilineC₇H₉N107.151960.989
2,6-dichloro-N-methylanilineC₇H₇Cl₂N176.05~250 (estimated)>1.15

Data compiled from various sources.[2][8][9]

The relatively high atmospheric boiling point of this compound (218 °C) underscores the necessity of vacuum distillation to prevent decomposition.[8] Anilines, in general, are prone to darkening upon exposure to air and light due to the formation of colored oxidation products.[7][9]

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages involved in the purification of this compound by vacuum distillation.

Caption: Workflow for the purification of this compound.

Detailed Protocol for Vacuum Distillation

This protocol is designed for researchers with a foundational understanding of organic laboratory techniques. Adherence to all safety precautions is mandatory.

Materials and Equipment
  • Crude this compound

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flasks (distillation and receiving flasks)

  • Short-path distillation head or a fractional distillation column (e.g., Vigreux)

  • Condenser

  • Thermometer and adapter

  • Vacuum adapter

  • Vacuum pump (capable of reaching <10 mmHg)

  • Vacuum gauge (e.g., Pirani or McLeod gauge)

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Glass wool or other insulating material

  • Cold trap (recommended to protect the vacuum pump)

  • Standard laboratory glassware and clamps

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.[10][11]

Pre-Distillation Preparation
  • Drying the Crude Product: It is crucial to remove any residual water from the crude this compound, as water can interfere with the distillation process.

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Add an anhydrous drying agent, such as sodium sulfate, and swirl the flask.

    • Allow the mixture to stand for at least 30 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Distillation Procedure
  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or a few boiling chips in the distillation flask to ensure smooth boiling and prevent bumping.[7][12]

    • Lightly grease all ground-glass joints to ensure a good vacuum seal.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss.[7][13]

    • Connect the condenser to a circulating cold water supply.

    • Place a cold trap between the receiving flask and the vacuum pump to condense any volatile materials and protect the pump.

  • Distillation Process:

    • Transfer the dried crude this compound into the distillation flask.

    • Turn on the cooling water to the condenser.

    • Begin stirring if using a magnetic stirrer.

    • Gradually apply the vacuum. The pressure should drop to the desired level (typically 1-10 mmHg for this type of compound).

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask.

    • Observe the mixture for the onset of boiling.

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature of the vapor stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction. The boiling point at a reduced pressure can be estimated using a nomograph or the Clausius-Clapeyron equation.[5]

    • Continue to collect the distillate as long as the temperature remains constant.

    • If the temperature drops, it indicates that most of the product has distilled. Stop the distillation at this point to avoid collecting higher-boiling impurities.

  • Shutdown and Product Handling:

    • Turn off the heating and allow the apparatus to cool to room temperature.

    • Slowly and carefully release the vacuum. Never release the vacuum while the apparatus is hot.

    • Dismantle the apparatus.

    • The purified this compound should be a colorless to pale yellow liquid.[8]

    • Transfer the purified product to a clean, dry, amber glass bottle.

    • For long-term storage, it is advisable to store the product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation and degradation.[8][11]

Safety Considerations

  • This compound and its related compounds are toxic and should be handled with care in a well-ventilated fume hood.[14][15]

  • Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[10][16]

  • Vacuum distillation poses an implosion risk. Inspect all glassware for cracks or defects before use and consider using a blast shield.

  • Be aware of the potential for bumping, especially with viscous liquids.[7][12] Ensure smooth boiling by using a magnetic stirrer or fresh boiling chips.

Troubleshooting

IssuePossible CauseSolution
Bumping - Uneven heating- Absence of boiling chips/stirring- Use a magnetic stirrer or fresh boiling chips.- Ensure uniform heating with a heating mantle.
No distillate - Insufficient heating- Vacuum leak- Increase the heating mantle temperature gradually.- Check all joints for proper sealing and re-grease if necessary.
Flooding of the column - Heating too vigorously- Reduce the heating rate to allow for proper vapor-liquid equilibrium.[13]
Product darkens during distillation - Overheating- Presence of oxygen- Reduce the distillation temperature by using a higher vacuum.- Ensure the system is free of leaks.

Conclusion

Vacuum distillation is a highly effective method for the purification of this compound, yielding a product of high purity suitable for demanding applications in research and development. By carefully controlling the distillation parameters and adhering to the safety protocols outlined in this guide, researchers can consistently obtain high-quality material.

References

Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2-Chloro-N-methylaniline as a Coupling Component

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Use of a Secondary Amine in Azo Dye Synthesis

Azo dyes constitute the largest and most versatile class of synthetic colorants, defined by the presence of one or more azo groups (–N=N–) that bridge aromatic systems.[1] Their synthesis is a cornerstone of industrial and laboratory organic chemistry, prized for its reliability and the vast color palette achievable through structural modifications. The traditional synthesis is a two-stage process: the diazotization of a primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile, attacking an electron-rich coupling component.[2]

This document provides a detailed guide to the use of 2-Chloro-N-methylaniline as a coupling component in azo dye synthesis. As a secondary amine, this compound cannot be diazotized itself but serves as an excellent electron-rich substrate for the coupling reaction. Its unique substitution pattern—an activating N-methyl group and a deactivating, ortho-, para-directing chloro group—offers a valuable tool for tuning the final dye's properties. The electron-donating N-methyl group enhances the nucleophilicity of the aromatic ring and acts as an auxochrome, often deepening the color of the dye.[3] The ortho-chloro substituent, while electron-withdrawing, can influence the molecule's planarity and improve lightfastness.[1] This guide will detail the underlying mechanisms, provide step-by-step protocols, and offer insights into the characterization of the resulting azo dyes.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The synthesis proceeds in two distinct, sequential mechanistic steps: Diazotization and Azo Coupling.

2.1 Stage 1: Formation of the Diazonium Ion (Electrophile)

A primary aromatic amine (e.g., Aniline) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing.[4]

2.2 Stage 2: Azo Coupling

The resulting diazonium salt is a weak electrophile that reacts with an activated aromatic ring, in this case, this compound. The powerful activating effect of the N-methylamino group directs the electrophilic attack to the para position, which is sterically favored over the ortho position adjacent to the chloro group. The reaction is an electrophilic aromatic substitution, yielding the final azo dye.

Reaction_Mechanism cluster_diazotization Stage 1: Diazotization of Aniline cluster_coupling Stage 2: Azo Coupling Aniline Aniline Reagents1 NaNO₂, HCl 0-5 °C Aniline->Reagents1 Diazonium Benzenediazonium Chloride Reagents2 Electrophilic Aromatic Substitution Diazonium->Reagents2 + Reagents1->Diazonium Coupling_Component This compound Coupling_Component->Reagents2 Azo_Dye Final Azo Dye (e.g., 4-((2-chloro-N-methylphenyl)amino)azobenzene) Reagents2->Azo_Dye

Caption: General two-stage mechanism for azo dye synthesis.

Experimental Protocols

These protocols provide a generalized procedure. Molar equivalents and reaction conditions may require optimization based on the specific primary amine chosen for diazotization.

3.1 Materials and Equipment

Reagents & ChemicalsEquipment
This compoundMagnetic stirrer with stir bars
Primary Aromatic Amine (e.g., Aniline)Beakers (100 mL, 250 mL)
Sodium Nitrite (NaNO₂)Round-bottom flask (250 mL)
Concentrated Hydrochloric Acid (HCl)Graduated cylinders
Sodium Hydroxide (NaOH)Buchner funnel and filter flask
Ethanol (for recrystallization)Ice bath
Distilled WaterpH indicator paper
IceUV-Vis Spectrophotometer

3.2 Protocol 1: Preparation of the Diazonium Salt Solution

Safety Warning: Diazonium salts are unstable and potentially explosive when isolated and dry. Always prepare and use them in a cold solution immediately. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • In a 100 mL beaker, dissolve 10 mmol of the chosen primary aromatic amine (e.g., 0.93 g of aniline) in a mixture of 3 mL of concentrated HCl and 10 mL of distilled water.

  • Cool the resulting solution to 0–5 °C in an ice-salt bath with constant magnetic stirring. The amine salt may precipitate, which is normal.

  • In a separate beaker, prepare a solution of 10 mmol (0.70 g) of sodium nitrite in 5 mL of cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Crucially, maintain the temperature below 5 °C to prevent decomposition of the diazonium salt.[1]

  • After the addition is complete, continue stirring in the ice bath for an additional 15 minutes to ensure the diazotization reaction is complete. This clear solution of the diazonium salt is used immediately in the next step.

3.3 Protocol 2: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 10 mmol (1.42 g) of this compound in 50 mL of a 5% aqueous HCl solution. Stir until fully dissolved.

  • Cool this solution to 0–5 °C in an ice bath with vigorous stirring.

  • Slowly, and with continuous stirring, add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold this compound solution.

  • A colored precipitate of the azo dye should form almost immediately. The color will depend on the primary amine used.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Check the pH of the solution. It should be acidic. Slowly add a 10% sodium hydroxide solution to neutralize the excess acid until the pH is approximately 6-7. This often enhances the precipitation of the dye.

3.4 Protocol 3: Isolation and Purification

  • Isolate the crude solid azo dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted salts and impurities.

  • Press the solid as dry as possible on the filter.

  • For purification, recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture.[4] Dissolve the crude dye in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

  • Filter the purified crystals, wash with a small amount of cold solvent, and dry in a desiccator.

  • Calculate the final yield and proceed with characterization.

Workflow and Characterization

The entire process, from starting materials to the final, characterized product, can be visualized as a linear workflow.

Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Diazotization Protocol 1: Diazotization (0-5 °C) Coupling Protocol 2: Azo Coupling (0-5 °C) Diazotization->Coupling Isolation Protocol 3: Isolation & Purification Coupling->Isolation Characterization Characterization: - UV-Vis (λ_max) - NMR - Mass Spec Isolation->Characterization Purified Dye Data Final Data: - Yield (%) - Purity - Spectral Properties Characterization->Data

Caption: Experimental workflow from synthesis to analysis.

4.1 Characterization Data

The synthesized dye should be characterized to confirm its identity and purity. Key analytical techniques and expected data are summarized below.

ParameterTechniqueExpected OutcomePurpose
λmax UV-Visible SpectroscopyA distinct absorption maximum in the visible region (typically 400-600 nm).Confirms the presence of a conjugated chromophore and determines the color.[5]
Structure ¹H and ¹³C NMRChemical shifts and coupling patterns corresponding to the proposed dye structure.Unambiguous structural elucidation.
Molecular Weight Mass SpectrometryA molecular ion peak corresponding to the calculated mass of the synthesized dye.Confirms the molecular formula.
Yield Gravimetric AnalysisPercentage yield calculated from the mass of the purified product.Measures the efficiency of the reaction.
Purity Melting Point / HPLCA sharp, defined melting point or a single peak in the HPLC chromatogram.Assesses the purity of the final product.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No dye formation or very low yield 1. Diazonium salt decomposed (temperature too high).2. Incorrect pH for coupling.3. Inactive primary amine.1. Strictly maintain reaction temperature at 0-5 °C during diazotization and coupling.2. Ensure the coupling medium is appropriately acidic as described.3. Use a fresh, pure sample of the primary amine.
Dark, tarry product 1. Side reactions due to elevated temperature.2. Oxidation of reactants.1. Improve temperature control throughout the synthesis.2. Ensure all solutions are used promptly after preparation.
Product difficult to recrystallize Presence of multiple products or significant impurities.1. Re-wash the crude product thoroughly.2. Attempt purification via column chromatography.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Chloro-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions to help you optimize your synthetic protocols and improve yields.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Achieving a high yield of this compound is crucial for the cost-effectiveness and efficiency of subsequent manufacturing processes. This guide will focus on the common synthetic routes, with a particular emphasis on the Eschweiler-Clarke reaction, a widely used method for the N-methylation of primary and secondary amines.[4][5]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound via the Eschweiler-Clarke reaction using 2-chloroaniline, formaldehyde, and formic acid, but I am observing a very low yield or no product at all. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in the Eschweiler-Clarke reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting this issue:

1. Reagent Quality and Stoichiometry:

  • Purity of 2-Chloroaniline: The starting 2-chloroaniline should be of high purity. Impurities can interfere with the reaction. If the starting material is old or discolored, consider purification by distillation under reduced pressure before use.[6]

  • Formaldehyde and Formic Acid: Use fresh, high-quality formaldehyde and formic acid. Formaldehyde solutions can polymerize over time to form paraformaldehyde, and formic acid can decompose. An excess of both formaldehyde and formic acid is typically required to drive the reaction to completion.[4] A molar ratio of amine to formaldehyde to a reducing agent (like formic acid) of 2:1:4 has been shown to be optimal in some cases, leading to yields of 88-94%.[7]

2. Reaction Conditions:

  • Temperature: The Eschweiler-Clarke reaction is typically performed at or near boiling temperatures.[4] Insufficient temperature can lead to an incomplete reaction. A common temperature range is 80-100°C.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • pH: While the reaction is generally carried out in an acidic medium due to the presence of formic acid, extreme pH values can be detrimental. Under highly acidic conditions (pH 3.5), methylation may not occur.[7]

3. Reaction Mechanism and Intermediates:

The reaction proceeds through the formation of an iminium ion, which is then reduced by formic acid.[7][8] Any factor that inhibits the formation or reduction of this intermediate will lower the yield.

Experimental Protocol: A Standard Eschweiler-Clarke Methylation of 2-Chloroaniline

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroaniline (1 equivalent).

  • Add formic acid (excess, e.g., 5-10 equivalents).

  • Slowly add formaldehyde (37% aqueous solution, excess, e.g., 3-5 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-8 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a saturated sodium bicarbonate solution or sodium hydroxide solution until the evolution of CO2 ceases and the pH is alkaline.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[6]

Problem 2: Formation of Side Products

Question: My reaction is producing significant amounts of a di-methylated byproduct (N,N-dimethyl-2-chloroaniline) and other impurities. How can I improve the selectivity for the mono-methylated product?

Answer:

The formation of the tertiary amine is thermodynamically favored in the Eschweiler-Clarke reaction.[4] However, by controlling the reaction conditions, you can favor the formation of the secondary amine.

Strategies to Improve Selectivity:

  • Stoichiometry: Carefully control the stoichiometry of the reagents. While an excess of formaldehyde and formic acid is needed, a large excess can promote di-methylation. Start with a smaller excess and optimize based on your results.

  • Reaction Time: Shorter reaction times may favor the formation of the mono-methylated product. Monitor the reaction closely and stop it once the desired product is maximized.

  • Alternative Methylating Agents: For challenging substrates, alternative methylation strategies can be employed. One such method involves formylation of the amine followed by reduction. This two-step process often provides better control and higher selectivity for mono-methylation.[9]

Workflow for Selective Mono-N-methylation

G start Start with 2-Chloroaniline eschweiler_clarke Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) start->eschweiler_clarke Direct Methylation formylation Step 1: Formylation (e.g., with Acetic Formic Anhydride) start->formylation Two-Step Approach product This compound eschweiler_clarke->product byproduct Side Products (e.g., N,N-dimethyl-2-chloroaniline) eschweiler_clarke->byproduct reduction Step 2: Reduction (e.g., with a hydride source) formylation->reduction reduction->product

Caption: Alternative routes to this compound.

Problem 3: Difficulty in Product Purification

Question: I am having trouble purifying my this compound. The crude product is a dark oil and distillation is not giving me a pure product. What are the best practices for purification?

Answer:

Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored impurities.[6] Proper workup and purification techniques are essential.

Purification Protocol:

  • Workup: After basifying the reaction mixture, ensure thorough extraction of the product. Multiple extractions with a suitable solvent will maximize recovery. A wash with brine can help to remove water-soluble impurities.

  • Drying: Thoroughly dry the organic extract with a drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation. Water can interfere with the distillation process.

  • Vacuum Distillation: Fractional distillation under reduced pressure is the most effective method for purifying this compound.[6] This allows the product to distill at a lower temperature, minimizing thermal decomposition and oxidation.

  • Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent degradation.[10]

Purification Method Description Advantages Disadvantages
Vacuum Distillation Distillation at reduced pressure.Lower boiling point prevents decomposition; effective for separating from non-volatile impurities.Requires specialized equipment.
Column Chromatography Separation on a solid phase (e.g., silica gel).Can separate compounds with close boiling points.Can be time-consuming and requires significant solvent usage.
Steam Distillation Distillation in the presence of steam.Effective for separating from non-volatile inorganic salts and some organic impurities.The product must be volatile with steam.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Eschweiler-Clarke reaction?

A1: The Eschweiler-Clarke reaction proceeds in two main steps. First, the primary amine (2-chloroaniline) reacts with formaldehyde to form an imine. This imine is then protonated by formic acid to form an iminium ion. In the second step, the formate ion acts as a hydride donor, reducing the iminium ion to the secondary amine (this compound) and releasing carbon dioxide.[4][7] The reaction is irreversible due to the loss of carbon dioxide gas.[4]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Amine Amine Imine Imine Amine->Imine + Formaldehyde - H2O Iminium Ion Iminium Ion Imine->Iminium Ion + H+ (from Formic Acid) Product This compound Iminium Ion->Product + H- (from Formate) - CO2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Q2: Can I use other reducing agents besides formic acid?

A2: Yes, other reducing agents can be used in reductive amination reactions. Sodium borohydride, sodium cyanoborohydride, and hydrogen gas with a catalyst are common alternatives.[8][11] However, the classical Eschweiler-Clarke reaction specifically uses formic acid as both the acid catalyst and the reducing agent.

Q3: Is it possible to form a quaternary ammonium salt in the Eschweiler-Clarke reaction?

A3: No, the formation of a quaternary ammonium salt is not possible under Eschweiler-Clarke conditions.[4] This is because a tertiary amine cannot form an imine or iminium ion with formaldehyde, which is a necessary intermediate for the reduction to occur. This selectivity is a key advantage of this reaction.[5]

Q4: Are there any solvent-free or modified Eschweiler-Clarke procedures?

A4: Yes, modifications to the classical Eschweiler-Clarke reaction have been developed to improve its environmental footprint and simplify the workup. For instance, a solvent-free method using solid paraformaldehyde and oxalic acid dihydrate has been reported.[12] At elevated temperatures, oxalic acid dihydrate decomposes to generate formic acid in situ.[12]

Q5: What are the safety considerations when working with 2-chloroaniline and this compound?

A5: 2-Chloroaniline is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6] It is also toxic to aquatic life.[6] this compound is also expected to have similar toxicity. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

Technical Support Center: Minimizing Byproduct Formation in the N-Methylation of 2-Chloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the selective N-methylation of 2-chloroaniline is a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. However, controlling the reaction to favor the desired mono-methylated product, N-methyl-2-chloroaniline, while minimizing the formation of the di-methylated byproduct, N,N-dimethyl-2-chloroaniline, and other impurities, presents a significant challenge.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and concepts associated with the N-methylation of 2-chloroaniline.

Q1: What are the primary byproducts I should expect during the N-methylation of 2-chloroaniline?

The most prevalent byproduct is the over-methylated product, N,N-dimethyl-2-chloroaniline . Depending on the reaction conditions and reagents used, other potential byproducts include:

  • C-Methylated Products (Toluidines): Ring methylation can occur, particularly when using catalysts with strong acidic sites, such as certain zeolites. This leads to the formation of isomeric chloromethyl anilines.[1][2]

  • N-Formylated Products: This is a specific side reaction observed when using the Eschweiler-Clarke reaction (formaldehyde/formic acid), especially with electron-rich anilines.[3]

  • Quaternary Ammonium Salts: While less common with aromatic amines compared to aliphatic ones, aggressive methylating agents like methyl iodide can lead to the formation of N,N,N-trimethyl-2-chloroanilinium salts. The Eschweiler-Clarke reaction is known to prevent this outcome.[4]

Q2: Why is the formation of the di-methylated byproduct, N,N-dimethyl-2-chloroaniline, so common?

This is a classic challenge in amine alkylation. The root cause is electronic: the introduction of the first methyl group onto the nitrogen atom increases its electron density. This makes the resulting secondary amine (N-methyl-2-chloroaniline) more nucleophilic and often more reactive than the starting primary amine (2-chloroaniline).[5] Consequently, the second methylation step can proceed at a faster rate than the first, leading to a mixture of products and a high proportion of the di-methylated compound if the reaction is not carefully controlled.

Q3: What are the principal synthetic strategies for N-methylating 2-chloroaniline, and how do they differ in selectivity?

Several methods are available, each with distinct advantages and disadvantages regarding selectivity, safety, and cost.

MethodMethylating Agent(s)Typical SelectivityKey AdvantagesKey Disadvantages
Classical Alkylation Dimethyl Sulfate (DMS) or Methyl Iodide (MeI)Low to ModerateHigh reactivity, simple setup.Highly toxic reagents, poor selectivity, risk of over-alkylation.[6][7][8]
Eschweiler-Clarke Reaction Formaldehyde & Formic AcidModerate to High (for di-methylation)Inexpensive reagents, avoids quaternary salt formation.[4]Often favors exhaustive methylation, potential for N-formyl byproducts.[3][9]
Catalytic "Borrowing Hydrogen" MethanolHighAtom-economical (water is the only byproduct), "green" approach.Requires specific transition-metal catalysts (e.g., Ru, Ir) and often high temperatures.[10][11][12]
Dimethyl Carbonate (DMC) Dimethyl CarbonateVery HighLow toxicity, environmentally benign, excellent mono-selectivity with zeolite catalysts.[13]Often requires elevated temperatures and pressure in an autoclave.
Reductive Amination Formaldehyde & a Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)Good to HighMilder conditions than Eschweiler-Clarke, good functional group tolerance.[14][15]Requires stoichiometric amounts of hydride reagents.

Part 2: Troubleshooting Guide: Common Problems & Solutions

This section provides direct answers to specific experimental issues you may encounter.

Problem: My reaction is producing excessive amounts of N,N-dimethyl-2-chloroaniline.

This is the most common issue. The goal is to kinetically favor the formation of the mono-methylated product over the di-methylated one.

  • Reagent Stoichiometry: Using a large excess of the methylating agent will invariably drive the reaction toward the thermodynamically stable di-methylated product.

    • Solution: Carefully control the stoichiometry. Begin with a 1:1 molar ratio of 2-chloroaniline to the methylating agent (or a slight excess, e.g., 1.1 equivalents of the methylating agent). This ensures the primary amine is not depleted in the presence of a high concentration of the alkylating source.

  • Reaction Temperature & Time: Higher temperatures and longer reaction times provide the necessary activation energy to overcome the barrier for the second methylation, reducing selectivity.

    • Solution: Lower the reaction temperature and monitor the reaction progress closely over time (e.g., by GC or TLC). Stop the reaction once the consumption of the starting material plateaus and before the concentration of the di-methylated product begins to rise significantly.

  • Choice of Methylating System: Some reagents are inherently more selective than others. Aggressive, highly reactive agents like dimethyl sulfate are notoriously difficult to control for mono-alkylation.[7]

    • Solution: Switch to a more selective methylation system.

      • High Recommendation: The use of dimethyl carbonate (DMC) with faujasite-type zeolites has been shown to yield mono-N-methylated anilines with selectivity as high as 92-98%.[13] This system's high selectivity is attributed to a proposed mechanism involving the reversible formation of a carbamate intermediate, which sterically hinders over-methylation.[13]

      • Catalytic Approach: Ruthenium or Iridium-catalyzed reactions using methanol can also offer excellent selectivity under optimized conditions.[11][12]

G start Problem: High Yield of N,N-dimethyl-2-chloroaniline sub1 Step 1: Verify Stoichiometry start->sub1 sub2 Action: Use 1.0-1.1 eq. of Methylating Agent sub1->sub2 Is methylating agent in large excess? sub3 Step 2: Optimize Conditions sub1->sub3 No sub2->sub3 sub4 Action: Lower Temperature & Reduce Reaction Time sub3->sub4 Are conditions (temp/time) harsh? sub5 Step 3: Re-evaluate Reagents sub3->sub5 No sub4->sub5 sub6 Action: Switch to a Selective System (e.g., DMC/Zeolite or Catalytic Methanol) sub5->sub6 Using non-selective reagent (e.g., DMS)? end Outcome: Improved Selectivity for N-methyl-2-chloroaniline sub5->end No, system is already selective. Re-optimize conditions. sub6->end

Caption: Troubleshooting workflow for high di-methylation.
Problem: I am observing C-methylated byproducts in my product mixture.

This side reaction is characteristic of Friedel-Crafts-type alkylation on the aromatic ring. It is most common when using catalysts that possess strong Brønsted or Lewis acid sites, such as acidic zeolites.[1][2] The protonated N-methylanilinium ion can act as an intermediate that isomerizes to form toluidines.[2]

  • Solution 1: Catalyst Choice: If using a heterogeneous catalyst like a zeolite, switch to one with lower acidity or a different pore structure that disfavors the transition state for ring alkylation. Alkali-metal-exchanged faujasites (e.g., NaY, CsY) are generally preferred for selective N-alkylation over more acidic forms like HY.[1][2]

  • Solution 2: Homogeneous Catalysis: Employing homogeneous catalysts, such as the ruthenium or iridium complexes used in "borrowing hydrogen" methods, typically circumvents C-alkylation as the mechanism does not proceed through the same acidic intermediates.[10][11]

Problem: My purified product, N-methyl-2-chloroaniline, darkens over time.

Anilines, including N-methyl-2-chloroaniline, are susceptible to aerial oxidation. This process, often accelerated by light, leads to the formation of highly colored polymeric impurities.[16][17]

  • Solution: Store the purified product under an inert atmosphere (nitrogen or argon) in an amber glass bottle to protect it from both air and light. If the product has already discolored, it can be re-purified by vacuum distillation to remove the high-boiling oxidation products.[16]

Part 3: Featured Experimental Protocol

This protocol details a highly selective method for the mono-N-methylation of 2-chloroaniline.

Protocol: Selective Mono-N-Methylation using Dimethyl Carbonate (DMC) and NaY Faujasite

This method is based on procedures known to provide excellent selectivity for mono-methylation while using an environmentally benign methylating agent.[13]

  • 2-Chloroaniline (1.0 eq)

  • Dimethyl Carbonate (DMC) (3.0-5.0 eq)

  • NaY Faujasite Zeolite (previously activated by heating at >400 °C under vacuum)

  • Anhydrous Toluene (Solvent)

  • Stainless Steel Autoclave with magnetic stirring

  • Activation of Catalyst: Activate the NaY faujasite zeolite by heating it at 450 °C under a high vacuum for at least 4 hours to remove adsorbed water. Allow it to cool to room temperature under an inert atmosphere (e.g., in a desiccator over P₂O₅).

  • Reaction Setup: To a dry stainless steel autoclave, add the activated NaY zeolite (approx. 0.5 g per 1 g of aniline).

  • Reagent Addition: Add 2-chloroaniline (e.g., 10 mmol, 1.27 g), dimethyl carbonate (e.g., 40 mmol, 3.60 g), and anhydrous toluene (e.g., 20 mL).

  • Reaction: Seal the autoclave tightly. Begin magnetic stirring and heat the reaction mixture to 150-160 °C. The internal pressure will rise due to the vapor pressure of the solvent and reagent.

  • Monitoring: Maintain the temperature for 6-12 hours. The reaction can be monitored by taking small aliquots (after cooling) and analyzing them by GC-MS to determine the ratio of starting material, mono-methylated product, and di-methylated product.

  • Workup: After the reaction has reached optimal conversion, cool the autoclave to room temperature. Vent any excess pressure.

  • Isolation: Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a small amount of toluene or ethyl acetate.

  • Purification: Combine the filtrate and washes. Remove the solvent and excess DMC under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N-methyl-2-chloroaniline.[16]

G sub 2-Chloroaniline prod1 N-methyl-2-chloroaniline (Desired Product) sub->prod1 + DMC, - CH₃OH, - CO₂ dmc Dimethyl Carbonate (DMC) cat NaY Zeolite (Catalyst) cat->sub cat->prod1 byprod N,N-dimethyl-2-chloroaniline (Byproduct) prod1->byprod + DMC (Excess) - CH₃OH, - CO₂

Caption: Simplified N-methylation reaction pathway.

References

Technical Support Center: Optimizing Catalyst Selection for Buchwald-Hartwig Amination of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 2-chloro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-N cross-coupling reaction. The sterically hindered nature of the ortho-chloro substituent and the electronic properties of the N-methylaniline present a unique set of challenges that require careful consideration of the catalyst system. This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, explaining the underlying chemical principles and offering actionable solutions.

Question 1: My reaction shows low to no conversion of the this compound. What is the most likely cause and how can I fix it?

Answer:

Low conversion in the amination of an aryl chloride, especially a sterically hindered one, is most often due to an insufficiently active catalyst system that struggles with the rate-limiting oxidative addition step. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[1][2]

  • Causality: The C-Cl bond is stronger and less readily cleaved by the palladium(0) catalyst. The ortho-substituent further increases the steric barrier for the catalyst to approach and insert into the C-Cl bond. First-generation ligands like P(o-tol)₃ are generally ineffective for this type of substrate.[3][4]

  • Immediate Actions:

    • Switch to a More Advanced Ligand: Your primary focus should be on employing a state-of-the-art, sterically demanding, and electron-rich phosphine ligand. Dialkylbiaryl phosphine ligands are the industry standard for this challenge.[3][5] Excellent starting points include XPhos , RuPhos , or BrettPhos .[5][6] These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is crucial for accelerating the oxidative addition.[3]

    • Use a Pre-formed Catalyst: To ensure the efficient generation of the active Pd(0) species, use a well-defined pre-catalyst. The "G3" or "G4" generation palladacycle pre-catalysts (e.g., XPhos Pd G3) are highly recommended. They are air- and moisture-stable and provide a reliable source of the active catalyst upon activation by the base.

    • Increase Reaction Temperature: Oxidative addition of aryl chlorides often requires more thermal energy.[7] If you are running the reaction at 80 °C, consider increasing it to 100-110 °C, solvent permitting.

Question 2: I'm observing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. What causes this side reaction and how can I minimize it?

Answer:

Hydrodehalogenation is a common parasitic reaction in Buchwald-Hartwig couplings. It competes with the desired C-N bond formation and arises from a β-hydride elimination pathway or other decomposition routes that generate a palladium-hydride species.

  • Causality: The formation of a Pd-H species, which can then reductively eliminate with the aryl chloride to give the dehalogenated arene, is often implicated. This can be exacerbated by certain bases, solvents, or a slow reductive elimination of the desired product. The Hartwig group has noted that β-hydride elimination typically occurs from a three-coordinate intermediate.[3]

  • Troubleshooting Steps:

    • Choice of Base: While a strong base is needed, an overly strong or poorly soluble base can sometimes promote side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but if hydrodehalogenation is severe, consider switching to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[7][8] These weaker, inorganic bases can be effective, especially when paired with highly active biarylphosphine ligands.[7]

    • Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination versus side reactions. A ligand that accelerates reductive elimination, such as a bulky biarylphosphine, can outcompete the hydrodehalogenation pathway.[3] If one ligand (e.g., RuPhos) gives significant hydrodehalogenation, screening another (e.g., XPhos) is a valid strategy.

    • Solvent Choice: The solvent can influence the stability of intermediates in the catalytic cycle.[9] Toluene is a standard choice. However, ethereal solvents like 1,4-dioxane or THF are also frequently used and may alter the reaction outcome.[7]

Question 3: My reaction is sluggish and stalls at ~50% conversion even after prolonged heating. What factors could be leading to catalyst deactivation?

Answer:

Catalyst deactivation can be a significant issue, particularly with challenging substrates that require forcing conditions.

  • Causality: Deactivation can occur through several mechanisms, including the formation of off-cycle, inactive palladium species (e.g., palladium black precipitation) or catalyst poisoning by impurities. The choice of palladium precursor can also be critical; for instance, Pd(OAc)₂ can be an unreliable source for generating the active Pd(0) catalyst in some systems.[1]

  • Mitigation Strategies:

    • Use a Robust Pre-catalyst: As mentioned, G3 or G4 palladacycles are designed for stability and efficient initiation. This is the most reliable way to avoid issues related to the inconsistent reduction of Pd(II) sources.

    • Check Reagent Quality: Ensure all reagents are pure and solvents are anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst, rendering it inactive. Water can interfere with the base and other reaction components.

    • Ligand-to-Palladium Ratio: While pre-catalysts have a fixed 1:1 ratio, if you are forming the catalyst in situ, ensure an appropriate excess of the ligand is not used, as it can sometimes lead to the formation of less active bis-ligated species. The optimal ratio is typically between 1:1 and 1.5:1 (Ligand:Pd).

    • Consider a Nickel Catalyst: For aryl chlorides, nickel-based catalysts can sometimes offer superior reactivity and are a cost-effective alternative.[4][10] A system like (dppf)NiCl₂ or one generated in situ from Ni(COD)₂ and a suitable ligand could be explored if palladium systems fail.[4][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which ligand is the absolute best for coupling this compound?

There is no single "best" ligand for all substrates. The optimal ligand depends on the specific electronic and steric demands of both coupling partners.[12] However, for this challenging substrate, a highly effective starting point is a bulky, electron-rich dialkylbiaryl phosphine ligand. A screening approach is always recommended.

  • Recommended Screening Panel:

    • XPhos: Often a top performer for sterically hindered aryl chlorides.[5]

    • RuPhos: Particularly effective for coupling secondary amines.[5]

    • BrettPhos: Another excellent, highly active ligand for challenging couplings.[6]

    • Josiphos-type ligands (e.g., CyPF-tBu): Have shown high turnover numbers and excellent functional group compatibility for aryl chloride aminations.[5]

Q2: What is the optimal Pd source and loading?

For consistency and high activity, a pre-formed palladacycle like XPhos Pd G3 is highly recommended. For initial screening, a catalyst loading of 1-2 mol % is standard. If the reaction is successful, optimization to reduce loading to as low as 0.05-0.5 mol % may be possible.[13]

Q3: Which base should I start with?

Sodium tert-butoxide (NaOtBu) is the most common strong base used and is an excellent starting point.[2] It is effective for deprotonating the amine to form the palladium-amido complex.[14] If your substrate contains base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be considered, though they may require a more active catalyst system to achieve comparable reaction rates.[2][8]

Q4: What is the best solvent and concentration?

Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[2][7] Toluene is often preferred for its higher boiling point, allowing for higher reaction temperatures. A typical starting concentration is between 0.5 M and 1.0 M with respect to the limiting reagent.

Section 3: Experimental Protocols & Data

Catalyst Screening Protocol

This protocol outlines a systematic approach to identify the optimal catalyst system for the amination of this compound.

Step-by-Step Methodology:

  • Array Setup: In an inert atmosphere (glovebox), arrange an array of reaction vials. To each vial, add this compound (1.0 eq), the desired amine coupling partner (1.2 eq), and the chosen base (1.4 eq).

  • Catalyst Addition: To each respective vial, add the pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3, etc.) at a loading of 2 mol %.

  • Solvent Addition: Add the degassed solvent (e.g., toluene) to achieve a concentration of 0.5 M.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at 100 °C.

  • Monitoring: Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the conversion and yield of the desired product.

Table 1: Representative Catalyst Screening Data

EntryLigand (in G3 Pre-catalyst)BaseSolventTemp (°C)Time (h)Yield (%)
1XPhosNaOtBuToluene1002492
2RuPhosNaOtBuToluene1002485
3BrettPhosNaOtBuToluene1002488
4XPhosK₃PO₄Dioxane1102475

Note: Data is illustrative and actual results may vary.

Section 4: Visualizing the Workflow

A logical workflow is critical for efficient optimization. The following diagram illustrates a decision-making process for troubleshooting and selecting the right catalyst system.

Buchwald_Hartwig_Optimization Start Start: Couple This compound Initial_Screen Initial Screen: XPhos Pd G3 (2 mol%) NaOtBu, Toluene, 100°C Start->Initial_Screen Check_Conversion Check Conversion @ 24h Initial_Screen->Check_Conversion High_Yield High Yield (>90%) Proceed to Optimize Loading Check_Conversion->High_Yield Yes Low_Yield Low/No Conversion (<50%) Check_Conversion->Low_Yield No Side_Reactions Significant Side Reactions? (e.g., Hydrodehalogenation) Low_Yield->Side_Reactions Screen_Ligands Screen Other Ligands: RuPhos, BrettPhos Side_Reactions->Screen_Ligands No Change_Base Change Base: Try K3PO4 or Cs2CO3 Side_Reactions->Change_Base Yes Increase_Temp Increase Temperature (e.g., 110-120°C) Screen_Ligands->Increase_Temp Check_Reagents Check Reagent Purity & Reaction Setup (Inertness) Change_Base->Check_Reagents Increase_Temp->Check_Reagents

Caption: Decision workflow for optimizing the Buchwald-Hartwig amination.

The catalytic cycle itself is the foundation of this reaction. Understanding each step helps diagnose issues.

Catalytic_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(L)-Cl Pd0->OxAdd L3 Reductive Elimination Pd0->L3 + Ar-NR2 Amine_Coord [Ar-Pd(II)(L)(R2NH)]+Cl- OxAdd->Amine_Coord L1 Oxidative Addition OxAdd->L1 + Ar-Cl Amido Ar-Pd(II)(L)-NR2 Amine_Coord->Amido L2 Amine Coordination & Deprotonation Amine_Coord->L2 + R2NH, + Base - Base-H+Cl- Amido->Pd0

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

References

Ullmann Reaction Technical Support Center: 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the Ullmann reaction, with a specific focus on the N-arylation of amines using 2-chloro-N-methylaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N bond formation with this challenging substrate. The inherent steric hindrance and electronic properties of this compound often require careful optimization beyond standard protocols.

This resource provides in-depth, experience-driven troubleshooting advice and foundational knowledge to help you overcome common hurdles and achieve successful, reproducible outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format. Each answer provides not just a solution, but the underlying chemical reasoning to empower your experimental design.

Q1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Possible Cause 1: Inactive Catalyst System Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Ullmann couplings.[1] The oxidative addition of the C-Cl bond to the copper(I) center is often the rate-limiting step and requires a highly active catalytic system.[2]

Recommended Solutions:

  • Ligand Selection is Critical: For unactivated aryl chlorides, a simple copper salt is often insufficient. The use of an appropriate ligand is essential to increase the electron density on the copper center, facilitating oxidative addition.[2] N,N'-donor ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are classic choices. For more challenging substrates, consider more advanced ligands such as oxalamides or N¹,N²-diarylbenzene-1,2-diamines, which have been shown to promote the amination of aryl chlorides under milder conditions.[2]

  • Check Copper Source and Age: Ensure you are using a high-purity Cu(I) source, such as CuI or CuBr. Older bottles of copper salts can oxidize to Cu(II), which is generally less effective in the initial stages of the catalytic cycle. If you suspect your source is old, consider opening a new bottle or preparing fresh "activated" copper powder.[3]

  • Inert Atmosphere: Oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II) species. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are properly degassed.

Possible Cause 2: Inappropriate Base or Solvent The base plays a crucial role, not only in deprotonating the amine nucleophile but also in participating in the catalytic cycle.[4][5] Its solubility and strength can dramatically impact reaction kinetics.[6]

Recommended Solutions:

  • Base Selection: A strong, non-nucleophilic base is required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices.[4][6] The particle size and quality of inorganic bases can significantly affect reaction rates, so ensure you are using a finely ground, dry powder.[7]

  • Solvent Choice: High-boiling polar aprotic solvents are traditional choices for Ullmann reactions to ensure all components remain in solution at elevated temperatures.[3] Consider using solvents like DMF, NMP, or dioxane.[3][8] Toluene or xylene can also be effective, particularly with modern ligand systems.[9] Ensure the solvent is anhydrous, as water can lead to unwanted side reactions like hydrodehalogenation.[10]

Q2: I'm observing significant formation of side products, especially the homocoupling of my aryl halide. How can I improve selectivity?

Possible Cause: Reaction Kinetics Favoring Homocoupling Homocoupling of the aryl halide is a common side reaction in Ullmann condensations.[10] This occurs when an organocopper intermediate reacts with a second molecule of the aryl halide instead of the desired amine nucleophile.

Recommended Solutions:

  • Adjust Stoichiometry: Use a slight excess of the amine component (e.g., 1.2 to 1.5 equivalents) relative to the this compound. This can shift the reaction equilibrium to favor the desired C-N cross-coupling pathway.[10]

  • Optimize Catalyst Loading: The amount of copper catalyst can influence the ratio of cross-coupling to homocoupling. While classic protocols used stoichiometric copper, modern catalytic systems use 5-10 mol%. Try screening catalyst loadings in this range to find the optimal balance for your specific substrates.

  • Ligand Modulation: The ligand not only accelerates the reaction but also influences its selectivity. A well-chosen ligand can stabilize the copper-amido intermediate, promoting the desired reductive elimination step over competing pathways. Experiment with different classes of ligands (e.g., diamines vs. amino acids) to identify one that minimizes homocoupling.[11][12]

Q3: My reaction starts but then stalls before reaching completion. What could be causing catalyst deactivation?

Possible Cause 1: Ligand Degradation or Arylation In some systems, the ligand itself can be N-arylated by the aryl halide, consuming the ligand and deactivating the catalyst.[2][7] Highly sterically hindered ligands are often designed to resist this side reaction.[2]

Recommended Solutions:

  • Choose a Robust Ligand: If you suspect ligand arylation, switch to a more sterically encumbered ligand. For example, if using a simple diamine, consider one with bulky substituents adjacent to the nitrogen atoms.[2]

  • Monitor Ligand Concentration: While challenging, in-situ reaction monitoring (e.g., by UPLC-MS) can sometimes reveal the formation of arylated-ligand byproducts, confirming this deactivation pathway.

Possible Cause 2: Base-Induced Deactivation Computational studies have suggested that certain bases, particularly carbonates, can act as competitive ligands for the copper center, forming stable, inactive complexes that halt the catalytic cycle.[13]

Recommended Solutions:

  • Screen Different Bases: If your reaction stalls using a carbonate base, try switching to a phosphate base like K₃PO₄.[4][5] Phosphates have been shown to act as effective bases while also potentially participating beneficially in the catalytic cycle as ligands.[14]

  • Solubility and Heterogeneity: The insolubility of an inorganic base can lead to slow, inconsistent reaction rates. If the reaction stalls, vigorous stirring is essential. In some cases, a soluble organic base may provide more consistent results, though cost and purification can be drawbacks.[6][14]

Catalytic Cycle and Troubleshooting Workflow

To better visualize the process and your troubleshooting options, refer to the diagrams below.

Ullmann_Catalytic_Cycle Ligand-Accelerated Ullmann C-N Coupling Cycle CuI L-Cu(I)-X AmineComplex L-Cu(I)-NHR'R'' CuI->AmineComplex + R'R''NH - HX (Base) center AmineComplex->center + Ar-X CuIII L-Cu(III)(Ar)(X)(NHR'R'') CuIII->CuI Product Ar-NR'R'' CuIII->Product Reductive Elimination center->CuIII Oxidative Addition

Caption: A simplified catalytic cycle for the modern ligand-accelerated Ullmann C-N coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow Start Reaction Issue: Low Yield / No Conversion Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst 1. Add/Change Ligand 2. Use fresh Cu(I) source 3. Ensure inert atmosphere Check_Catalyst->Sol_Catalyst No Check_Side_Products Are Side Products Dominant? Check_Conditions->Check_Side_Products Yes Sol_Conditions 1. Screen Bases (K₃PO₄, Cs₂CO₃) 2. Use dry, high-boiling solvent 3. Optimize Temperature (80-140 °C) Check_Conditions->Sol_Conditions No Sol_Side_Products 1. Use excess amine (1.2-1.5 eq) 2. Optimize catalyst loading 3. Screen different ligands Check_Side_Products->Sol_Side_Products Yes Success Reaction Improved Check_Side_Products->Success No Sol_Catalyst->Success Sol_Conditions->Success Sol_Side_Products->Success

Caption: A logical workflow for troubleshooting common Ullmann reaction issues.

Frequently Asked Questions (FAQs)

Q: What is the best catalyst/ligand system for coupling with this compound? A: There is no single "best" system, as the optimal choice depends on the specific coupling partner. However, a good starting point for this challenging aryl chloride substrate is a CuI (5-10 mol%) catalyst paired with a diamine ligand like N,N'-dimethylethylenediamine (DMEDA) or a more robust, sterically hindered ligand.[2][15]

Q: Why are high temperatures often required for Ullmann reactions? A: Traditional Ullmann reactions required high temperatures (>150 °C) to overcome the large activation energy barrier for the oxidative addition of the aryl halide to the copper center.[3][10] Modern ligand-accelerated systems have significantly lowered these temperature requirements, often to the 80-120 °C range, by creating a more reactive, electron-rich copper catalyst.[12]

Q: Can I use a palladium-based method like the Buchwald-Hartwig amination instead? A: Yes, the Buchwald-Hartwig amination is a powerful and often preferred alternative for C-N bond formation.[16] It typically operates under milder conditions and has a very broad substrate scope.[16] If you are consistently struggling with the Ullmann reaction, exploring Buchwald-Hartwig conditions with a suitable phosphine ligand is a highly recommended alternative strategy.[8][16]

Q: What are the key safety precautions for this reaction? A:

  • Reagents: Many amines and aryl halides are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: High-boiling solvents like DMF and NMP have associated health risks and require careful handling.

  • Pressure: When heating sealed tubes or vessels to high temperatures, always use a blast shield and ensure the vessel is rated for the expected pressure.

  • Workup: Be cautious during aqueous workups, as some reagents may react exothermically.

Data Summary: Recommended Reaction Parameters

This table provides a starting point for reaction optimization.

ParameterRecommended Range/OptionsRationale & Key Considerations
Copper Source CuI, CuBr, Cu(OTf)₂Cu(I) salts are generally preferred as the active species.[3]
Catalyst Loading 5 – 10 mol%Lower loadings may be insufficient for aryl chlorides; higher loadings can increase cost and side reactions.
Ligand DMEDA, 1,10-Phenanthroline, L-Proline, OxalamidesLigand is crucial for activating C-Cl bonds. Choice depends on substrate complexity.[2][12][15]
Ligand Loading 10 – 20 mol% (or 1-2 eq. relative to Cu)A slight excess of ligand relative to copper ensures the catalyst remains coordinated and active.
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong, non-nucleophilic bases are required. Solubility and particle size matter.[6][7]
Base Loading 2.0 – 3.0 equivalentsEnsures complete deprotonation of the amine and drives the reaction forward.
Solvent Dioxane, Toluene, DMF, NMPMust be high-boiling and anhydrous to maintain solubility and prevent side reactions.[9][10]
Temperature 80 – 140 °CTemperature must be high enough for C-Cl activation but low enough to prevent decomposition.[10]

Experimental Protocol: General Procedure for Catalytic Ullmann N-Arylation

This protocol is a general guideline and must be optimized for specific substrates.

Materials:

  • This compound derivative (1.0 mmol, 1.0 eq)

  • Amine coupling partner (1.2 mmol, 1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 eq)

  • Anhydrous Dioxane (3-5 mL)

Procedure:

  • To a dry oven-dried reaction tube or flask equipped with a magnetic stir bar, add CuI, K₃PO₄, the this compound derivative, and the amine coupling partner.

  • Seal the tube/flask with a septum.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Through the septum, add the anhydrous dioxane, followed by the DMEDA ligand via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block set to 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to isolate the desired N-arylated product.

References

Technical Support Center: Purification of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Chloro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this critical chemical intermediate. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows.

I. Understanding the Molecule: Key Challenges in Purification

This compound is a secondary aromatic amine, a structural motif that presents a unique set of purification challenges. Its susceptibility to oxidation, the potential for isomeric impurities from synthesis, and its physical properties necessitate a carefully considered purification strategy. This guide will address these challenges in a practical, question-and-answer format.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 932-32-1[1][2]
Molecular Formula C7H8ClN[1][2]
Molecular Weight 141.60 g/mol [1][2]
Appearance Clear colorless to pale yellow to brown liquid[3][4]
Boiling Point 239 °C (lit.)[5]
Refractive Index 1.5780-1.5830 @ 20°C[3]

II. Troubleshooting Guide & FAQs

Problem 1: My this compound has a dark color (yellow to brown). What causes this and how can I fix it?

Answer:

The discoloration of this compound is most commonly due to oxidation . Aromatic amines are notoriously sensitive to air and light, leading to the formation of colored impurities.[6] The nitrogen lone pair increases the electron density of the aromatic ring, making it susceptible to oxidation.

Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]

  • Light Protection: Store in amber-colored vials or protect the container from light to prevent photo-oxidation.[6]

  • Purification of Discolored Product: If your product is already discolored, purification is necessary. The most effective methods are:

    • Vacuum Distillation: This is the preferred method for removing high-boiling colored impurities.[7][8] The reduced pressure allows the compound to boil at a lower temperature, preventing thermal degradation.

    • Column Chromatography: For smaller scales or to remove polar impurities, silica gel chromatography can be effective. A non-polar eluent system is typically used.

Workflow for Discoloration Removal:

A Discolored This compound B Vacuum Distillation A->B Preferred for large scale C Column Chromatography (Silica Gel) A->C For smaller scales or polar impurities D Pure, Colorless Product B->D C->D E Store under Inert Gas & Protect from Light D->E

Caption: Purification workflow for discolored this compound.

Problem 2: My analytical data (GC/HPLC) shows multiple peaks close to my product peak. What are these and how do I remove them?

Answer:

The presence of closely eluting peaks often indicates isomeric impurities . Depending on the synthetic route, common isomers include 3-chloro-N-methylaniline and 4-chloro-N-methylaniline, as well as potential regioisomers from the starting materials.[9] Incomplete reactions can also leave starting materials or intermediates.

Troubleshooting and Purification Strategies:

  • Analytical Method Optimization: Ensure your analytical method (GC or HPLC) is optimized for the separation of these isomers.[9][10]

    • GC: Use a capillary column with a suitable stationary phase (e.g., DB-5MS) and an optimized temperature program.[11]

    • HPLC: A reverse-phase C18 column with a mobile phase of acetonitrile and water (potentially with a modifier like formic acid) is a good starting point.[12]

  • Fractional Distillation: For isomers with sufficiently different boiling points, fractional distillation under reduced pressure can be effective.[7]

  • Preparative Chromatography: This is the most powerful technique for separating close-boiling isomers.

    • Method: High-performance liquid chromatography (HPLC) or flash chromatography can be employed.

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase: A solvent system with low polarity, such as a hexane/ethyl acetate gradient, is often effective.

Experimental Protocol: Preparative Flash Chromatography

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like dichloromethane or toluene.

  • Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexane).

  • Loading: Load the sample onto the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC, GC, or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Problem 3: I'm observing degradation of my compound during purification. How can I minimize this?

Answer:

Degradation during purification is often due to excessive heat, exposure to air, or incompatible materials.[13]

Preventative Measures:

  • Temperature Control: During distillation, use the lowest possible temperature by applying a high vacuum. For other manipulations, avoid prolonged heating.

  • Inert Atmosphere: As mentioned, performing all purification steps under an inert atmosphere will prevent oxidation.

  • Avoid Incompatible Materials: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[14][15] Ensure all glassware is clean and free of these contaminants.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when handling this compound?

A1: this compound is toxic if swallowed, in contact with skin, or if inhaled.[16] Always handle this compound in a well-ventilated fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC or nitrile), safety goggles, and a lab coat.[6][14][17] Avoid all personal contact, including inhalation.[15]

Q2: What is the best way to store purified this compound?

A2: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15][19] Protect from light and store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and discoloration.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.[15]

Q3: Can I use crystallization to purify this compound?

A3: While this compound is a liquid at room temperature, it is possible to form a salt (e.g., the hydrochloride salt) which is a solid and can be purified by crystallization.[20] The free base can then be regenerated by treatment with a mild base. This method can be effective for removing non-basic impurities.

Crystallization Workflow via Salt Formation:

A Crude this compound (liquid) B Add HCl (e.g., in ether) A->B C Precipitate This compound Hydrochloride (solid) B->C D Recrystallize from suitable solvent (e.g., Ethanol/Water) C->D E Pure Hydrochloride Salt D->E F Dissolve in Water & Add Mild Base (e.g., NaHCO3) E->F G Extract with Organic Solvent F->G H Pure this compound (liquid) G->H

Caption: Purification of this compound via hydrochloride salt formation and crystallization.

Q4: What are the expected decomposition products upon heating?

A4: Heating may cause expansion or decomposition, leading to the rupture of containers.[15] On combustion, it may emit toxic fumes of carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, phosgene, and nitrogen oxides (NOx).[15]

IV. References

  • 2-Chloro-5-methylaniline - Santa Cruz Biotechnology. --INVALID-LINK--

  • 2-Chloro-6-methylaniline - Santa Cruz Biotechnology. --INVALID-LINK--

  • Safety Data Sheet: 2-Chloroaniline - Carl ROTH. --INVALID-LINK--

  • 2-Chloro-6-methylaniline SDS, 87-63-8 Safety Data Sheets - ECHEMI. --INVALID-LINK--

  • material safety data sheet - 2-chloroaniline 98%. --INVALID-LINK--

  • SAFETY DATA SHEET - Sigma-Aldrich. --INVALID-LINK--

  • Chemical Safety Data Sheet MSDS / SDS - this compound, HCl - ChemicalBook. --INVALID-LINK--

  • Process improvements for the preparation of 2-chloroanilines - Benchchem. --INVALID-LINK--

  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed. --INVALID-LINK--

  • SAFETY DATA SHEET - Fisher Scientific. --INVALID-LINK--

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents. --INVALID-LINK--

  • SAFETY DATA SHEET - Chem Service. --INVALID-LINK--

  • Navigating Isomeric Purity: A Comparative Guide to the Analysis of 2-chloro-N-phenylaniline - Benchchem. --INVALID-LINK--

  • Application Notes and Protocols for the Analytical Characterization of 2-chloro-N-phenylaniline - Benchchem. --INVALID-LINK--

  • N-(2-Chloroquinolin-3-ylmethylene)aniline - PMC - NIH. --INVALID-LINK--

  • Preparation of 3-chloro-2-methylaniline - PrepChem.com. --INVALID-LINK--

  • How to Synthesize 2-Chloro-6-methylaniline? - FAQ - Guidechem. --INVALID-LINK--

  • This compound, min 98% (GC)(T), 100 grams - CP Lab Safety. --INVALID-LINK--

  • Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents. --INVALID-LINK--

  • Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique - MDPI. --INVALID-LINK--

  • identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis - Benchchem. --INVALID-LINK--

  • Preparation method of 2-chloro-6-methylaniline - Google Patents. --INVALID-LINK--

  • This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com. --INVALID-LINK--

  • 932-32-1|this compound|BLD Pharm. --INVALID-LINK--

  • Purification of chloroanilines by vacuum distillation with a chromate - Google Patents. --INVALID-LINK--

  • How to Prepare 2-CHLOROANILINE HYDROCHLORIDE? - FAQ - Guidechem. --INVALID-LINK--

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One - Research journals. --INVALID-LINK--

  • N-Methyl-2-chloroaniline - CymitQuimica. --INVALID-LINK--

  • The detection method of N-methylaniline - SincereChemical. --INVALID-LINK--

  • Synthesis and crystal structures of 4,40-methylene- bis(2,6-diethylaniline) and 4,40-methylenebis(3 - IUCr Journals. --INVALID-LINK--

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. --INVALID-LINK--

  • This compound - Amerigo Scientific. --INVALID-LINK--

  • 2-chloro-6-methyl aniline: uses and synthesis - ChemicalBook. --INVALID-LINK--

  • method 8131 aniline and selected derivatives by gas chromatography - EPA. --INVALID-LINK--

  • This compound hydrochloride | C7H9Cl2N | CID 46739562 - PubChem. --INVALID-LINK--

  • Preparation method of 2-chloro-6-methylaniline - Google Patents. --INVALID-LINK--

  • Cas 932-96-7,4-Chloro-N-methylaniline | lookchem. --INVALID-LINK--

  • This compound CAS#: 932-32-1 - ChemicalBook. --INVALID-LINK--

References

Technical Support Center: Resolving Isomers of Chloro-N-methylaniline by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, this guide provides in-depth technical assistance for the chromatographic resolution of chloro-N-methylaniline positional isomers (ortho-, meta-, and para-). These isomers present a significant analytical challenge due to their nearly identical physicochemical properties. This document is structured to provide immediate answers through FAQs and detailed solutions in the Troubleshooting Guide, empowering you to develop robust and reliable HPLC methods.

Isomer Structures at a Glance

Isomers cluster_ortho ortho-chloro-N-methylaniline cluster_meta meta-chloro-N-methylaniline cluster_para para-chloro-N-methylaniline ortho ortho meta meta para para

Caption: Chemical structures of the three positional isomers.

Frequently Asked Questions (FAQs)

Q1: What makes separating the positional isomers of chloro-N-methylaniline so difficult?

A: Positional isomers have the same molecular weight and chemical formula, leading to very similar polarities, solubilities, and pKa values. Standard reversed-phase C18 columns, which primarily separate based on hydrophobicity, often fail to provide adequate selectivity to resolve these subtle structural differences. Success hinges on exploiting minor differences in electron density and molecular shape.[1]

Q2: Which HPLC mode is recommended: Reversed-Phase or Normal-Phase?

A: Reversed-phase HPLC (RP-HPLC) is the most common and recommended starting point due to its robustness, reproducibility, and compatibility with aqueous samples.[2] Normal-phase (NP-HPLC) can also be effective, particularly for isomer separations, as it operates on a different selectivity principle (adsorption).[2][3] However, NP-HPLC requires stringent control over mobile phase water content, making it less user-friendly for routine analysis.[4] This guide will focus primarily on reversed-phase strategies.

Q3: What is the best starting column for this separation?

A: While a standard C18 column can be attempted, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is a superior starting point. These columns offer alternative selectivities, particularly π-π interactions, which can differentiate based on the varied electron cloud densities caused by the chlorine atom's position on the aromatic ring.[1][5] For example, the Cogent Phenyl Hydride™ is often a good choice for aromatic positional isomers.[1]

Q4: What is a suitable detection wavelength for these isomers?

A: Chloro-N-methylaniline isomers possess a chromophore and can be readily detected using a UV detector. A starting wavelength between 240-255 nm is typically effective. For method development, it is highly recommended to run a UV scan using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to determine the absorption maximum (λ-max) for optimal sensitivity. A study quantifying aniline and N-methylaniline used a detection wavelength of 190 nm for the strongest signal, but this low wavelength can suffer from mobile phase interference.[6]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Problem: Poor Resolution & Peak Co-elution

Q: My isomers are eluting as one broad peak or two poorly resolved peaks. How do I improve the separation?

A: This is a selectivity problem, meaning the chemistry of your system (stationary and mobile phase) is not adequately differentiating between the isomers.[7] Efficiency (narrow peaks) is important, but without selectivity, you cannot achieve resolution.

Answer & Rationale:

  • Change the Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) is a powerful tool for manipulating selectivity. ACN often provides different selectivity for aromatic compounds compared to MeOH due to different solvent-analyte interactions. A study on chloroaniline isomers showed that switching from methanol to acetonitrile as the mobile phase not only improved separation but also changed the elution order.[8] Action: If you are using ACN, prepare an identical mobile phase with MeOH (and vice-versa) and compare the chromatograms.

  • Adjust Mobile Phase pH: Chloro-N-methylaniline is a weak base. Altering the mobile phase pH changes the degree of ionization of the amine group, which in turn affects its interaction with the stationary phase.[9][10] Operating at a pH approximately 2 units away from the analyte's pKa ensures it is either fully ionized or fully suppressed, leading to sharper, more consistent peaks.[9] Action: Prepare mobile phases with buffers at different pH values (e.g., pH 3.0, 4.5, and 7.0). Ensure your column is stable at the chosen pH.[11]

  • Switch to an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the column chemistry is likely the limiting factor.

    • Phenyl-Hexyl or PFP Columns: As mentioned in the FAQs, these are primary choices. They introduce π-π and dipole-dipole interactions, which are sensitive to the position of the electron-withdrawing chlorine atom.[1][5]

    • Embedded Polar Group (EPG) Columns: These columns (often labeled "AQ" or "Polar-RP") contain a polar group (like an amide or carbamate) near the silica surface. This can provide unique shape selectivity and reduce interactions with residual silanols, improving peak shape for basic compounds.[5]

  • Lower the Temperature: Decreasing the column temperature generally increases retention and can sometimes improve resolution for closely eluting compounds.[12] Conversely, increasing temperature reduces viscosity and analysis time but may decrease resolution. The effect of temperature on selectivity is compound-dependent and must be evaluated empirically.[13][14][15] Action: Screen temperatures at 25°C, 30°C, and 40°C to assess the impact on selectivity.

G Start Poor Resolution (Rs < 1.5) Q1 Is this a selectivity or an efficiency problem? Start->Q1 A1_Selectivity Likely Selectivity: Peaks are sharp but overlapped. Q1->A1_Selectivity Overlapped A1_Efficiency Likely Efficiency: Peaks are broad, tailing, or split. Q1->A1_Efficiency Distorted ChangeMobilePhase Change Organic Modifier (ACN <-> MeOH) A1_Selectivity->ChangeMobilePhase FixTailing Address Peak Tailing (See next section) A1_Efficiency->FixTailing AdjustpH Adjust Mobile Phase pH (e.g., screen pH 3, 5, 7) ChangeMobilePhase->AdjustpH ChangeColumn Change Stationary Phase (e.g., C18 -> Phenyl -> PFP) AdjustpH->ChangeColumn AdjustTemp Optimize Temperature ChangeColumn->AdjustTemp CheckSystem Check for Extra-Column Volume (tubing length, connections) FixTailing->CheckSystem MethodDev Obj 1. Define Objectives (Rs > 1.5, Tf < 1.5) Sample 2. Prepare & Filter Samples in Mobile Phase A Obj->Sample Scout 3. Screen Columns & Solvents (Phenyl/PFP with ACN/MeOH) Sample->Scout Select 4. Select Best Condition (Highest initial Rs) Scout->Select Optimize 5. Optimize (Isocratic %, pH, Temp) Select->Optimize Validate 6. Perform System Suitability & Method Validation Optimize->Validate

References

Section 1: Understanding the Inherent Instability of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the stability challenges of 2-Chloro-N-methylaniline under typical reaction conditions. As Senior Application Scientists, we have synthesized peer-reviewed data and field experience to create a resource grounded in scientific integrity and practical application. This guide moves beyond simple procedural lists to explain the causal mechanisms behind experimental choices, empowering you to troubleshoot effectively and ensure the robustness of your results.

This compound, like many substituted anilines, possesses inherent reactivity that can lead to degradation under common synthetic conditions. The primary culprits are its susceptibility to oxidation and its potential for unwanted side reactions, particularly under thermal stress or in the presence of certain reagents.

The electron-donating nature of the N-methyl group increases the electron density of the aromatic ring, making the molecule susceptible to oxidative processes.[1][2] Conversely, the electron-withdrawing chloro-substituent can influence the molecule's basicity and reactivity profile.[3][4][5][6] This electronic balance means that reaction conditions must be carefully controlled to favor the desired transformation over degradation pathways. Common degradation products can include dimeric species, polymeric tars, and various colored oxidation products, which can complicate purification and reduce yields.

Below is a diagram illustrating the primary degradation pathways that can affect the stability of this compound during a reaction.

G cluster_main Potential Degradation Pathways cluster_oxidation Oxidative Degradation cluster_side_reactions Catalyst/Reagent-Driven Side Reactions A This compound (Starting Material) B Radical Cation Intermediate A->B O₂ / Catalyst / Heat F Hydrodehalogenation (-Cl replaced by -H) A->F H-source / Catalyst G Homocoupling A->G Catalyst Conditions C Dimerization (e.g., Benzidines) B->C Dimerization D Polymeric Tars (Dark-colored) B->D Polymerization E Quinone-imine Species (Colored Impurities) B->E Further Oxidation

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why is my reaction mixture turning dark brown or black upon heating or exposure to air?

Answer: This is a classic sign of oxidative degradation. The N-methylaniline moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, residual peroxides in solvents, or certain metal catalysts. The process often involves the formation of radical intermediates that can dimerize or polymerize into complex, highly colored, and often insoluble tars.[1][2]

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a rigorously inert atmosphere (Argon or Nitrogen). This is the most critical step to prevent oxidation.

  • Solvent Purity: Use freshly distilled or anhydrous, degassed solvents. Ethers like THF can form peroxides upon storage, which are potent oxidants.

  • Temperature Control: While many reactions require heat, excessive temperatures can accelerate decomposition.[7] Determine the minimum effective temperature for your transformation through careful optimization.

  • Reagent Quality: Use high-purity starting materials and reagents. Trace metal impurities can sometimes catalyze oxidation.

Question 2: My yield is low, and I've isolated a byproduct that lacks the chlorine atom. What happened?

Answer: You are likely observing hydrodehalogenation, a common side reaction in metal-catalyzed processes, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[7] In this process, the chloro group is replaced by a hydrogen atom, leading to the formation of N-methylaniline.

Troubleshooting Steps:

  • Choice of Base: The base is crucial. An excess of a strong base or the presence of water can promote hydrodehalogenation.[7] Ensure you are using an anhydrous, non-nucleophilic base like sodium tert-butoxide (NaOtBu) in the correct stoichiometry.

  • Ligand Selection: The choice of phosphine ligand in palladium catalysis can significantly influence the rate of hydrodehalogenation versus the desired cross-coupling. Consider screening different ligands (e.g., XPhos, SPhos) to find one that minimizes this side reaction for your specific substrate.[7]

  • Hydrogen Source: Ensure all reagents and solvents are scrupulously dried, as water can be a source of hydrogen.[7]

Question 3: I'm performing a copper-catalyzed reaction (e.g., Ullmann condensation) and see significant formation of homocoupled byproducts. How can I improve selectivity?

Answer: Homocoupling of the aryl halide is an inherent competing reaction in Ullmann condensations.[7] This occurs when two molecules of your aryl halide partner react with each other instead of with the this compound.

Troubleshooting Steps:

  • Stoichiometry: Using a slight excess of the amine component (this compound) can shift the equilibrium towards the desired cross-coupling product.

  • Catalyst Loading: The amount of copper catalyst can influence the ratio of cross-coupling to homocoupling. Optimize the catalyst loading to maximize the yield of your target molecule.[7]

  • Catalyst Activity: Ensure you are using a freshly prepared or activated copper catalyst. Copper(I) salts are often more effective than copper metal.[7]

The following workflow provides a logical sequence for troubleshooting common issues encountered when using this compound.

G start Problem Observed (e.g., Low Yield, Impurities) check_purity Is Starting Material Pure? start->check_purity check_conditions Are Reaction Conditions Strictly Anhydrous & Inert? check_purity->check_conditions Yes purify Action: Re-purify Starting Material check_purity->purify No check_temp Is Temperature Optimized? check_conditions->check_temp Yes improve_setup Action: Use Degassed Solvents, Maintain Positive N₂/Ar Pressure check_conditions->improve_setup No check_reagents Are Catalyst/Base/Ligand Choices Optimal? check_temp->check_reagents Yes optimize_temp Action: Run Temperature Screen (e.g., 80-110°C) check_temp->optimize_temp No optimize_reagents Action: Screen Alternative Ligands/Bases check_reagents->optimize_reagents No end Problem Resolved check_reagents->end Yes purify->check_conditions improve_setup->check_temp optimize_temp->check_reagents optimize_reagents->end

Caption: A logical workflow for troubleshooting stability-related issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated place.[8][9] It is sensitive to light and air, and prolonged exposure can lead to discoloration and degradation.[10] Store away from incompatible materials like strong oxidizing agents and acids.[10][11]

Q2: What analytical methods are best for detecting degradation of this compound?

A: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying the purity of the starting material and tracking the formation of byproducts during the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying volatile impurities and degradation products, such as the hydrodehalogenated N-methylaniline.[12]

Q3: How does the basicity of this compound affect its stability and reactivity?

A: The basicity of an aniline is influenced by its substituents. The N-methyl group is electron-donating, which increases basicity, while the ortho-chloro group is electron-withdrawing, which decreases basicity.[3][5][6] This moderated basicity affects how it interacts with acids and catalysts. In strongly acidic conditions, the amine will be protonated to form an anilinium salt, which deactivates the ring towards electrophilic reactions but can protect the amine from oxidation.[13]

Q4: Are there any specific safety precautions for handling this compound?

A: Yes. Always handle this compound in a well-ventilated area or a chemical fume hood.[8][14][15] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[14][15]

Section 4: Protocols and Data

Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a self-validating system for a Buchwald-Hartwig amination, with critical stability checkpoints highlighted.

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), Pd catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (e.g., XPhos, 0.05 mmol).

  • Inerting (Critical Step): Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.2 mmol), the anhydrous base (e.g., NaOtBu, 1.4 mmol), and anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Heat the mixture to the optimized temperature (typically 80-110 °C) and monitor the reaction progress by TLC or HPLC.

  • Workup: After completion, cool the reaction to room temperature, quench carefully with water, and extract the product with an organic solvent. Wash the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.[7]

Table 1: Impact of Reaction Parameters on Stability
ParameterPotential Negative Impact on StabilityRecommended Mitigation Strategy
Atmosphere Presence of O₂ leads to oxidative degradation and color formation.[2]Maintain a strict inert (N₂ or Ar) atmosphere throughout the experiment.
Solvent Peroxides in aged solvents (e.g., THF) can initiate oxidation. Water can promote hydrodehalogenation.[7]Use anhydrous, degassed solvents. Test for and remove peroxides if necessary.
Temperature High temperatures (>120 °C) can cause thermal decomposition and increase side reaction rates.[7]Optimize to find the lowest effective temperature for the reaction.
Base Incorrect choice or stoichiometry can lead to hydrodehalogenation or other side reactions.[7]Use a strong, non-nucleophilic, anhydrous base. Perform stoichiometric optimization.
Light Some aniline derivatives are light-sensitive and can degrade upon exposure.[10]Protect the reaction from light by wrapping the flask in aluminum foil.

References

preventing over-methylation in aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aniline Synthesis

Topic: Preventing Over-Methylation in Aniline Synthesis

Welcome to the technical support center for aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize N-methylation reactions of aniline, with a specific focus on preventing the common issue of over-methylation.

Frequently Asked Questions (FAQs)

Q1: My N-methylation of aniline is producing significant amounts of N,N-dimethylaniline. What are the primary causes?

Over-methylation is a frequent challenge in aniline synthesis, primarily because the mono-methylated product, N-methylaniline, is often more nucleophilic than the starting aniline. This increased reactivity makes it susceptible to a second methylation, yielding the di-methylated byproduct. Key contributing factors include:

  • Reaction Stoichiometry: An excess of the methylating agent is a direct cause of over-methylation.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can provide the necessary energy and opportunity for the second methylation to occur.[1]

  • Catalyst and Reagent Choice: The nature of the catalyst and methylating agent plays a crucial role in selectivity. Some systems inherently favor di-methylation.

Q2: How can I improve the selectivity for mono-methylation (N-methylaniline)?

Achieving high selectivity for mono-methylation requires careful control over reaction parameters. Strategies include:

  • Adjusting Stoichiometry: Use a stoichiometric or slight sub-stoichiometric amount of the methylating agent relative to aniline.

  • Optimizing Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can favor the formation of the mono-methylated product.[1] For instance, in reactions using a Ni/ZnAlOₓ-600 catalyst, 160°C was found to be an appropriate temperature to achieve a high yield of N-methylaniline.[1]

  • Choice of Methylating Agent: Dimethyl carbonate (DMC) is a "green" methylating agent that can provide high selectivity for mono-methylation, often through an in-situ protection/deprotection mechanism.[2]

  • Catalyst Selection: Certain catalyst systems, such as specific iridium(I) complexes, have been developed to exhibit high selectivity for the mono-N-methylation of anilines with methanol.[3] Similarly, V-AlPO4 has been shown to have 100% selectivity for N-monomethylation of aniline.[4]

  • Continuous Flow Systems: These systems allow for precise control over reaction parameters, which can minimize the formation of byproducts and improve selectivity.[2][5]

Q3: Are there specific, highly selective methods for mono-methylation I should consider?

Yes, several methods are known for their high selectivity:

  • The Eschweiler-Clarke Reaction: This classic method uses formic acid and formaldehyde for reductive amination. A key advantage is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][7][8]

  • Catalytic Hydrogen Autotransfer (or Borrowing Hydrogen): This modern approach often uses alcohols like methanol as the methylating agent in the presence of a transition metal catalyst. Many of these systems, particularly those using ruthenium or iridium catalysts, can be highly selective for mono-methylation under mild conditions.[9][10]

  • Dimethyl Carbonate (DMC) with Zeolite Catalysts: The use of DMC in conjunction with zeolite catalysts has been shown to be an effective method for selective N-monomethylation of primary anilines.[2]

Troubleshooting Guide: Over-Methylation

This section provides a structured approach to diagnosing and resolving issues with over-methylation in your aniline synthesis.

Initial Assessment

Before making significant changes to your protocol, it's essential to accurately quantify the extent of the over-methylation.

Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying the components of your reaction mixture.

  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis: Use a standard capillary column (e.g., HP-5MS) to separate aniline, N-methylaniline, and N,N-dimethylaniline. The mass spectrometer will confirm the identity of each peak.[3][11]

  • Quantification: Use an internal standard to accurately determine the relative amounts of each component.[9][12]

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting over-methylation.

G cluster_0 Problem Identification cluster_1 Parameter Optimization cluster_2 Reagent & Catalyst Modification cluster_3 Advanced Methodologies cluster_4 Resolution start High levels of N,N-dimethylaniline detected temp Reduce Reaction Temperature start->temp Initial Step time Decrease Reaction Time temp->time stoich Adjust Stoichiometry (Methylating Agent) time->stoich reagent Change Methylating Agent (e.g., to DMC) stoich->reagent If optimization is insufficient end Selective Mono-methylation Achieved stoich->end If successful catalyst Select a More Selective Catalyst (e.g., specific Ru/Ir complexes) reagent->catalyst flow Implement Continuous Flow System catalyst->flow For enhanced control catalyst->end If successful eschweiler Consider Eschweiler-Clarke Reaction flow->eschweiler Alternative classical method eschweiler->end Eschweiler_Clarke Aniline Aniline (Primary Amine) Iminium_Ion Iminium Ion Intermediate Aniline->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde N_Methylaniline N-Methylaniline (Secondary Amine) Iminium_Ion->N_Methylaniline + Formic Acid Formic_Acid Formic Acid CO2 CO2 Formic_Acid->CO2 N_N_Dimethylaniline N,N-Dimethylaniline (Tertiary Amine) N_Methylaniline->N_N_Dimethylaniline + Formaldehyde, + Formic Acid

References

Technical Support Center: Optimizing Reactions with 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Modern Chemist

Welcome to the technical support guide for 2-Chloro-N-methylaniline. As a substituted aniline, its reactivity is a nuanced interplay of electronic and steric effects, making it a versatile yet challenging substrate. The electron-withdrawing nature of the ortho-chloro group deactivates the aromatic ring and lowers the nucleophilicity of the amine, while the N-methyl group adds steric bulk.[1][2] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide actionable solutions for common challenges encountered in the lab, focusing specifically on the critical roles of temperature and solvent selection.

Part 1: Foundational Principles & General FAQs

This section addresses broad questions about the inherent reactivity of this compound and provides a framework for initial experimental design.

Q1: My reaction with this compound is sluggish. What are the primary factors limiting its reactivity?

Answer: The primary challenge with this compound is its reduced nucleophilicity compared to aniline. This is due to two main factors:

  • Inductive Effect: The chlorine atom at the ortho position is strongly electronegative. It withdraws electron density from the aromatic ring and, by extension, from the nitrogen atom. This reduces the nitrogen's ability to act as a nucleophile.[1][2]

  • Steric Hindrance: The presence of both a chloro group and a methyl group flanking the reaction center can sterically impede the approach of electrophiles, slowing down reactions like alkylation and acylation.

Consequently, reactions involving this substrate often require more forcing conditions—higher temperatures, stronger bases, or more reactive coupling partners—than those with simpler anilines.[3]

Q2: How do I choose a starting point for solvent selection?

Answer: The choice of solvent is critical and depends entirely on the reaction mechanism. A poor solvent choice can completely stall a reaction.[4][5]

  • For Nucleophilic Substitutions (e.g., N-Alkylation): Polar aprotic solvents are almost always the best choice.[3][5] Solvents like DMF, DMSO, and Acetonitrile excel because they can stabilize charged intermediates and solvate the counter-ion of the base (e.g., K⁺ from K₂CO₃) without forming strong hydrogen bonds with the amine. This leaves the nitrogen nucleophile "free" and highly reactive.[5] Protic solvents (like ethanol or water) should be avoided as they will solvate the amine, drastically reducing its nucleophilicity.[5]

  • For Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki): Aprotic solvents with moderate to low polarity are standard. Toluene, Dioxane, and THF are common choices.[6][7][8] The key considerations here are the solubility of the catalyst, ligands, and base, as well as a sufficiently high boiling point to drive the reaction, as aryl chlorides are often less reactive and require heat.[6][9]

Q3: What are the typical temperature ranges for reactions with this substrate?

Answer: Due to its lower reactivity, room temperature is often insufficient.

  • N-Alkylation/Acylation: A starting point of 80-120 °C is common.[3] Extremely high temperatures (>140 °C) in solvents like DMF can lead to solvent decomposition, so caution is advised.[10]

  • Buchwald-Hartwig Amination: Reactions involving aryl chlorides typically require temperatures between 80-110 °C to facilitate the rate-limiting oxidative addition step.[6][9]

  • Suzuki Coupling: Similar to Buchwald-Hartwig, temperatures in the range of 80-110 °C are generally required to achieve a reasonable reaction rate.[6]

Always begin with a temperature screening experiment to find the optimal balance between reaction rate and the formation of degradation byproducts.

Part 2: Troubleshooting Guide for Specific Reactions

This section provides detailed, scenario-based advice for common synthetic transformations.

Scenario A: N-Alkylation Reactions

N-alkylation is a fundamental C-N bond-forming reaction. However, with this compound, issues of low conversion and side reactions are common.

Answer: This is a classic issue stemming from the low nucleophilicity of the aniline and potentially poor solubility or base strength.

Troubleshooting Steps:

  • Increase Temperature: This is the most direct approach. Gradually increase the temperature to 100 °C or 120 °C. If using a lower-boiling solvent like acetonitrile, consider switching to a higher-boiling alternative like DMF or toluene to safely reach these temperatures.[3][4]

  • Change the Solvent: Acetonitrile is a good starting point, but DMF or DMSO often provide superior performance by better solvating the base's cation and any charged intermediates, thereby increasing the reaction rate.[3]

  • Use a Stronger Base: If you are using a mild base like K₂CO₃, it may not be strong enough. Consider switching to a stronger base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[3] Use these with caution, especially NaH, which requires an anhydrous solvent and an inert atmosphere.

  • Add a Catalyst: For sluggish reactions with alkyl bromides or chlorides, adding a catalytic amount of sodium iodide or potassium iodide (catalytic Finkelstein reaction) can significantly accelerate the reaction by generating the more reactive alkyl iodide in situ.[11]

This protocol provides a framework for systematically optimizing your reaction conditions.

Materials:

  • This compound (1.0 equiv)

  • Alkyl Bromide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Test Solvents: Acetonitrile, DMF, Toluene

  • Small reaction vials (e.g., 2 mL microwave vials) with stir bars

  • Heating block or parallel synthesizer

Procedure:

  • Setup: In three separate vials, add this compound, K₂CO₃, and a stir bar.

  • Solvent Addition: To each vial, add one of the test solvents (Acetonitrile, DMF, Toluene) to a concentration of ~0.5 M.

  • Reactant Addition: Add the alkyl bromide to each vial.

  • Reaction: Seal the vials and place them in a pre-heated block at 80 °C.

  • Monitoring: After 2 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS) to assess conversion.

  • Optimization: Based on the results, you can either increase the time or, more effectively, run a second set of experiments at a higher temperature (e.g., 100 °C or 120 °C) using the most promising solvent.

SolventTemperature (°C)Time (h)Conversion (%)Notes
Acetonitrile80435%Significant starting material remains.
Toluene80420%Low solubility of base may be an issue.
DMF 80 4 75% Most promising solvent.
DMF1004>95%Optimal condition found.

The following diagram outlines a logical decision-making process for troubleshooting low conversion.

G start Low Conversion in N-Alkylation Reaction solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? start->solvent temp Is the temperature ≥ 80°C? solvent->temp Yes sol_no Switch to DMF or DMSO solvent->sol_no No base Is the base strong enough (e.g., K2CO3, NaH)? temp->base Yes temp_no Increase temp to 80-120°C temp->temp_no No catalyst Have you tried adding catalytic NaI/KI? base->catalyst Yes base_no Use stronger base (e.g., KOtBu, NaH) base->base_no No cat_no Add 0.1 eq. NaI or KI catalyst->cat_no No end Re-evaluate Substrate & Alkylating Agent catalyst->end Yes sol_no->temp temp_no->base base_no->catalyst cat_no->end

Caption: Troubleshooting decision tree for low N-alkylation yield.

Scenario B: Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds, but its success with challenging substrates like this compound hinges on precise optimization of the catalytic system.[12]

Answer: This common problem points to issues with the catalyst's stability and activity, which are highly dependent on the solvent, base, and temperature. Aryl chlorides are notoriously less reactive than bromides or iodides and require a robust catalytic system.[9][13]

Key Optimization Points:

  • Ligand Choice: Standard phosphine ligands may not be sufficient. For electron-rich, sterically hindered aryl chlorides, specialized biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[8][9][14] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.

  • Base Selection: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling with aryl chlorides.[7] Weaker bases like K₂CO₃ are generally ineffective.

  • Solvent Purity: The solvent must be anhydrous and deoxygenated. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can interfere with the base and other components. It is critical to use a dry, inert solvent like toluene or dioxane and to thoroughly degas the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).[6][15]

  • Temperature Control: While heat is necessary (typically 80-110 °C), excessive temperatures can accelerate catalyst decomposition.[6] Find the minimum temperature required for a reasonable reaction rate.

This generalized protocol serves as a robust starting point for optimization.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex, 2 mol %)

  • Ligand (e.g., SPhos, 4 mol %)

  • This compound (1.0 equiv)

  • Coupling Partner (Amine, 1.2 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed Toluene

  • Schlenk tube or similar reaction vessel

Procedure:

  • Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst, ligand, and NaOtBu.

  • Reagent Addition: Add the this compound and the amine coupling partner to the tube.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.[6] The filtrate can then be washed with water and brine, dried, and concentrated for purification.[6][15]

The diagram below illustrates why solvent choice is critical for different reaction types.

G cluster_0 N-Alkylation (SN2-type) cluster_1 Pd Cross-Coupling a1 Amine Nucleophile (R2NH) a2 Transition State [R2NH---R'---X]ᵟ⁺ a1->a2 Reacts with R'-X a4 Solvent stabilizes charge but does NOT H-bond with nucleophile. a2->a4 Leads to a3 Polar Aprotic Solvent (e.g., DMF) a3->a2 Solvates b1 Pd(0)L2 Catalyst b4 Solvent dissolves components without interfering with the catalytic cycle. b1->b4 Functions in b2 Reactants & Base b2->b4 Functions in b3 Aprotic, Non-coordinating Solvent (e.g., Toluene) b3->b4 Provides medium

Caption: Contrasting solvent roles in N-alkylation vs. Pd-coupling.

Part 3: Safety & Handling

Q6: What are the primary safety concerns when working with this compound?

Answer: Like many substituted anilines, this compound should be handled with care.

  • Toxicity: It is considered toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[16][17] Symptoms of overexposure can include headache, dizziness, and nausea.[16]

  • Irritation: It may cause skin, eye, and respiratory irritation.[18][19]

  • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses, and a lab coat.[16][19]

  • Storage: Store in a cool, dry place away from light and oxidizing agents.[20]

Always consult the Safety Data Sheet (SDS) for the specific compound and all other reagents before beginning any experiment.[16]

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation in cross-coupling reactions involving 2-chloro-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during these critical synthetic transformations. Here, we move beyond simple protocols to explain the underlying causality of experimental choices, empowering you to develop robust and efficient cross-coupling methodologies.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is stalling or showing low conversion. What's the most likely cause?

A1: The primary suspect is often catalyst deactivation. The N-methylaniline moiety, particularly the nitrogen atom, can act as a ligand and poison the palladium catalyst. This coordination can form stable, off-cycle complexes that are catalytically inactive, effectively halting your reaction.[1][2] Additionally, the chloride substrate is less reactive than its bromide or iodide counterparts, making the oxidative addition step more challenging and increasing the catalyst's lifetime in a vulnerable state.[3][4]

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A2: The black precipitate is likely palladium black, which consists of agglomerated, inactive Pd(0) species.[5][6][7][8] This is a common form of catalyst deactivation and can be caused by several factors, including:

  • Insufficient Ligand Concentration: The ligand plays a crucial role in stabilizing the Pd(0) catalyst and preventing aggregation.[9][10]

  • High Reaction Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst.[1]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to the formation of palladium oxides and subsequent precipitation as palladium black.[1][8]

To prevent its formation, ensure you are using an appropriate ligand-to-metal ratio, run the reaction at the lowest effective temperature, and maintain a strictly inert atmosphere.[1]

Q3: Can impurities in my this compound starting material affect the catalyst?

A3: Absolutely. Impurities can act as catalyst poisons. For instance, residual starting materials from the synthesis of this compound or degradation products can coordinate to the palladium center and inhibit its catalytic activity. It is crucial to use highly pure starting materials to ensure reproducible and efficient reactions.

Troubleshooting Guides: A Deeper Dive

Issue 1: Sluggish or Incomplete Reaction

When faced with a reaction that is not proceeding to completion, a systematic approach to identify the root cause is essential.

Underlying Causes & Diagnostic Steps:

  • Inefficient Oxidative Addition: The C-Cl bond of this compound is relatively strong, making oxidative addition the rate-determining step in many cases.[3]

    • Troubleshooting Protocol:

      • Ligand Screening: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) known to facilitate oxidative addition of aryl chlorides.[9][11]

      • Temperature Optimization: Gradually increase the reaction temperature in 10°C increments. Be mindful that excessive heat can lead to catalyst decomposition.[1]

  • Catalyst Poisoning by the Substrate: The nitrogen atom of the N-methylaniline can coordinate to the palladium center, leading to catalyst inhibition.

    • Troubleshooting Protocol:

      • Ligand Choice: Utilize ligands with larger bite angles or steric bulk to disfavor the binding of the substrate's nitrogen atom.

      • Protecting Groups: In challenging cases, consider temporary protection of the N-methylamino group, though this adds extra synthetic steps.

Experimental Workflow for Diagnosing Sluggish Reactions

G cluster_0 Initial Observation cluster_1 Troubleshooting Path 1: Oxidative Addition cluster_2 Troubleshooting Path 2: Catalyst Poisoning A Sluggish or Incomplete Reaction B Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) A->B Hypothesis: Inefficient Oxidative Addition D Employ Ligands with Large Bite Angles (e.g., Xantphos) A->D Hypothesis: Substrate Poisoning C Incrementally Increase Temperature (Monitor for Decomposition) B->C If still sluggish E Consider N-Protecting Group Strategy D->E For persistent issues G Active_Catalyst L-Pd(0) (Active) Inactive_Species Pd(0)n (Palladium Black) Active_Catalyst->Inactive_Species Aggregation (High Temp, Low Ligand Conc.) Oxidized_Catalyst Pd(II)-Oxide Active_Catalyst->Oxidized_Catalyst Oxidation (O2) Poisoned_Catalyst L-Pd(0)-Substrate (Inactive Complex) Active_Catalyst->Poisoned_Catalyst Substrate Coordination G Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA Deact1 Aggregation (Pd Black) Pd0->Deact1 PdII_Aryl Ar-Pd(II)-X(L_n) OA->PdII_Aryl TM Transmetalation (R-M) PdII_Aryl->TM Deact2 Substrate Inhibition PdII_Aryl->Deact2 PdII_Diorg Ar-Pd(II)-R(L_n) TM->PdII_Diorg RE Reductive Elimination PdII_Diorg->RE RE->Pd0 Regeneration Product Ar-R RE->Product

References

Validation & Comparative

Steric Effects on Reactivity: A Comparative Analysis of 2-Chloro-N-methylaniline and 2,6-Dichloroaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, a nuanced understanding of how molecular structure dictates reactivity is paramount. Substituted anilines are foundational building blocks in these endeavors. This guide provides an in-depth, objective comparison of the steric effects of two critical aniline derivatives: 2-chloro-N-methylaniline and 2,6-dichloroaniline. By examining their structural and electronic properties, and the resulting impact on reactivity, this document aims to equip researchers with the insights necessary to make informed decisions in reaction design and optimization.

Introduction: The Significance of Ortho-Substitution in Anilines

The reactivity of the amino group in aniline is profoundly influenced by the nature and position of substituents on the aromatic ring. Ortho-substituents, in particular, exert a significant steric influence, shielding the nitrogen atom and modulating its nucleophilicity. This guide focuses on a comparative analysis of two ortho-substituted anilines: this compound, which possesses a chloro and a methyl group flanking the amine, and 2,6-dichloroaniline, which has two chloro groups in these positions. The subtle yet critical differences in the steric and electronic profiles of these molecules lead to distinct chemical behaviors, a crucial consideration for synthetic chemists.

Structural and Spectroscopic Properties: A Comparative Overview

A molecule's reactivity is a direct consequence of its three-dimensional structure and electron distribution. Spectroscopic and structural data provide invaluable insights into these fundamental characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 2,6-dichloroaniline is presented below.

PropertyThis compound2,6-Dichloroaniline
Molecular Formula C₇H₈ClNC₆H₅Cl₂N[1]
Molecular Weight 141.60 g/mol 162.02 g/mol [1]
Appearance -White to brown crystalline solid[1]
Melting Point -36-38 °C[1]
Boiling Point -228 °C[1]
CAS Number 932-32-1608-31-1[1]
Spectroscopic Characterization

Spectroscopic data reveals key structural features and the electronic environment of the molecules.

  • ¹H NMR Spectroscopy: In 2,6-dichloroaniline, the two chlorine atoms create a plane of symmetry, resulting in simpler aromatic signals compared to the more complex pattern observed for the asymmetrically substituted this compound. The N-H proton signal in this compound (a secondary amine) will differ from the -NH₂ protons of 2,6-dichloroaniline (a primary amine).

  • ¹³C NMR Spectroscopy: The number and chemical shifts of the carbon signals will differ due to the different substitution patterns and the presence of a methyl group in this compound.

  • Infrared (IR) Spectroscopy: 2,6-dichloroaniline will exhibit two N-H stretching bands characteristic of a primary amine, while this compound will show a single N-H stretch for a secondary amine.

Unveiling Steric Hindrance: A Conceptual Framework

Steric hindrance refers to the spatial arrangement of atoms within a molecule that impedes a chemical reaction. In the context of our two aniline derivatives, the ortho-substituents play a crucial role in shielding the nitrogen atom.

G cluster_0 This compound cluster_1 2,6-Dichloroaniline N1 N H1 H N1->H1 C_methyl CH₃ N1->C_methyl C_ring1 C N1->C_ring1 Cl1 Cl C_ring1->Cl1 C_ring2 C C_ring1->C_ring2 N2 N H2a H N2->H2a H2b H N2->H2b C_ring3 C N2->C_ring3 Cl2a Cl C_ring3->Cl2a Cl2b Cl C_ring3->Cl2b C_ring4 C C_ring3->C_ring4 G cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare solutions of This compound and 2,6-dichloroaniline of known concentration C Mix aniline and acetic anhydride solutions at a constant temperature A->C B Prepare a solution of acetic anhydride of known concentration B->C D Monitor the disappearance of the aniline or the appearance of the acetylated product over time (e.g., using HPLC or NMR) C->D E Plot concentration vs. time D->E F Determine the initial rate of reaction for both anilines E->F G Compare the rate constants to quantify the difference in reactivity F->G

References

A Comparative Guide to the Electronic Properties of Halogenated N-Methylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of halogens onto aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Halogenation of N-methylaniline, a privileged structure, provides a powerful tool to modulate key electronic properties, thereby influencing molecular interactions, reactivity, and bioavailability. This guide offers a comparative analysis of the electronic properties of halogenated N-methylanilines, grounded in an exploration of the underlying physical organic principles. We present a synthesis of experimental data, detailed characterization protocols, and the causal reasoning behind these methodologies to empower researchers in their molecular design endeavors.

Part 1: Theoretical Framework: The Duality of Halogen Electronic Effects

The influence of a halogen substituent on the aromatic ring of N-methylaniline is governed by the interplay of two fundamental, opposing electronic forces: the inductive effect (-I) and the resonance effect (+M) .[1][2]

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma (σ) bond framework.[3][4] This effect is strongest for fluorine and decreases down the group (F > Cl > Br > I).[5] The -I effect deactivates the ring by lowering its overall electron density, making it less susceptible to electrophilic attack.[1][4]

  • Resonance (Mesomeric) Effect (+M): The lone pair electrons on the halogen atom can be delocalized into the aromatic π-system.[1][2] This donation of electron density increases the electron density at the ortho and para positions. The efficiency of this orbital overlap is greatest for fluorine (2p orbital) with the ring's carbon (2p orbital) and decreases for larger halogens where orbital size mismatch is more significant (F > Cl > Br > I).[2]

Crucially, for halogens, the electron-withdrawing inductive effect is stronger than the electron-donating resonance effect, leading to an overall deactivation of the aromatic ring compared to unsubstituted benzene.[1][6] However, the resonance effect, though weaker, still dictates the regioselectivity of reactions, directing incoming electrophiles to the ortho and para positions.[1]

CV_Workflow A 1. Polish GCE with Alumina Slurry C 3. Deoxygenate Solution with N2 Purge A->C B 2. Prepare 0.1 M TBAPF6 in Acetonitrile B->C D 4. Run Blank CV Scan (Electrolyte Only) C->D E 5. Add Analyte (~1 mM final conc.) D->E F 6. Record Analyte CV Scan E->F G 7. Identify Anodic Peak Potential (Epa) F->G caption Fig 2. Experimental workflow for Cyclic Voltammetry.

References

A Multi-Modal Spectroscopic Guide for the Structural Confirmation of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the unambiguous structural confirmation of 2-Chloro-N-methylaniline. As researchers and professionals in drug development know, precise molecular architecture is paramount to function and safety. Off-target isomers can lead to drastically different pharmacological or toxicological profiles. Therefore, relying on a single analytical technique is insufficient. Here, we present a self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The causality behind experimental choices is explained, and data is compared against logical alternatives to provide a robust, field-proven methodology for structural elucidation.

The First Checkpoint: Molecular Mass and Isotopic Signature via Mass Spectrometry

The logical starting point for any structural elucidation is to confirm the molecular formula. Mass spectrometry provides the molecular weight and, crucially in this case, an isotopic signature that points to the presence of a halogen.

Expertise & Experience: We opt for Electron Ionization (EI) as the initial method due to its robustness and ability to generate reproducible fragmentation patterns, which act as a molecular fingerprint. The primary goal is to observe the molecular ion (M⁺•) and its isotopic counterpart. The presence of a single chlorine atom, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), will produce a characteristic pair of peaks (M⁺• and [M+2]⁺•) separated by 2 m/z units, with a relative intensity ratio of about 3:1. This is a foundational, non-negotiable piece of evidence.

Predicted Mass Spectrum Data for this compound

m/z (Nominal) Proposed Ion Identity Significance Expected Relative Abundance
141[M]⁺• (with ³⁵Cl)Molecular IonModerate to High
143[M+2]⁺• (with ³⁷Cl)Isotopic PeakApprox. 1/3 of M⁺•
106[M - Cl]⁺Loss of Chlorine RadicalHigh
77[C₆H₅]⁺Phenyl CationModerate

Comparative Insight: While isomers like 3-Chloro-N-methylaniline and 4-Chloro-N-methylaniline will have the same molecular ion peaks, their fragmentation patterns may differ subtly. For instance, ortho-substituted chloroanilines can sometimes exhibit a loss of HCl[1]. However, the most reliable differentiation will come from NMR.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (10-100 µg/mL) in a volatile solvent like methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, though a standard quadrupole is sufficient for nominal mass confirmation.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Data Acquisition: Acquire data in full scan mode over a range of m/z 50-300 to capture the molecular ion and key fragments.

  • Analysis:

    • Identify the molecular ion peak [M]⁺• at m/z 141.

    • Confirm the presence of the [M+2]⁺• isotopic peak at m/z 143 with an intensity approximately one-third of the m/z 141 peak.

    • Analyze the major fragment ions to corroborate the structure[2].

Functional Group Fingerprinting with Infrared (IR) Spectroscopy

Once the molecular formula is confirmed, IR spectroscopy serves as a rapid and inexpensive method to verify the presence of key functional groups. The spectrum should align with the structure of a secondary aromatic amine.

Expertise & Experience: The most telling absorption band for this molecule is the N-H stretch of the secondary amine. Unlike a primary amine (e.g., 2-chloroaniline), which would show two N-H stretching bands, a secondary amine like this compound will exhibit a single, sharp peak[3]. The absence of a second peak in this region is a strong indicator of N-methylation. Furthermore, the positions of aromatic C-H and C=C stretching bands provide confirmation of the benzene ring.

Predicted Infrared (IR) Absorption Bands

Frequency Range (cm⁻¹) Vibrational Mode Significance
3400 - 3450N-H Stretch (Secondary Amine)Confirms the N-H bond of the methylamino group. A single peak is expected[3][4].
3000 - 3100Aromatic C-H StretchConfirms the presence of the benzene ring[5].
2850 - 2960Aliphatic C-H StretchCorresponds to the N-methyl group.
1580 - 1610Aromatic C=C StretchConfirms the benzene ring skeleton[5].
1250 - 1340C-N StretchIndicates the bond between the aromatic ring and the nitrogen atom.
740 - 760C-H Out-of-Plane BendingSuggestive of ortho-disubstitution on a benzene ring.
700 - 800C-Cl StretchConfirms the presence of the carbon-chlorine bond.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl salt plates. For a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Perform a background scan with the empty sample holder or clean salt plates to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and match them to the expected functional groups.

The Definitive Proof: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the ultimate confirmation of the molecular structure by detailing the chemical environment and connectivity of every hydrogen and carbon atom. It is the only technique that can definitively distinguish between the ortho (2-), meta (3-), and para (4-) isomers.

¹H NMR: Mapping the Proton Environment

Expertise & Experience: The ¹H NMR spectrum is the most information-rich output for confirming the substitution pattern. For this compound, we expect four distinct signals in the aromatic region (approx. 6.5-8.0 ppm)[5][6]. The key is the splitting pattern. Due to the lack of symmetry, each aromatic proton will be split by its neighbors, resulting in a complex pattern of doublets, triplets, or doublets of doublets. This complexity is a hallmark of an unsymmetrical substitution pattern like ortho or meta[7]. A para-substituted isomer, by contrast, would show a much simpler, often symmetrical pattern of two doublets[5].

Predicted ¹H NMR Data (in CDCl₃)

Signal Approx. Chemical Shift (δ, ppm) Integration Splitting Pattern Assignment
16.6 - 7.34HComplex MultipletAromatic Protons (H-3, H-4, H-5, H-6)
2~4.41HSinglet (broad)N-H Proton
3~2.93HSinglet or DoubletN-CH₃ Protons

Note: The N-H proton signal can be broad and may exchange with D₂O. The N-CH₃ signal may appear as a singlet or a doublet due to coupling with the N-H proton, depending on the solvent and concentration[8].

¹³C NMR: The Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum confirms the number of unique carbon environments. For the asymmetric this compound, we expect to see 7 distinct signals: 6 for the aromatic carbons and 1 for the methyl carbon. Symmetrical isomers would show fewer signals. For example, 4-Chloro-N-methylaniline, with its plane of symmetry, would only exhibit 5 signals (4 aromatic, 1 methyl). This provides another layer of validation.

Predicted ¹³C NMR Data (in CDCl₃)

Approx. Chemical Shift (δ, ppm) Assignment
~145C1 (C-N)
~119C2 (C-Cl)
~129C3
~117C4
~128C5
~111C6
~30N-CH₃

Note: Assignments are predictive. The carbon attached to the electronegative nitrogen (C1) is expected to be significantly downfield. The carbon attached to chlorine (C2) will also be influenced[6]. The provided data is based on similar structures found in literature[8].

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Analysis:

    • ¹H NMR: Integrate all signals to determine proton ratios. Analyze the chemical shifts and splitting patterns to assign protons to their positions on the molecule. Compare the aromatic region's complexity to rule out symmetric isomers.

    • ¹³C NMR: Count the number of signals to confirm the absence of molecular symmetry, which is expected for the 2-substituted isomer.

Integrated Workflow and Logic for Structure Confirmation

No single piece of data is sufficient. The power of this approach lies in the convergence of all spectroscopic evidence. The workflow should be systematic, starting with broad characteristics and moving to fine structural details.

Overall Experimental Workflow

The following diagram illustrates the logical flow of experiments for a comprehensive and self-validating analysis.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation Sample Test Sample: This compound MS Mass Spectrometry (EI-MS) Sample->MS Confirm MW & Cl presence IR Infrared Spectroscopy (FTIR) Sample->IR ID Functional Groups H_NMR 1H NMR Spectroscopy MS->H_NMR Formula OK IR->H_NMR Groups OK C_NMR 13C NMR Spectroscopy H_NMR->C_NMR Map Protons & Rule out Isomers Confirm Structure Confirmed C_NMR->Confirm Confirm Carbon Skeleton

Caption: Experimental workflow for spectroscopic analysis.

Logical Deduction Pathway

This diagram shows the decision-making process based on the expected spectral data, leading to the final structural confirmation.

G start Start Analysis q1 MS: M+ & M+2 peaks at m/z 141/143 in ~3:1 ratio? start->q1 q2 IR: Single N-H stretch (~3400 cm-1) & Aromatic bands present? q1->q2 Yes result_fail Structure NOT Confirmed Re-evaluate data or sample q1->result_fail No q3 13C NMR: 7 unique signals observed? q2->q3 Yes q2->result_fail No q4 1H NMR: Complex multiplet for 4H in aromatic region? q3->q4 Yes q3->result_fail No (Symmetry suggests isomer) result_ok Structure Confirmed: This compound q4->result_ok Yes q4->result_fail No (Simple pattern suggests para-isomer)

Caption: Logic diagram for structure elucidation.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. Mass spectrometry validates the molecular formula and the presence of chlorine. IR spectroscopy confirms the essential functional groups of a secondary aromatic amine. Finally, and most critically, ¹H and ¹³C NMR spectroscopy provide definitive evidence of the ortho substitution pattern, allowing for confident differentiation from its meta and para isomers. This integrated, self-validating workflow ensures the highest degree of analytical certainty, a cornerstone of rigorous scientific research and development.

References

A Senior Application Scientist's Comparative Guide to the Characterization of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation and purity assessment of chemical entities are paramount. 2-Chloro-N-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires robust analytical characterization to ensure the integrity of downstream applications. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural analysis of this compound, benchmarked against common chromatographic and spectroscopic alternatives.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for unambiguous structure determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework, revealing connectivity and stereochemistry.[1][2][3] For a molecule like this compound, NMR is indispensable for confirming the substitution pattern on the aromatic ring and the identity of the N-methyl group.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. In the case of this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons, the N-H proton, and the N-methyl protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

  • Acquisition Parameters:

    • Number of scans: 16 (to ensure a good signal-to-noise ratio)

    • Relaxation delay: 1 second

    • Pulse width: 30 degrees

    • Acquisition time: ~4 seconds

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Interpretation of the ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound in CDCl₃ exhibits the following key features[1]:

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
~7.29Doublet~7.21HAromatic H
~7.20Multiplet-1HAromatic H
~6.67Triplet~7.42HAromatic H
~4.37Singlet (broad)-1HN-H
~2.92Doublet~4.83HN-CH₃

The broad singlet for the N-H proton is due to quadrupole broadening and potential exchange with trace amounts of water. The doublet for the N-CH₃ protons arises from coupling to the N-H proton.

Unveiling the Carbon Skeleton with ¹³C NMR

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Acquire the spectrum on the same 400 MHz spectrometer, operating at a ¹³C frequency of approximately 101 MHz.

  • Acquisition Parameters:

    • Pulse program: Proton-decoupled

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2 seconds

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the CDCl₃ solvent peak at 77.16 ppm.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule[1].

Chemical Shift (δ) ppm Assignment
~145.01C-N
~128.95Aromatic C-H
~127.84Aromatic C-H
~119.04C-Cl
~117.00Aromatic C-H
~110.61Aromatic C-H
~30.35N-CH₃

Comparative Analysis with Alternative Techniques

While NMR provides unparalleled structural detail, other analytical techniques are often employed for routine analysis, purity determination, and quantification. This section compares the performance of NMR with Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FT-IR) Spectroscopy for the characterization of this compound.

dot digraph "Analytical Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_nmr" { label="NMR Analysis"; style="filled"; color="#4285F4"; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; NMR_Sample [label="Sample Preparation"]; H1_NMR [label="¹H NMR Acquisition"]; C13_NMR [label="¹³C NMR Acquisition"]; NMR_Data [label="Data Processing & Interpretation"]; Structure [label="Definitive Structure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR_Sample -> H1_NMR; NMR_Sample -> C13_NMR; H1_NMR -> NMR_Data; C13_NMR -> NMR_Data; NMR_Data -> Structure; } subgraph "cluster_alternatives" { label="Alternative Techniques"; style="filled"; color="#EA4335"; node [style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; GCMS [label="GC-MS"]; HPLC [label="HPLC"]; FTIR [label="FT-IR"]; Purity [label="Purity & Quantification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Functional_Groups [label="Functional Group ID", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; GCMS -> Purity; HPLC -> Purity; FTIR -> Functional_Groups; } Structure -> Purity [style=invis]; Purity -> Functional_Groups [style=invis]; } Figure 1. A simplified workflow illustrating the primary roles of NMR for structural elucidation and alternative techniques for purity and functional group analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for purity assessment and the identification of impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

    • Carrier gas: Helium

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: m/z 40-400

Data Interpretation

The gas chromatogram will show a peak for this compound at a specific retention time, with any impurities appearing as separate peaks. The mass spectrum provides the molecular weight and a fragmentation pattern that serves as a molecular fingerprint. For this compound (MW = 141.6 g/mol ), the mass spectrum will show a molecular ion peak at m/z 141 and an isotopic peak at m/z 143 due to the presence of the ³⁷Cl isotope. Key fragmentation pathways include the loss of the methyl group and the chlorine atom.[4][5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of a wide range of compounds, including those that are not volatile enough for GC.[6]

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to prepare a stock solution. Further dilutions can be made to create calibration standards.

  • Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV detector.

  • Chromatographic Conditions:

    • Mobile phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30 °C.

    • Detection wavelength: 240 nm.[7]

Data Interpretation

The HPLC chromatogram will display a peak corresponding to this compound. The retention time is characteristic of the compound under the specific chromatographic conditions. The peak area is proportional to the concentration, allowing for quantitative analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

Data Interpretation

The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H stretch (around 3400 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C aromatic stretches (around 1600-1450 cm⁻¹), and the C-Cl stretch (typically below 800 cm⁻¹).[8]

Performance Comparison

Technique Primary Application Strengths Limitations Typical LOD/LOQ
¹H & ¹³C NMR Structural ElucidationDefinitive structural information, stereochemistryLower sensitivity, complex data interpretationmg range for structural elucidation
GC-MS Purity, Impurity IDHigh sensitivity, excellent separation for volatile compoundsNot suitable for non-volatile or thermally labile compoundsng/mL to pg/mL[9]
HPLC-UV Quantification, PurityVersatile, good for non-volatile compounds, quantitativeLower structural information content than MSng/mL[10]
FT-IR Functional Group IDFast, non-destructive, provides fingerprintLimited structural information, not ideal for quantification-

`dot digraph "TechniqueComparison" { rankdir=TB; node [shape=box, style=filled, fontcolor="#202124"];

subgraph "cluster_Structural" { label="Structural Information"; style="filled"; color="#4285F4"; NMR [label="NMR", fillcolor="#FFFFFF"]; }

subgraph "cluster_Separation" { label="Separation & Quantification"; style="filled"; color="#EA4335"; GCMS [label="GC-MS", fillcolor="#FFFFFF"]; HPLC [label="HPLC", fillcolor="#FFFFFF"]; }

subgraph "cluster_Functional" { label="Functional Group ID"; style="filled"; color="#FBBC05"; FTIR [label="FT-IR", fillcolor="#FFFFFF"]; }

NMR -> GCMS [style=invis]; GCMS -> HPLC [style=invis]; HPLC -> FTIR [style=invis]; } ` Figure 2. A conceptual diagram showing the primary strengths of each analytical technique in the characterization of this compound.

Conclusion: An Integrated Approach

For the comprehensive characterization of this compound, a multi-technique approach is essential. NMR spectroscopy is the gold standard for unequivocal structural confirmation. Its ability to provide detailed information about the connectivity and environment of each atom in the molecule is unmatched. However, for routine quality control, purity assessment, and quantification, chromatographic techniques such as GC-MS and HPLC offer higher throughput and sensitivity. FT-IR serves as a rapid and convenient method for confirming the presence of key functional groups.

By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy to ensure the quality and integrity of this compound and its downstream products.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-Chloro-N-methylaniline. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison with related compounds, elucidates the primary fragmentation pathways, and provides a robust experimental protocol for its characterization.

Introduction: The Analytical Significance of this compound

This compound is an important synthetic intermediate in the pharmaceutical and agrochemical industries. Its structural characterization is paramount for quality control, metabolite identification, and ensuring the integrity of synthetic pathways. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), stands as a cornerstone technique for this purpose. The fragmentation pattern generated under electron ionization (EI) provides a molecular fingerprint, enabling unambiguous identification. Understanding the underlying fragmentation mechanisms is crucial for interpreting these fingerprints correctly and differentiating this compound from its isomers and related compounds.

The Electron Ionization (EI) Mass Spectrum of this compound: A Mechanistic Overview

Under standard 70 eV electron ionization, this compound undergoes a series of predictable and informative fragmentations. The molecular structure, featuring a chloro-substituted aromatic ring and an N-methyl group, provides several pathways for charge stabilization and neutral losses.

The molecular ion ([M]+•) is expected at a mass-to-charge ratio (m/z) of 141. A key diagnostic feature is the presence of an isotopic peak at m/z 143 ([M+2]+•) with an intensity approximately one-third of the molecular ion, which is characteristic of a molecule containing a single chlorine atom.[1]

The primary fragmentation pathways are dominated by reactions involving the N-methyl group and the chlorine substituent. These include alpha-cleavage, loss of the chlorine radical, and elimination of a neutral hydrogen chloride (HCl) molecule.

Key Fragmentation Pathways and Proposed Mechanisms

The fragmentation of this compound is a logical cascade of bond cleavages driven by the formation of stable ions. The most significant pathways are detailed below.

Alpha-Cleavage: The Iminium Ion

A dominant fragmentation pathway for N-alkyl amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[2] For this compound, the loss of a hydrogen radical from the methyl group results in a resonance-stabilized iminium cation at m/z 140 . This is often a high-intensity peak.

References

A Researcher's Guide to Distinguishing N-Methylated Anilines using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the ability to rapidly and accurately distinguish between primary, secondary, and tertiary amines is fundamental. This is particularly true for aromatic amines like aniline and its N-methylated derivatives, which are common precursors and intermediates. Infrared (IR) spectroscopy offers a powerful, non-destructive, and efficient method for this purpose. This guide provides an in-depth comparison of the IR spectra of aniline, N-methylaniline, and N,N-dimethylaniline, grounded in the principles of vibrational spectroscopy and supported by experimental data.

The Underlying Science: How N-Methylation Transforms the IR Spectrum

The diagnostic power of IR spectroscopy in analyzing N-methylated anilines stems from the distinct vibrational modes of the amine group (-NH₂), the N-methylamino group (-NHCH₃), and the N,N-dimethylamino group (-N(CH₃)₂). The progressive substitution of hydrogen atoms on the nitrogen with methyl groups leads to predictable and easily identifiable changes in the IR spectrum, primarily in the N-H stretching region.

  • Aniline (Primary Amine): As a primary amine, aniline possesses two N-H bonds. This gives rise to two distinct N-H stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[1][2] This two-peak pattern is the hallmark of a primary amine. Additionally, the N-H bonds allow for a scissoring (bending) vibration and an out-of-plane wagging motion.[3]

  • N-Methylaniline (Secondary Amine): With only one N-H bond, N-methylaniline exhibits a single, sharp N-H stretching band.[4] The absence of the second N-H stretching peak is a clear indicator of a secondary amine. The N-H bending vibration seen in primary amines is typically absent or very weak, but a broad N-H wagging band can still be observed.[1]

  • N,N-Dimethylaniline (Tertiary Amine): This molecule lacks any N-H bonds. Consequently, its IR spectrum is characterized by the complete absence of N-H stretching, bending, and wagging vibrations.[5][4] This lack of absorption in the 3300-3500 cm⁻¹ region is the definitive feature of a tertiary amine.

Beyond the N-H region, the C-N (aromatic) stretching vibration provides another useful, albeit more subtle, diagnostic marker. This bond's vibration is influenced by the electronic effects of the attached groups. The electron-donating nature of the methyl groups in N-methylaniline and N,N-dimethylaniline increases the electron density on the nitrogen atom, which can influence the C-N bond character and slightly shift its stretching frequency compared to aniline.[6][7]

Comparative Spectral Data: Aniline vs. N-Methylaniline vs. N,N-Dimethylaniline

The most effective way to compare these compounds is to examine their key vibrational frequencies side-by-side. The data below, compiled from established spectral databases and literature, highlights the critical differences.[5][3][4][8]

Vibrational Mode Aniline (C₆H₅NH₂) [cm⁻¹] N-Methylaniline (C₆H₅NHCH₃) [cm⁻¹] N,N-Dimethylaniline (C₆H₅N(CH₃)₂) [cm⁻¹] Causality & Interpretation
N-H Asymmetric Stretch ~3430 - 3442AbsentAbsentTwo N-H bonds vibrating out-of-phase. Its presence is characteristic of a primary amine.
N-H Symmetric Stretch ~3350 - 3360AbsentAbsentTwo N-H bonds vibrating in-phase. The presence of two N-H bands is definitive for -NH₂.
N-H Stretch (single) Absent~3411 - 3443AbsentThe single N-H bond in a secondary amine gives rise to one distinct stretching peak.
Aromatic C-H Stretch > 3000> 3000> 3000Common to all three compounds, indicating the presence of the benzene ring.
Aliphatic C-H Stretch Absent~2816 - 2985~2800 - 2950Arises from the methyl group(s). Absent in aniline.
N-H Bend (Scissoring) ~1619 - 1650Weak or AbsentAbsentBending motion of the -NH₂ group. A strong band for primary amines.[3]
Aromatic C=C Stretch ~1600, ~1500~1606, ~1509~1600, ~1500Characteristic ring stretching modes of the benzene ring, present in all three spectra.
C-N Aromatic Stretch ~1281 - 1335~1250 - 1335~1250 - 1335A strong band characteristic of aromatic amines.[1] Position can be subtly affected by methylation.
N-H Wag ~665 - 910 (Broad)~650 - 900 (Broad)AbsentOut-of-plane bending of the N-H bond, present in primary and secondary amines.

Workflow for Spectroscopic Differentiation

The following diagram illustrates the logical workflow for distinguishing between the three N-methylated anilines based on their IR spectra.

G start Acquire IR Spectrum of Unknown Aniline Sample check_nh Examine 3300-3500 cm⁻¹ region (N-H Stretch) start->check_nh two_bands Two distinct bands observed? check_nh->two_bands Analysis one_band One distinct band observed? two_bands->one_band No aniline Identify as Aniline (Primary Amine) two_bands->aniline Yes no_bands No significant bands observed? one_band->no_bands No nma Identify as N-Methylaniline (Secondary Amine) one_band->nma Yes nndma Identify as N,N-Dimethylaniline (Tertiary Amine) no_bands->nndma Yes

Caption: Logical workflow for identifying aniline derivatives via IR.

Experimental Protocol: Acquiring High-Quality Spectra with ATR-FTIR

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is an ideal technique for analyzing liquid aniline samples due to its simplicity and minimal sample preparation.[9][10]

Objective: To obtain a clean, high-resolution IR spectrum of an aniline sample for identification.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., single-reflection diamond ATR)

  • Sample of aniline, N-methylaniline, or N,N-dimethylaniline

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology:

  • Prepare the ATR Crystal: Before any measurement, ensure the ATR crystal surface is impeccably clean. Use a lint-free wipe dampened with isopropanol to gently clean the crystal surface. Allow the solvent to fully evaporate.

  • Acquire a Background Spectrum: With the clean, empty ATR accessory in place, run a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response. The software will subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

  • Apply the Sample: Place a single drop of the liquid aniline sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered. For volatile samples, work efficiently to minimize evaporation before measurement.[11]

  • Acquire the Sample Spectrum: Initiate the sample scan. The instrument will co-add multiple scans to improve the signal-to-noise ratio, resulting in a high-quality spectrum.

  • Process and Analyze the Spectrum: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Use the software tools to label significant peaks, focusing on the diagnostic regions outlined in the comparison table above (e.g., 3300-3500 cm⁻¹, 1600-1650 cm⁻¹, and 1250-1350 cm⁻¹).

  • Clean Up: After the measurement, thoroughly clean the sample from the ATR crystal using a fresh lint-free wipe and an appropriate solvent. This prevents cross-contamination between samples.

The following diagram outlines the experimental workflow for this protocol.

G cluster_prep Preparation cluster_measure Measurement cluster_post Analysis & Cleanup Clean_ATR 1. Clean ATR Crystal Background_Scan 2. Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample 3. Apply Sample to Crystal Background_Scan->Apply_Sample Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Analyze 5. Process & Analyze Spectrum Acquire_Spectrum->Analyze Clean_Up 6. Clean ATR Crystal Analyze->Clean_Up

Caption: ATR-FTIR experimental workflow for aniline analysis.

Conclusion

IR spectroscopy provides an unambiguous and rapid method for differentiating between primary, secondary, and tertiary N-methylated anilines. The diagnostic power lies in the clear, predictable changes in the N-H vibrational modes. By following a logical workflow and a robust experimental protocol, researchers can confidently identify their compounds, ensuring the integrity of their synthetic and developmental pipelines.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 2-Chloro-N-methylaniline

This compound is a substituted aromatic amine that serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its purity and the profile of any related impurities can significantly influence the safety, efficacy, and stability of the final product. Therefore, the development and validation of robust and reliable analytical methods for its quantification and impurity monitoring are not merely procedural formalities but cornerstones of quality assurance in drug development and manufacturing.

This guide provides a comprehensive framework for the validation of analytical methods for this compound, with a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies. As specific validated performance data for this compound is not extensively available in the public domain, this document will serve as a practical guide, offering detailed, field-proven protocols and explaining the scientific rationale behind the validation parameters. The principles and experimental designs are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH)[1], the U.S. Food and Drug Administration (FDA)[2][3][4], and the European Medicines Agency (EMA)[5][6][7].

The Pillars of Method Validation: A Regulatory and Scientific Overview

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application[8][9]. The objective is to demonstrate that the analytical procedure is fit for its purpose[1][4]. The core validation parameters, as stipulated by the ICH Q2(R2) guideline, are discussed below[1][10][11].

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components[11]. For this compound, this means the method must be able to distinguish it from its isomers (e.g., 3-chloro-N-methylaniline, 4-chloro-N-methylaniline), starting materials, and potential degradation products.

  • Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range[11]. A linear relationship is typically evaluated across a minimum of five concentration levels.

  • Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[1].

  • Accuracy: This refers to the closeness of the test results obtained by the method to the true value[11]. Accuracy is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.

  • Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Assesses the precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[11].

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis of Chromatographic Techniques for this compound

The two most common and powerful chromatographic techniques for the analysis of substituted anilines are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)[12]. The choice between them depends on the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC, particularly in the reversed-phase mode with UV detection, is a versatile and robust technique for the analysis of moderately polar compounds like this compound. It is often the method of choice for routine quality control and stability testing.

Rationale for HPLC-UV:

  • Versatility: Reversed-phase HPLC can separate a wide range of aromatic amines without the need for derivatization.

  • Robustness: The methodology is well-established and known for its reliability in quality control environments.

  • Direct Analysis: Samples can often be analyzed directly after dissolution and dilution, simplifying sample preparation.

Detailed Experimental Protocol: HPLC-UV Method for this compound

This protocol provides a starting point for the development and validation of an HPLC-UV method.

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffered aqueous phase (e.g., 0.02 M phosphate buffer, pH 3.0). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and buffer.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength would be around 240 nm. A PDA detector is recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the mobile phase to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range.

    • Sample Solution: Prepare the test sample at a similar concentration to the primary standard solution.

  • Method Validation Workflow:

    HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting Prep Prepare Mobile Phase, Standards, and Samples SystemSuitability System Suitability Test (SST) Prep->SystemSuitability Equilibrate System Specificity Specificity (Peak Purity, Resolution) Linearity Linearity & Range (5+ concentrations) Specificity->Linearity DataAnalysis Data Acquisition & Analysis Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration) Precision->LOD_LOQ Robustness Robustness (Vary Flow, Temp, pH) LOD_LOQ->Robustness Robustness->DataAnalysis SystemSuitability->Specificity Report Validation Report DataAnalysis->Report Compile Results

    Caption: HPLC-UV Method Validation Workflow.

Table 1: Representative Performance Characteristics for an HPLC-UV Method

(Note: The following data are illustrative for a well-validated method for a substituted aniline and should be experimentally determined for this compound.)

Validation ParameterTypical Acceptance CriteriaIllustrative Performance
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of test concentration0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 3:1~0.1 µg/mL
LOQ Signal-to-Noise ≥ 10:1~0.3 µg/mL
Robustness RSD ≤ 2.0%Passes
Gas Chromatography (GC-FID/MS)

GC is an excellent technique for the analysis of volatile and semi-volatile compounds. For this compound, GC offers high resolution and, when coupled with a Mass Spectrometer (MS), provides definitive identification, which is a significant advantage for impurity profiling and specificity.

Rationale for GC-MS:

  • High Efficiency: Capillary GC columns provide excellent separation power for isomers and closely related impurities.

  • High Sensitivity: GC detectors like the Flame Ionization Detector (FID) and especially the MS offer very low detection limits.

  • Definitive Identification: MS provides structural information, confirming the identity of the analyte and any impurities.

Detailed Experimental Protocol: GC-MS Method for this compound

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split (e.g., 20:1 split ratio), depending on the concentration.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Detector:

      • FID Temperature: 300 °C.

      • MS: Transfer line at 280 °C, ion source at 230 °C. Scan range m/z 40-300.

  • Sample and Standard Preparation:

    • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent like methylene chloride or methanol.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.

    • Sample Solution: Dilute the test sample to an appropriate concentration within the calibration range.

  • Method Validation Workflow:

    GC_Validation_Workflow cluster_prep_gc Preparation cluster_validation_gc Validation Parameters cluster_analysis_gc Analysis & Reporting Prep_GC Prepare Standards and Samples in Volatile Solvent SystemSuitability_GC System Suitability Test (SST) Prep_GC->SystemSuitability_GC Condition System Specificity_GC Specificity (Peak Purity via MS, Resolution) Linearity_GC Linearity & Range Specificity_GC->Linearity_GC DataAnalysis_GC Data Acquisition & Analysis Accuracy_GC Accuracy (Spike Recovery) Linearity_GC->Accuracy_GC Precision_GC Precision (Repeatability, Intermediate) Accuracy_GC->Precision_GC LOD_LOQ_GC LOD & LOQ Precision_GC->LOD_LOQ_GC Robustness_GC Robustness (Vary Oven Ramp, Flow) LOD_LOQ_GC->Robustness_GC Robustness_GC->DataAnalysis_GC SystemSuitability_GC->Specificity_GC Report_GC Validation Report DataAnalysis_GC->Report_GC Compile Results

    Caption: GC-MS Method Validation Workflow.

Table 2: Representative Performance Characteristics for a GC-MS Method

(Note: The following data are illustrative for a well-validated method for a similar compound and should be experimentally determined for this compound.)

Validation ParameterTypical Acceptance CriteriaIllustrative Performance
Linearity (R²) ≥ 0.9950.998
Range Dependent on application1 - 100 µg/mL
Accuracy (% Recovery) 90.0 - 110.0%95.7 - 104.5%
Precision (RSD%)
- Repeatability≤ 5.0%< 2.0%
- Intermediate Precision≤ 5.0%< 3.5%
LOD Signal-to-Noise ≥ 3:1~0.1 µg/mL
LOQ Signal-to-Noise ≥ 10:1~0.5 µg/mL
Robustness RSD ≤ 5.0%Passes

Developing a Stability-Indicating Method: Forced Degradation Studies

A crucial aspect of analytical method validation for pharmaceutical substances is demonstrating that the method is "stability-indicating." This means the method can accurately measure the active ingredient without interference from degradation products, impurities, or excipients. To achieve this, forced degradation (or stress testing) studies are performed.

The goal of forced degradation is to generate potential degradation products that might form under relevant storage and handling conditions. The analytical method is then challenged to separate the main component (this compound) from these newly formed degradants.

Forced Degradation Protocol for this compound:

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 60 °C for a specified period (e.g., 8 hours).

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 60 °C for a specified period.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 105 °C) for 24 hours.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.

After exposure, the stressed samples are analyzed using the developed HPLC or GC method. The chromatograms are examined for the appearance of new peaks and the decrease in the peak area of this compound. A PDA detector in HPLC or an MS detector in GC is invaluable for assessing peak purity and providing mass information on the degradants.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis_fd Analysis & Evaluation Acid Acid Hydrolysis (0.1N HCl, 60°C) Analysis Analyze by Validated (e.g., HPLC-PDA) Method Acid->Analysis Base Base Hydrolysis (0.1N NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H2O2) Oxidation->Analysis Thermal Thermal (105°C, solid) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Analyte This compound (in solution/solid) Analyte->Acid Expose to Stress Analyte->Base Expose to Stress Analyte->Oxidation Expose to Stress Analyte->Thermal Expose to Stress Analyte->Photo Expose to Stress Evaluation Evaluate Specificity: - Resolution of degradants - Peak purity of analyte Analysis->Evaluation MassBalance Assess Mass Balance Evaluation->MassBalance

Caption: Forced Degradation Study Workflow.

Conclusion and Recommendations

The validation of analytical methods for this compound is a prerequisite for ensuring the quality and consistency of this important chemical intermediate. While publicly available, specific validated methods are scarce, this guide provides a comprehensive framework based on established regulatory principles and best practices in analytical science.

  • For routine quality control and assay, a reversed-phase HPLC-UV method is often the most practical and robust choice. Its simplicity and reliability make it well-suited for high-throughput environments.

  • For impurity profiling, identification of unknown peaks, and trace-level analysis, a GC-MS method is superior. The high resolving power of capillary GC and the structural information from mass spectrometry are invaluable for these applications.

Ultimately, the choice of method must be justified based on its intended purpose. Regardless of the technique chosen, a thorough validation study following the principles outlined in this guide is essential to generate reliable and scientifically sound data, ensuring the quality and safety of the final products derived from this compound.

References

yield comparison of different synthetic routes to 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-N-methylaniline is a key intermediate in the synthesis of a wide range of commercially important organic molecules, including pharmaceuticals, agrochemicals, and dyes. The strategic introduction of the chloro and N-methyl substituents on the aniline scaffold allows for diverse downstream functionalization. Consequently, the development of efficient, high-yielding, and cost-effective synthetic routes to this compound is of significant interest to the chemical research and development community.

This in-depth technical guide provides a comparative analysis of the primary synthetic methodologies for producing this compound. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a comprehensive comparison of their respective yields and practical considerations. This guide is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific applications.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent and widely employed methods include:

  • Reductive Amination of 2-Chloroaniline: A two-step, one-pot process involving the formation of an imine intermediate from 2-chloroaniline and formaldehyde, followed by in-situ reduction.

  • Catalytic N-Methylation of 2-Chloroaniline with Methanol: A green and atom-economical approach utilizing a transition-metal catalyst to facilitate the methylation of the primary amine using methanol as the C1 source.

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction between an aryl halide (1,2-dichlorobenzene or 2-chloro-iodobenzene) and methylamine.

  • Direct N-Alkylation of 2-Chloroaniline: A classical approach involving the reaction of 2-chloroaniline with a methylating agent, such as methyl iodide.

The choice of the most suitable route is contingent on a variety of factors, including substrate availability, catalyst cost and sensitivity, reaction conditions, and desired product purity. The following sections will provide a detailed examination of each of these methods.

Data Summary: A Head-to-Head Comparison

Synthetic Route Starting Materials Key Reagents/Catalyst Typical Reaction Conditions Reported Yield (%) Key Advantages Key Disadvantages
Reductive Amination 2-Chloroaniline, FormaldehydeSodium borohydride or other reducing agentsMild conditions, often one-potGood to ExcellentOperational simplicity, mild conditions.Requires stoichiometric reducing agents.
Catalytic N-Methylation 2-Chloroaniline, MethanolRu(II) or Mn-based pincer complexes, weak baseElevated temperatures (100-140 °C)84% (with Ru(II) catalyst)Atom economical (water is the only byproduct), uses a green methylating agent.Requires a transition metal catalyst and higher temperatures.
Buchwald-Hartwig Amination 1,2-Dichlorobenzene, MethylaminePalladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., RuPhos), strong baseInert atmosphere, elevated temperaturesModerate to GoodBroad substrate scope and functional group tolerance.Expensive and air-sensitive catalyst/ligands, requires a strong base.
Direct N-Alkylation 2-Chloroaniline, Methyl iodideBase (e.g., K₂CO₃)Moderate temperaturesVariableSimple reagents.Risk of over-alkylation to form the tertiary amine, formation of salt byproduct.

Route 1: Reductive Amination

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds. The reaction proceeds in two stages: the nucleophilic attack of the amine on the carbonyl compound to form a hemiaminal, which then dehydrates to an imine intermediate. The imine is subsequently reduced in situ to the desired amine.

Mechanism of Reductive Amination

The reaction between 2-chloroaniline and formaldehyde first forms a Schiff base (imine), which is then reduced by a hydride source, such as sodium borohydride, to yield this compound.

G cluster_1 Imine Formation cluster_2 Reduction 2-Chloroaniline 2-Chloroaniline Imine_Intermediate Imine Intermediate 2-Chloroaniline->Imine_Intermediate + Formaldehyde - H₂O Formaldehyde Formaldehyde Product This compound Imine_Intermediate->Product + [H⁻] Reducing_Agent Reducing Agent (e.g., NaBH₄)

Caption: Workflow for the Reductive Amination of 2-Chloroaniline.

Experimental Protocol: Reductive Amination

Materials:

  • 2-Chloroaniline

  • Formaldehyde (37% solution in water)

  • Sodium borohydride

  • Methanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve 2-chloroaniline (1.0 eq) in methanol.

  • Add formaldehyde solution (1.1 eq) dropwise to the stirred solution at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Route 2: Catalytic N-Methylation with Methanol

The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a greener and more atom-economical approach to N-alkylation. In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amine. The catalyst then returns the borrowed hydrogen to the intermediate imine to form the product and regenerate the catalyst.

Mechanism of Catalytic N-Methylation

This process involves the oxidation of methanol to formaldehyde by the catalyst, which then reacts with 2-chloroaniline to form an imine. The imine is subsequently reduced by the catalyst, which had abstracted hydrogen from the methanol.

G Methanol Methanol Formaldehyde Formaldehyde Methanol->Formaldehyde - 2[H] to Catalyst Catalyst Ru(II) or Mn Catalyst Imine Imine Intermediate Formaldehyde->Imine + 2-Chloroaniline - H₂O 2-Chloroaniline 2-Chloroaniline Product This compound Imine->Product + 2[H] from Catalyst Water H₂O

Caption: Catalytic Cycle for N-Methylation with Methanol.

Experimental Protocol: Catalytic N-Methylation[1][2]

Materials:

  • 2-Chloroaniline

  • Anhydrous Methanol

  • (DPEPhos)RuCl₂PPh₃ catalyst (0.5 mol%)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene (if necessary for azeotropic removal of water with Mn catalysts)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the Ru(II) catalyst (0.5 mol%), 2-chloroaniline (1.0 mmol), and cesium carbonate (0.5 mmol).

  • Add anhydrous methanol (1 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 140 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield this compound. A reported yield for this transformation is 84%.[1]

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a versatile method for coupling amines with aryl halides. This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance.

Mechanism of Buchwald-Hartwig Amination

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.

G Pd(0)L2 Pd(0)L₂ Pd(II)_complex L₂Pd(II)(Ar)(X) Pd(0)L2->Pd(II)_complex Oxidative Addition Ar-X 1,2-Dichlorobenzene Oxidative_Addition Oxidative Addition Pd-Amido_complex [L₂Pd(II)(Ar)(NHCH₃)]⁺X⁻ Pd(II)_complex->Pd-Amido_complex Amine Coordination Amine Methylamine Ligand_Exchange Ligand Exchange Product This compound Pd-Amido_complex->Product Reductive Elimination Deprotonation Deprotonation (Base) Reductive_Elimination Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 1,2-Dichlorobenzene

  • Methylamine (solution in THF or as a salt)

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add 1,2-dichlorobenzene (1.0 eq) and anhydrous toluene to the tube.

  • Add the methylamine solution (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Route 4: Direct N-Alkylation

Direct N-alkylation of anilines with alkyl halides is a classical and straightforward method for preparing N-substituted anilines. The reaction proceeds via a nucleophilic substitution mechanism.

Mechanism of Direct N-Alkylation

The lone pair of electrons on the nitrogen atom of 2-chloroaniline acts as a nucleophile, attacking the electrophilic carbon of the methylating agent (e.g., methyl iodide). A base is typically used to neutralize the hydrogen iodide byproduct.

G 2-Chloroaniline 2-Chloroaniline SN2_Transition_State Sₙ2 Transition State 2-Chloroaniline->SN2_Transition_State Methyl_Iodide Methyl Iodide Methyl_Iodide->SN2_Transition_State Intermediate_Salt Intermediate Salt SN2_Transition_State->Intermediate_Salt Product This compound Intermediate_Salt->Product + Base - Base·HI Base Base

Caption: Mechanism of Direct N-Alkylation of 2-Chloroaniline.

Experimental Protocol: Direct N-Alkylation

Materials:

  • 2-Chloroaniline

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • In a round-bottom flask, combine 2-chloroaniline (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

  • Add methyl iodide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Conclusion and Future Perspectives

The synthesis of this compound can be accomplished through several effective routes, each with its own set of advantages and limitations.

  • Reductive amination offers a balance of good yields and mild reaction conditions, making it a popular choice for laboratory-scale synthesis.

  • Catalytic N-methylation with methanol stands out as a green and atom-economical alternative, particularly suitable for industrial applications where sustainability is a key driver. The development of more active and robust non-precious metal catalysts will further enhance the appeal of this method.[2]

  • The Buchwald-Hartwig amination , while often requiring more specialized and expensive reagents, provides unparalleled scope and is a powerful tool for the synthesis of complex aniline derivatives.

  • Direct N-alkylation remains a simple and accessible method, though it is often plagued by a lack of selectivity, leading to the formation of over-alkylated byproducts.

The selection of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, purity, and environmental considerations. Future research in this area will likely focus on the development of more efficient and sustainable catalytic systems, as well as one-pot procedures that minimize waste and simplify purification processes.

References

A Senior Application Scientist's Guide to 2-Chloro-N-methylaniline in Parallel Synthesis: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced environment of drug discovery and high-throughput screening, the selection of building blocks for parallel synthesis is a critical decision that profoundly impacts library quality, synthetic efficiency, and overall project timelines. This guide provides an in-depth technical comparison of 2-Chloro-N-methylaniline, a versatile scaffold, against its common structural analogues. We will delve into its performance in key reactions central to parallel synthesis, supported by experimental data and mechanistic insights, to empower you to make informed decisions in your library design and execution.

Introduction: The Strategic Importance of Substituted Anilines in Library Synthesis

Substituted anilines are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and other biologically active molecules.[1] Their utility in parallel synthesis stems from their ability to undergo a variety of robust chemical transformations, allowing for the rapid generation of diverse compound libraries.[2] this compound, with its secondary amine and reactive aryl chloride, offers two key points of diversification, making it a valuable building block for combinatorial chemistry.

Physicochemical Properties: A Comparative Overview

The performance of a building block in parallel synthesis is intrinsically linked to its physical and chemical properties. Here, we compare this compound with its bromo and fluoro analogues.

PropertyThis compound2-Bromo-N-methylaniline2-Fluoro-N-methylaniline
Molecular Formula C₇H₈ClNC₇H₈BrNC₇H₈FN
Molecular Weight 141.60 g/mol 186.05 g/mol 125.14 g/mol [3]
Boiling Point ~107-109 °C/12 mmHg107-109 °C/12 mmHgNot readily available
Density ~1.16 g/mL1.589 g/mL at 25 °CNot readily available
pKa (Predicted) ~3.5 (conjugate acid)Similar to 2-chloro analogueSlightly lower than 2-chloro analogue

Expert Insights: The choice between these analogues often involves a trade-off between reactivity and cost. While the chloro derivative is typically more cost-effective for large-scale library synthesis, the bromo analogue often exhibits superior reactivity in certain cross-coupling reactions. The fluoro analogue, while less common, can introduce unique electronic properties and may offer advantages in specific biological contexts.

Performance in Key Parallel Synthesis Reactions

The utility of this compound and its analogues in parallel synthesis is best evaluated through their performance in cornerstone reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a frequent transformation in the synthesis of kinase inhibitor libraries.[4][5]

Reaction Workflow: Buchwald-Hartwig Amination

reagents 2-Halo-N-methylaniline + Amine reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) catalyst->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction heating Heating (e.g., 80-110 °C) reaction->heating workup Aqueous Workup heating->workup purification Purification (e.g., Chromatography) workup->purification product Coupled Product purification->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Comparative Reactivity:

The reactivity of aryl halides in Buchwald-Hartwig amination generally follows the trend: I > Br > Cl. This is primarily due to the bond dissociation energies of the carbon-halogen bond.[6]

Aryl HalideRelative ReactivityTypical Reaction Conditions
Aryl BromideHighMilder conditions, lower catalyst loading, shorter reaction times.
Aryl ChlorideModerateMore forcing conditions, higher catalyst loading, longer reaction times.

Experimental Data Synopsis (Illustrative):

SubstrateTypical Yield RangeComments
2-Bromo-N-methylaniline 85-99%Generally high yields are achieved under standard conditions.[6]
This compound 70-95%May require more active catalysts or longer reaction times to achieve high conversion.[6]
2-Fluoro-N-methylaniline VariableReactivity is highly dependent on the specific catalyst system and reaction conditions.

Causality Behind Experimental Choices: The selection of a more electron-rich and sterically hindered phosphine ligand, such as XPhos or RuPhos, is often crucial for achieving high yields with less reactive aryl chlorides like this compound. These ligands facilitate the rate-limiting oxidative addition step in the catalytic cycle.[7]

Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is another indispensable tool in parallel synthesis, enabling the formation of C-C bonds to create biaryl structures prevalent in many drug candidates.[8]

Reaction Workflow: Suzuki-Miyaura Coupling

reagents 2-Halo-N-methylaniline + Boronic Acid/Ester reaction Reaction Mixture reagents->reaction catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃) base->reaction solvent Solvent (e.g., Dioxane/H₂O) solvent->reaction heating Heating (e.g., 80-100 °C) reaction->heating workup Aqueous Workup heating->workup purification Purification (e.g., Chromatography) workup->purification product Biaryl Product purification->product

References

A Comparative Guide to the Applications of 2-Chloro-N-methylaniline and Its Isomers in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Chloro-N-methylaniline Scaffold

Substituted anilines are fundamental building blocks in organic chemistry, prized for their utility in constructing a diverse array of complex molecules. Among these, the chloro-N-methylaniline scaffold, in its various isomeric forms, has emerged as a critical intermediate in the synthesis of high-value compounds. The interplay of the chloro, methyl, and N-methyl or amino groups on the aromatic ring imparts unique reactivity and functionality, making these compounds indispensable in several industrial applications.

This guide will focus on 2-Chloro-N-methylaniline and its key isomers, providing a comparative analysis of their synthetic applications, supported by experimental data and detailed protocols. We will explore their roles in the production of life-saving pharmaceuticals, potent agrochemicals, and vibrant dyes, while also considering alternative synthetic routes and precursors.

Pharmaceutical Applications: A Cornerstone in Oncology Drug Synthesis

The most prominent application of a chloro-methylaniline isomer is in the synthesis of the targeted cancer therapy drug, Dasatinib. Specifically, 2-Chloro-6-methylaniline is a crucial precursor for this life-saving medication.[1]

The Role of 2-Chloro-6-methylaniline in Dasatinib Synthesis

Dasatinib is a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[1] The synthesis of Dasatinib involves the coupling of 2-Chloro-6-methylaniline with a thiazole derivative. The precise structure of 2-Chloro-6-methylaniline is essential for the final drug's efficacy and safety, highlighting the need for high-purity intermediates in pharmaceutical manufacturing.[2]

Experimental Protocol: Synthesis of Dasatinib using 2-Chloro-6-methylaniline

The following protocol is a generalized representation of the final amide coupling step in Dasatinib synthesis:

  • Under an inert nitrogen atmosphere, dissolve 2-(6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-carboxylic acid and an amidation condensing agent, such as phosphorodichloridic acid phenyl ester (PDCP), in a suitable solvent like dichloromethane.[3]

  • Cool the mixture to 0°C with stirring.[3]

  • Slowly add 2-Chloro-6-methylaniline to the reaction mixture.[3]

  • Add triethylamine dropwise at 0°C.[3]

  • Allow the reaction to proceed at room temperature overnight, monitoring its progress by a suitable chromatographic technique (e.g., TLC or HPLC).[3]

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.[3]

  • The crude Dasatinib product can then be isolated by filtration.[3]

Yield: 97.2% (crude).[3]

Diagram: Final Step in Dasatinib Synthesis

G Thiazole_Derivative 2-(6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-ylamino) thiazole-5-carboxylic acid Reaction Amide Coupling Thiazole_Derivative->Reaction Chloro_Aniline 2-Chloro-6-methylaniline Chloro_Aniline->Reaction Condensing_Agent Amidation Condensing Agent (e.g., PDCP) Condensing_Agent->Reaction Solvent Dichloromethane Solvent->Reaction Base Triethylamine Base->Reaction Dasatinib Dasatinib Reaction->Dasatinib

Caption: Amide coupling of the thiazole derivative with 2-Chloro-6-methylaniline to form Dasatinib.

Comparative Analysis: Alternatives to 2-Chloro-6-methylaniline

While 2-Chloro-6-methylaniline is the established precursor for Dasatinib, research into alternative synthetic routes may involve different substituted anilines. The choice of an alternative would depend on factors such as:

  • Reactivity: The electronic and steric effects of different substituents on the aniline ring can influence the reaction kinetics and yield.

  • Availability and Cost: The commercial availability and cost of the starting materials are crucial for industrial-scale production.

  • Patent Landscape: Existing patents on the synthesis of Dasatinib may dictate the choice of intermediates.

Currently, there is limited publicly available data on commercially viable alternatives to 2-Chloro-6-methylaniline for Dasatinib synthesis, underscoring its critical role.

Agrochemical Applications: Building Blocks for Crop Protection

Isomers of this compound are also vital intermediates in the agrochemical industry, particularly in the synthesis of herbicides.

Synthesis of Herbicides

2-Chloro-4-methylaniline is a key precursor in the manufacture of the herbicide chlorotoluron.[4] This herbicide is used to control broadleaf weeds in cereal crops.[4] The specific substitution pattern of 2-Chloro-4-methylaniline is crucial for the herbicidal activity of the final product.[4]

Table 1: Chloro-methylaniline Isomers in Agrochemical Synthesis

IsomerApplicationFinal Product ExampleReference
2-Chloro-4-methylanilineHerbicide SynthesisChlorotoluron[4]

Further detailed experimental protocols and comparative data for these syntheses are often proprietary to agrochemical companies.

Applications in Dye Manufacturing

While less documented in readily available scientific literature, substituted anilines are foundational to the synthesis of azo dyes. The diazotization of the aniline's amino group, followed by coupling with a suitable aromatic compound, is a classic method for producing a wide range of vibrant colors. It is plausible that this compound and its isomers could be utilized in this capacity, with the specific substitution pattern influencing the final color and properties of the dye. However, detailed experimental procedures for the use of this compound in dye synthesis are not prominently available, suggesting it may not be a primary choice for common dyes or that such processes are held as trade secrets.

Synthesis of this compound and Its Isomers

The efficient synthesis of these critical intermediates is paramount for their application in various industries. A variety of synthetic methods have been developed, each with its own advantages and disadvantages.

A One-Pot Synthesis of 2-Chloro-6-methylaniline

A reported method for the synthesis of 2-Chloro-6-methylaniline involves a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline. This method is advantageous due to its short reaction steps, mild conditions, and high yield.

Experimental Protocol: One-Pot Synthesis of 2-Chloro-6-methylaniline

  • In a round-bottom flask at 0°C, add 3-chloro-5-methyl-4-nitroaniline, water, and diluted sulfuric acid.[5]

  • Stir the mixture for 10 minutes, then slowly add a solution of sodium nitrite in water.[5]

  • After 30 minutes, add a 50% aqueous solution of hypophosphorous acid and stir at 0°C for 3 hours.[5]

  • Slowly raise the temperature to 90°C and add iron powder in batches over 1 hour.[5]

  • Maintain the reaction at this temperature for 3 hours.[5]

  • After the reaction is complete, filter the hot solution.[5]

  • Cool the filtrate and extract the product with dichloromethane.[5]

  • Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate to obtain the crude product.[5]

  • Purify the crude product by column chromatography to yield pure 2-Chloro-6-methylaniline.[5]

Yield: 82.5%.[5]

Diagram: One-Pot Synthesis of 2-Chloro-6-methylaniline

G Start_Material 3-chloro-5-methyl-4-nitroaniline Step1 Diazotization (H2SO4, NaNO2, 0°C) Start_Material->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Reduction of Diazonium Group (H3PO2, 0°C) Intermediate1->Step2 Intermediate2 Nitro Intermediate Step2->Intermediate2 Step3 Reduction of Nitro Group (Fe, 90°C) Intermediate2->Step3 Final_Product 2-Chloro-6-methylaniline Step3->Final_Product

Caption: One-pot synthesis of 2-Chloro-6-methylaniline from 3-chloro-5-methyl-4-nitroaniline.

Conclusion and Future Outlook

This compound and its isomers are undeniably valuable intermediates in the chemical industry. The synthesis of the oncology drug Dasatinib heavily relies on high-purity 2-Chloro-6-methylaniline, showcasing its critical role in modern medicine. In the agrochemical sector, isomers like 2-Chloro-4-methylaniline are essential for producing effective herbicides.

While the application of these compounds in dye manufacturing is less documented, the fundamental principles of dye chemistry suggest their potential in this area. Future research may focus on developing more sustainable and cost-effective synthetic routes to these intermediates, as well as exploring their potential in novel applications. For researchers and drug development professionals, a thorough understanding of the synthesis and reactivity of the chloro-N-methylaniline scaffold is crucial for innovation and the development of next-generation products.

References

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Cost-Benefit Analysis of 2-Chloro-N-methylaniline in Modern Synthesis

The selection of a starting material is a critical decision in chemical synthesis, profoundly influencing the economic viability, efficiency, and safety of the entire process.[1][2] this compound (CAS 932-32-1), an N-methylated aromatic amine, is an organic building block utilized in the synthesis of various high-value molecules, including pharmaceuticals and agrochemicals.[3] This guide provides a comprehensive cost-benefit analysis of using this compound, comparing it with alternative synthetic precursors in the context of producing key pharmaceutical intermediates. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative data.

Profile of this compound: Properties and Cost

This compound is a secondary amine, typically a clear, colorless to pale yellow liquid.[3][4] Its structure, featuring a chlorine atom ortho to the N-methylamino group, provides a unique combination of steric and electronic properties that can be leveraged in targeted synthetic applications.

PropertyValueSource
CAS Number 932-32-1[5]
Molecular Formula C₇H₈ClN[5]
Molecular Weight 141.6 g/mol [5]
Appearance Clear colorless to pale yellow/brown liquid[4]
Boiling Point 218°C[6]
Purity (Typical) ≥96-98% (GC)[4][5]
Indicative Cost ~$365 / 100g[5]

The cost of this compound, like many specialized building blocks, is a significant factor in process development.[7] Its price point necessitates a careful evaluation of its benefits—such as improved yield, reduced step count, or enhanced safety—against potentially cheaper, more conventional starting materials.

Core Application: Synthesis of 1,4-Benzodiazepine Precursors

A significant application for chloro-acetanilides (derivable from anilines) is in the synthesis of 1,4-benzodiazepines, a class of compounds with widespread use as anxiolytics, anticonvulsants, and sedatives.[8][9][10] Specifically, N'-substituted 2-amino-N-phenylacetamides are key intermediates that can be cyclized to form the 1,4-benzodiazepin-2-one core.[8]

We will compare two distinct synthetic pathways to a key benzodiazepine intermediate: 2-(methylamino)-N-phenylacetamide .

  • Route A: Utilizes 2-Chloro-N-phenylacetamide, derived from the more common and less expensive 2-chloroaniline .

  • Route B: A hypothetical, more direct approach starting from This compound .

This comparison will illuminate the trade-offs between using a cheaper, more basic starting material (requiring more synthetic steps) and a more advanced, costlier intermediate.

Comparative Synthesis and Workflow Analysis

Route A: The Conventional Pathway via 2-Chloroaniline

This well-established route involves two primary steps: first, the chloroacetylation of a substituted aniline, followed by a nucleophilic substitution with an amine.[8]

dot

Caption: Workflow for Benzodiazepine Intermediate via 2-Chloroaniline.

Route B: The Direct Pathway via this compound

This route, while starting with a more expensive material, aims to simplify the synthesis by building the N-methyl group into the precursor.

dot

Caption: Conceptual Workflow for Benzodiazepine Synthesis via this compound.

Cost-Benefit and Performance Data

The decision to use this compound hinges on a quantitative comparison with its alternatives.

ParameterRoute A (via 2-Chloroaniline)Route B (via this compound)Rationale & Causality
Starting Material Cost Lower. 2-Chloroaniline is a more common commodity chemical.Higher. This compound is a more specialized derivative.[5]The cost of goods is a primary driver in process chemistry. A cheaper starting material is often preferred unless downstream benefits are significant.[1][7]
Number of Steps Generally more steps to reach complex N-methylated final products.Potentially fewer steps, as the N-methyl group is pre-installed.Reducing the number of synthetic steps is a key objective to increase overall yield, reduce waste, and lower facility/labor costs.[1]
Process Yield Step 1 yields are high (90-95%).[8] Overall yield depends on subsequent steps.Potentially higher overall yield due to fewer transformations.Each synthetic step incurs material loss. A shorter synthesis almost always leads to a higher overall yield, a critical factor in economic viability.
Safety & Handling 2-Chloroaniline is toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.[11]This compound is also hazardous, classified as a toxic liquid.[12] Both require handling in well-ventilated areas with appropriate PPE.[11][12][13]While both are hazardous, the choice may depend on specific handling requirements (e.g., volatility, reactivity) and the toxicity of other reagents used in each respective route.
Versatility High. 2-Chloroaniline can be reacted with various amines in the second step to produce a wide library of derivatives.Lower. The N-methyl group is fixed, limiting the final product to N-methylated structures.For discovery chemistry, a versatile precursor like 2-chloroaniline allows for broader SAR (Structure-Activity Relationship) studies. For process chemistry targeting a specific molecule, this is less important.[14]

Detailed Experimental Protocols

Trustworthiness in synthesis relies on robust, repeatable protocols.

Protocol 1: Synthesis of 2-Chloro-N-(o-chlorophenyl)acetamide (Route A Intermediate)

Adapted from the general procedure for 2-chloroacetanilides.[8]

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted aniline (e.g., 2-chloroaniline, 25 mmol) and triethylamine (36 mmol) in 30 mL of toluene.

    • Causality: Toluene is a suitable solvent for the reactants. Triethylamine is a non-nucleophilic base used to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

  • Addition of Reagent: To this solution, add a solution of chloroacetyl chloride (25 mmol) in 20 mL of toluene dropwise with stirring. An ice bath may be used to control the initial exotherm.

  • Reaction: Once the addition is complete, heat the reaction mixture under reflux for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 1M HCl, and saturated sodium bicarbonate solution to remove unreacted starting materials and byproducts.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting solid from ethanol to afford the pure product. Typical yields for this class of reaction are reported to be 90–95%.[8]

Protocol 2: Conceptual Synthesis of a Benzodiazepine Precursor from this compound (Route B)

This protocol is based on established N-acylation principles.

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in an aprotic solvent (e.g., THF or toluene).

  • Acylation: Cool the mixture to 0 °C and add chloroacetyl chloride (1.0 eq) dropwise.

    • Causality: The secondary amine nitrogen of this compound acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride to form the amide bond.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until TLC indicates completion of the reaction.

  • Workup and Isolation: Perform an aqueous workup similar to Protocol 1 to remove salts and impurities. The resulting crude N-acylated product would be the direct precursor for the subsequent cyclization step to form the benzodiazepine ring system.[15]

Conclusion and Strategic Recommendation

The cost-benefit analysis of this compound reveals a classic trade-off in process chemistry: upfront material cost versus process efficiency.

dot

Decision_Workflow Start Project Goal: Synthesize N-Methylated Target Molecule Decision1 Is this for discovery (library synthesis) or process chemistry (single target)? Start->Decision1 Path_Discovery Use versatile, cheaper precursors like 2-Chloroaniline. (Route A) Decision1->Path_Discovery Discovery Path_Process Evaluate cost vs. efficiency. Decision1->Path_Process Process Decision2 Does the higher cost of this compound outweigh savings from fewer steps, higher overall yield, and reduced waste? Path_Process->Decision2 Use_Alternative Select Route A. (2-Chloroaniline) Decision2->Use_Alternative No Use_Topic Select Route B. (this compound) Decision2->Use_Topic Yes

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Chloro-N-methylaniline. As a substance with significant toxicological and environmental hazards, adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste responsibly.

Hazard Assessment: The Basis for Stringent Controls

This compound and its chemical relatives, chlorinated anilines, are classified as hazardous substances. The primary risks associated with this compound are its toxicity upon exposure and its detrimental effects on the environment.[1]

  • Human Toxicity: The compound is toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] Exposure can lead to methemoglobinemia, a serious condition where the blood's ability to carry oxygen is reduced, causing symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, death.[4]

  • Environmental Hazard: This chemical is very toxic to aquatic life and can cause long-term adverse effects in the aquatic environment.[1][3][5] Its improper release can lead to persistent contamination of water systems. Therefore, disposal into drains or the environment is strictly prohibited.[4][6][7]

These inherent dangers are the driving force behind the mandatory disposal protocols that follow. The goal is complete containment and destruction by qualified professionals.

Table 1: Hazard Profile for Chlorinated Anilines

Hazard Metric Value Species Exposure Time Reference
LC50 (Toxicity to fish) 5.7 mg/l Pimephales promelas (fathead minnow) 96 h [1]
EC50 (Toxicity to daphnia) 1.8 mg/l Daphnia magna (water flea) 48 h [1]

| EC50 (Toxicity to algae) | 150 mg/l | Desmodesmus subspicatus (green algae) | 72 h |[1] |

Pre-Disposal Operations: Foundational Safety and Segregation

Proper disposal begins long before the waste leaves the laboratory. It starts with rigorous safety practices and meticulous segregation at the point of generation.

Personal Protective Equipment (PPE)

Direct contact with this compound must be avoided at all times.[2][4] The following PPE is mandatory when handling the chemical or its waste:

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[2][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[2]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1][9]

  • Respiratory Protection: If working outside a fume hood or in an area with insufficient ventilation, a NIOSH-approved respirator is necessary to prevent inhalation of vapors or aerosols.[1][2]

Waste Segregation and Incompatibility

Mixing this compound waste with other chemical streams is a critical error that can have dangerous consequences. It is incompatible with several classes of chemicals, and accidental mixing can result in vigorous, exothermic reactions.

  • Segregation Mandate: Collect waste containing this compound in a dedicated, clearly labeled hazardous waste container.[1] Do not mix it with other waste streams.[1]

  • Known Incompatibilities: Avoid all contact with strong oxidizing agents (e.g., nitrates, perchlorates), acids, acid chlorides, acid anhydrides, and chloroformates.[4][10][11][12] Many aromatic amines are hypergolic (ignite spontaneously) with red fuming nitric acid.[3][4]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is a multi-stage process that ensures the waste is handled safely from the lab bench to its final destruction. The process is visualized in the flowchart below.

G cluster_0 Waste Generation & Collection cluster_1 On-Site Management cluster_2 Final Disposal start Waste Generated (this compound) collect_solid Collect Solid Waste (e.g., contaminated gloves, paper) start->collect_solid collect_liquid Collect Liquid Waste (e.g., solutions, rinsate) start->collect_liquid container Use Dedicated, Labeled Hazardous Waste Container collect_solid->container collect_liquid->container saa Store in Satellite Accumulation Area (SAA) - Secure & Under Control - Keep Container Closed container->saa spill Spill Occurs saa->spill Potential Event arrange_pickup Arrange Pickup with Licensed Disposal Company saa->arrange_pickup spill_protocol Execute Spill Protocol - Absorb with inert material - Collect as hazardous waste spill->spill_protocol spill_protocol->container Add to waste incineration Recommended Method: Chemical Incineration arrange_pickup->incineration via licensed transporter

Caption: Disposal workflow for this compound waste.

Protocol Steps:

  • Waste Collection:

    • Immediately place any material contaminated with this compound, including solids (gloves, weigh boats, filter paper) and liquids, into a designated hazardous waste container.[6]

    • The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, tight-fitting lid.[6]

  • Container Labeling:

    • Label the container clearly with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any other components in the waste mixture.

    • Indicate the approximate percentages of the contents.

    • Note the associated hazards (e.g., "Toxic," "Environmental Hazard").

  • Temporary Storage (Satellite Accumulation Area - SAA):

    • Store the sealed waste container in a designated SAA near the point of generation.[1]

    • This area must be under the control of laboratory personnel.[1] Keep the container closed except when adding waste.[6]

  • Arrange for Professional Disposal:

    • This material and its container must be disposed of as hazardous waste.[1][2] In-laboratory treatment or neutralization is not recommended due to the significant hazards involved.[6]

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[1][9]

    • The standard and recommended method of disposal is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6][7]

Emergency Procedures: Spill and Exposure

Accidents require immediate and correct action to mitigate harm.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure: Clear the area of all personnel and move upwind.[4] Remove all sources of ignition.[1][4]

  • Protect Yourself: Wear the full PPE detailed in Section 2, including respiratory protection.[4]

  • Contain: Prevent the spill from entering drains or waterways.[4]

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth.[1][4][13] For solid spills, first dampen the material with water or a suitable solvent to prevent dust from becoming airborne, then sweep or vacuum it up.[4]

  • Collect: Place all contaminated absorbent material and cleanup supplies into a sealable, properly labeled container for disposal as hazardous waste.[2][4][6]

  • Decontaminate: Wash the spill area thoroughly, collecting all wash water for treatment and disposal.[4] Do not allow runoff to enter drains.[4]

First Aid and Exposure
  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[9][14]

  • Skin Contact: Immediately remove contaminated clothing.[14] Flush the affected skin with plenty of soap and water for at least 15 minutes.[9][14] Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids open.[9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][14] Call a poison control center or doctor immediately.[14]

Decontamination of "Empty" Containers

Containers that held this compound are not truly empty and must be treated as hazardous waste.[5]

  • Triple Rinsing: To decontaminate a container, triple rinse it with a suitable solvent (e.g., acetone or ethanol).[1]

  • Collect Rinsate: Crucially, all three rinses must be collected and disposed of as liquid hazardous waste.[6]

  • Final Disposal: After proper decontamination and air-drying, the container may be disposed of or recycled according to institutional policy. If any residue remains, the container itself must be disposed of as hazardous waste.[6] Some regulations may require puncturing the container to prevent reuse.[5]

References

A Senior Application Scientist's Guide to Handling 2-Chloro-N-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists in the fast-paced world of drug development, our work with novel and reactive compounds is critical. However, innovation cannot come at the expense of safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Chloro-N-methylaniline, a compound that, while useful, presents significant health hazards if managed improperly. Our goal is to move beyond mere compliance and foster a culture of proactive safety, ensuring that both you and your research are protected.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any container is opened, a thorough understanding of the risks associated with this compound is paramount. This compound is not benign; it is classified as a hazardous substance and demands our full respect.[1][2] The primary hazards are summarized below.

Hazard TypeDescriptionPotential Consequences
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]Can lead to systemic toxic effects. Aromatic amines as a class can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, which can cause cyanosis (bluish skin), headache, and dizziness.[1][3]
Skin Irritation/Sensitization Causes skin irritation and may cause an allergic skin reaction (sensitization).[1][2][4]Direct contact can lead to redness, inflammation, and dermatitis.[2] Once sensitized, even minimal future exposure can trigger a significant allergic response.
Serious Eye Irritation Causes serious eye irritation.[4]Contact can result in pain, redness, and potential damage to the eye.[2]
Respiratory Irritation May cause respiratory irritation.[4] Inhalation of vapors or dusts can be harmful.[1][2]Symptoms include coughing and breathing difficulties.[1] The inhalation hazard increases at higher temperatures.[1][2]
Carcinogenicity Limited evidence suggests a potential carcinogenic effect.[1]While not definitively proven in all cases, many aromatic amines are treated as suspected carcinogens, warranting extreme caution for long-term exposure.[3][5]
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1][2]Improper disposal can cause significant environmental harm.

Understanding these risks is the foundation of a robust safety protocol. Every step that follows is a direct countermeasure to these inherent dangers.

Core Directive: Personal Protective Equipment (PPE)

PPE is your last, but most personal, line of defense. The selection and use of appropriate PPE are non-negotiable. Merely wearing PPE is insufficient; it must be the correct type, inspected before each use, and worn and removed properly to prevent cross-contamination.

  • Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required at all times.[6][7] These provide a seal around the eyes to protect against splashes and vapors.

  • Recommended for Splash Risk: When transferring liquids or performing reactions with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[8]

  • Contact Lenses: Avoid wearing contact lenses when handling this chemical, as they can absorb and concentrate vapors and impede flushing in case of an emergency.[1]

  • Gloves: The choice of glove material is critical. Standard thin nitrile examination gloves may not provide adequate protection for prolonged contact.

    • Selection: Select gloves that have been tested to relevant standards such as EN 374 (Europe) or F739 (US).[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is recommended. For prolonged or repeated contact, a class 5 or higher (>240 minutes) is advised.[1] Consult the glove manufacturer's chemical resistance guide for specific recommendations against this compound or similar aromatic amines. Thicker, chemical-resistant gloves (e.g., PVC, butyl rubber) are often a prudent choice.[1]

    • Procedure: Always inspect gloves for tears or pinholes before use. After handling is complete, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Wash hands thoroughly with soap and water after glove removal.[1]

  • Protective Clothing: A professional lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[8] All protective clothing should be laundered separately from personal clothes.[1]

  • Footwear: Closed-toe shoes are required. For handling larger quantities or in situations with a risk of spills, safety footwear or rubber boots should be used.[1]

  • When Required: Respiratory protection is necessary when engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below safe limits. This is particularly important when handling the powder form (to avoid dust inhalation) or when heating the substance.[1]

  • Selection: A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (ammonia and organic ammonia derivatives filter, Type K) should be used.[7][9] If the concentration is unknown or in an emergency situation, a self-contained breathing apparatus (SCBA) is required.[10]

Operational Protocol: Safe Handling and Engineering Controls

A safe workflow minimizes the potential for exposure at every step. The hierarchy of controls dictates that we first rely on engineering and administrative controls, with PPE as the final barrier.

  • Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors or dust.[7][8]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[6][8]

  • Preparation: Before starting, ensure all necessary PPE is available and in good condition. Prepare your work area by lining the fume hood surface with absorbent, disposable bench paper. Ensure a designated, labeled waste container is ready for all contaminated materials.

  • Weighing and Transfer: If handling the solid form, weigh it out carefully to avoid generating dust.[1] Use spark-proof tools and consider dampening the material with a suitable solvent if dust is unavoidable.[11] When transferring the liquid, do so slowly and carefully to avoid splashing.

  • During Use: Keep the container tightly sealed when not in use.[1][6] Avoid eating, drinking, or smoking in the laboratory.[1][12]

  • Post-Handling: After the procedure, decontaminate the work area. Wipe down surfaces with an appropriate solvent (like 60-70% ethanol) followed by soap and water.[13] Dispose of all contaminated bench paper, gloves, and disposable items in the designated hazardous waste container.[14]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase Prep1 Verify Fume Hood Certification Prep2 Inspect & Don Required PPE Prep1->Prep2 Prep3 Prepare Spill Kit & Waste Container Prep2->Prep3 Hand1 Weigh/Transfer Chemical Inside Fume Hood Prep3->Hand1 Begin Work Hand2 Perform Experiment Hand1->Hand2 Hand3 Keep Containers Sealed When Not In Use Hand2->Hand3 Clean1 Decontaminate Work Surface & Equipment Hand3->Clean1 Complete Work Clean2 Segregate & Dispose of Contaminated Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Emergency and Disposal Plan

Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is crucial.

  • Skin Contact: Immediately remove all contaminated clothing.[15] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6][15] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][15] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[6][8]

  • Inhalation: Move the affected person to fresh air immediately.[14][15] If breathing has stopped, provide artificial respiration.[15] Seek immediate medical attention.[15]

  • Spills: For minor spills, contain the spill with sand, earth, or vermiculite.[1] Use non-sparking tools to collect the material into a labeled container for disposal.[1][11] For major spills, evacuate the area and alert emergency responders.[1]

G Start Exposure Event Occurs Decision Type of Exposure? Start->Decision Skin {Skin Contact |  Remove Contaminated Clothing |  Wash with Soap & Water (15 min) |  Seek Medical Attention} Eye {Eye Contact |  Flush with Water (15 min) |  Remove Contact Lenses |  Seek IMMEDIATE Medical Attention} Inhale {Inhalation |  Move to Fresh Air |  Provide Respiratory Support if Needed |  Seek IMMEDIATE Medical Attention} Decision->Skin Skin Decision->Eye Eye Decision->Inhale Inhalation

Proper disposal is a legal and ethical requirement to protect our environment.

  • Waste Collection: Never pour this compound down the drain.[6][11] All waste, including contaminated solids (gloves, paper towels) and residual liquids, must be collected in a suitable, closed, and clearly labeled hazardous waste container.[11][15]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: The disposal of this chemical waste must be handled by qualified personnel or a licensed waste disposal company in accordance with all federal, state, and local regulations.[6][8] Options may include incineration in a licensed facility.[1]

By integrating these safety protocols into your daily laboratory practice, you not only protect yourself and your colleagues but also ensure the integrity and success of your scientific endeavors. Safety is not a checklist; it is a mindset.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-N-methylaniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.